2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Description
The exact mass of the compound 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUDTNRLIXEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592505 | |
| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847615-28-5 | |
| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its core chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.
Molecular Structure and Physicochemical Properties
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. The strategic placement of a reactive chloromethyl group at the 2-position and two fluorine atoms on the benzene ring makes it a highly valuable intermediate for synthesizing diverse molecular libraries.
The fluorine atoms at the 5- and 6-positions are particularly significant in drug design. They can enhance metabolic stability, modulate the acidity (pKa) of the imidazole N-H proton, and improve ligand-target binding interactions through favorable electrostatic or hydrophobic contacts.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂N₂ | [1][2] |
| Molecular Weight | 202.59 g/mol | [1][2] |
| CAS Number | 847615-28-5 | [3] |
| Appearance | Expected to be a powder, similar to the non-fluorinated analog. | [4] |
| Solubility | Expected to be insoluble in water. | [5] |
| Melting Point | Expected to be a high-melting solid, likely decomposing near its melting point. The parent compound melts at 146-148 °C (dec.). | [4] |
Synthesis Methodology
The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For this compound, the logical precursors are 4,5-difluoro-o-phenylenediamine and chloroacetic acid. The acidic medium, typically hydrochloric acid, facilitates the cyclization and dehydration steps to form the imidazole ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established methods for synthesizing related 2-chloromethyl benzimidazole derivatives.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-o-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.
-
Addition of Reagent: Add chloroacetic acid (2 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 using a concentrated ammonium hydroxide solution. This step is performed in an ice bath to control the exothermic reaction.
-
Precipitation and Isolation: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water, dry it, and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified this compound.
Spectroscopic Profile
Structural confirmation is achieved through standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its expected spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]
Table 2: Expected Spectroscopic Data
| Technique | Expected Signals and Interpretation |
| ¹H NMR | - Aromatic Protons (Ar-H): Two signals in the 7.0-7.8 ppm range. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms. - Methylene Protons (-CH₂Cl): A singlet peak expected around 4.5-5.0 ppm. - Imidazole Proton (N-H): A broad singlet typically observed downfield, between 12.0-13.5 ppm.[9] |
| ¹³C NMR | - Aromatic Carbons (Ar-C): Multiple signals in the 100-150 ppm range. Carbons directly bonded to fluorine will show large C-F coupling constants. - Imidazole Carbons (C=N, C-N): Signals expected in the 140-155 ppm region. - Methylene Carbon (-CH₂Cl): A signal expected around 40-45 ppm. |
| IR (KBr) | - N-H Stretch: A broad absorption band around 3300-3450 cm⁻¹.[8] - C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹. - C=N Stretch (Imidazole): A characteristic sharp peak in the 1610-1630 cm⁻¹ region.[8] - C-F Stretch: Strong absorption bands typically found in the 1100-1250 cm⁻¹ region. |
| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z 203.0182.[2] - [M-H]⁻: Expected at m/z 201.0036.[2] |
Chemical Reactivity and Derivatization Potential
The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is the cornerstone of its utility as a versatile chemical building block.[6][10]
A wide array of nucleophiles—including primary and secondary amines, thiols, alcohols, and carbanions—can be used to displace the chloride, enabling the straightforward synthesis of large, diverse libraries of benzimidazole derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[7][10]
Caption: General scheme for the derivatization via nucleophilic substitution.
Experimental Protocol: Representative Derivatization
This protocol is based on methods used for synthesizing libraries of N-substituted 2-(aminomethyl)benzimidazoles.[6][10]
-
Reaction Setup: Dissolve this compound (1 mmol) in 20 mL of a suitable solvent like dimethylformamide (DMF) or ethanol in a round-bottom flask.
-
Addition of Reagents: Add an appropriate nucleophile (e.g., a substituted aniline, 1.1 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol) or triethylamine (Et₃N, 2 mmol). A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction.[10]
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the desired derivative.
Applications in Research and Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.[6] Consequently, its derivatives have demonstrated a vast spectrum of pharmacological activities.[10][11]
-
Antimicrobial and Antifungal Agents: Benzimidazole derivatives are widely explored as antimicrobial and antifungal agents.[6][10] Specifically, libraries synthesized from 2-chloromethyl-1H-benzimidazole have shown potent activity against various phytopathogenic fungi, highlighting their potential in agrochemical development.[7] The introduction of a sulfonyl group or specific halogenation patterns on derivatives has been shown to be critical for antifungal efficacy.[7]
-
Anticancer and Antiviral Research: The benzimidazole core is present in numerous anticancer and antiviral drugs.[10][12] The 5,6-difluoro substitution pattern, in particular, has been investigated in antiviral compounds targeting human cytomegalovirus (HCMV), where halogenation significantly influences activity.[12]
-
Versatile Intermediate: Beyond direct biological activity, the compound serves as a crucial intermediate for more complex molecules. It is a foundational piece for constructing lead compounds targeting enzymes, receptors, and signal transduction pathways in various disease models.[10]
Handling and Safety
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from the well-documented profile of its non-fluorinated parent, 2-chloromethylbenzimidazole.[4][13][14]
-
Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and to cause skin, eye, and respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.[15]
-
First Aid:
References
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Chembest. This compound. [Link]
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International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]
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PubChem. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid. [Link]
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PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]
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PubChem. 2-Chloromethylbenzimidazole. [Link]
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PubMed. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole (2024). [Link]
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ResearchGate. Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into the benzimidazole ring system can significantly modulate the compound's physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and reliable synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the primary synthesis pathway for this valuable building block, grounded in established chemical principles and supported by practical insights.
Core Synthesis Pathway: The Phillips-Ladenburg Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1] This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the synthesis logically proceeds through the reaction of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid .
Reaction Mechanism and Rationale
The reaction mechanism initiates with the protonation of the carbonyl oxygen of chloroacetic acid by the strong acid catalyst (typically hydrochloric acid), which enhances its electrophilicity. One of the amino groups of 4,5-difluoro-1,2-phenylenediamine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the imidazole ring fused to the difluorinated benzene ring. The presence of the electron-withdrawing fluorine atoms on the benzene ring can decrease the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions compared to the non-fluorinated analogue. The use of a strong acid catalyst is crucial to facilitate both the activation of the carboxylic acid and the dehydration steps.
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous benzimidazole syntheses.[3][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 4,5-Difluoro-1,2-phenylenediamine | 144.12 | >97% | TCI, Sigma-Aldrich |
| Chloroacetic Acid | 94.50 | >99% | Sigma-Aldrich |
| Hydrochloric Acid (4N) | 36.46 | 4 M | Fisher Scientific |
| Ammonium Hydroxide (concentrated) | 35.05 | 28-30% | VWR Chemicals |
| Methanol | 32.04 | ACS Grade | EMD Millipore |
| Deionized Water | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-difluoro-1,2-phenylenediamine (10.0 g, 0.069 mol) and chloroacetic acid (7.8 g, 0.083 mol).
-
Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask. The mixture will likely form a slurry.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 0-5°C. Slowly neutralize the acidic mixture by the dropwise addition of concentrated ammonium hydroxide until the pH reaches 8-9. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction. A precipitate will form.
-
Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. For further purification, the crude solid can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture to yield the final product, this compound, as a solid.
Caption: Experimental workflow for the synthesis.
Characterization of this compound
-
Melting Point: The melting point of the purified product should be determined and compared to any available literature values.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the proton environment in the molecule. Expected signals would include those for the aromatic protons on the difluorobenzimidazole ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms and their chemical environments, including the characteristic signal for the chloromethyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds, C=N and C=C bonds of the aromatic system, and the C-Cl bond.
Applications in Drug Development
2-Chloromethyl-1H-benzoimidazole and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3] The chloromethyl group is a reactive handle that allows for facile nucleophilic substitution reactions with various amines, thiols, and alcohols to generate a library of derivatives for structure-activity relationship (SAR) studies.[4][5] These derivatives have been investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6] The 5,6-difluoro substitution pattern is of particular interest as it can enhance the therapeutic potential of the resulting compounds.
Conclusion
The synthesis of this compound via the Phillips-Ladenburg condensation of 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid is a robust and reliable method. This in-depth guide provides a strong foundational protocol for researchers in the field. Adherence to the detailed experimental procedure and thorough characterization of the final product are paramount to ensure the synthesis of high-purity material suitable for downstream applications in drug discovery and development. The strategic incorporation of fluorine atoms in this key benzimidazole intermediate opens avenues for the creation of novel therapeutic agents with potentially improved pharmacological profiles.
References
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Komal, P., et al. "Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents." ResearchGate, August 2025, [Link].
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"Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative." International Journal of Pharmaceutical Sciences Review and Research, [Link].
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Madkour, H. M. F., et al. "Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 181, no. 2, 2006, pp. 255-265, [Link].
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"Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro." Journal of Agricultural and Food Chemistry, vol. 61, no. 11, 2013, pp. 2789-95, [Link].
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"Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections." Journal of Medicinal Chemistry, vol. 40, no. 5, 1997, pp. 717-24, [Link].
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2-Chloromethyl-5,6-difluoro-1H-benzoimidazole mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. This compound is a member of this class, distinguished by a reactive chloromethyl group at the 2-position and difluoro substitution on the benzene ring. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features strongly suggest a mode of action centered on covalent modification of biological targets. This guide synthesizes information from related benzimidazole derivatives to propose a putative mechanism of action for this compound. We will explore its likely function as an alkylating agent, discuss potential molecular targets, and provide a comprehensive roadmap of experimental protocols for the elucidation and validation of its biological activity. This document is intended for researchers and scientists in drug development, offering a framework for investigating this promising compound.
The Benzimidazole Scaffold: A Privileged Core in Drug Discovery
The benzimidazole system, consisting of a fused benzene and imidazole ring, is a structural motif that confers significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
This compound incorporates three key features that define its potential biological activity:
-
The Benzimidazole Core: Provides the fundamental scaffold for interaction with biological systems.
-
The 2-Chloromethyl Group: A reactive electrophilic center, poised for nucleophilic substitution reactions. This suggests the compound may act as an alkylating agent.[5]
-
The 5,6-Difluoro Substitution: The presence of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the electronic nature of the aromatic system, potentially influencing target binding and reactivity.[6]
Putative Mechanism of Action: Covalent Alkylation of Biomolecules
The most compelling hypothesis for the mechanism of action of this compound is its function as a covalent alkylating agent. The chloromethyl group at the C2 position is an effective electrophile, making it susceptible to attack by nucleophilic residues present in biological macromolecules such as proteins and nucleic acids.
The Chemistry of Covalent Modification:
The proposed reaction involves the nucleophilic attack on the methylene carbon of the chloromethyl group by electron-rich amino acid side chains within a protein's binding pocket. Key nucleophilic residues include:
-
Cysteine (thiol group)
-
Histidine (imidazole ring)
-
Lysine (primary amine)
-
Serine/Threonine (hydroxyl group)
This results in the formation of a stable covalent bond between the benzimidazole derivative and its biological target, leading to irreversible inhibition or modulation of the target's function. The 5,6-difluoro substitution may enhance the electrophilicity of the chloromethyl group through inductive electron withdrawal, potentially increasing its reactivity.
Caption: Proposed mechanism of covalent modification of a protein target.
Potential Molecular Targets and Therapeutic Applications
The broad bioactivity of benzimidazoles suggests that this compound could have a range of potential molecular targets, depending on the cellular context.
| Potential Therapeutic Area | Hypothesized Molecular Target(s) | Biological Consequence | Supporting Evidence from Analogs |
| Antifungal/Antimicrobial | Fungal β-tubulin; Enzymes in essential metabolic pathways (e.g., ergosterol biosynthesis) | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis; Inhibition of cell wall/membrane synthesis. | Benzimidazole fungicides are known tubulin inhibitors.[7] Derivatives show broad antimicrobial activity.[1][2][3] |
| Anticancer | Mammalian tubulin; Kinases; Other proteins with reactive cysteines in active or allosteric sites. | Mitotic arrest, induction of apoptosis; Inhibition of pro-survival signaling pathways. | Benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[4][8][9] |
| Antiviral | Viral polymerases or proteases. | Inhibition of viral replication. | Some fluorinated benzimidazole ribonucleosides are active against human cytomegalovirus (HCMV).[6] |
A Roadmap for Mechanism of Action Elucidation: Experimental Protocols
To validate the hypothesized mechanism of action, a structured experimental approach is necessary. The following protocols provide a comprehensive workflow for identifying the molecular target and characterizing the biological activity of this compound.
Protocol 4.1: Confirmation of Covalent Reactivity
Objective: To confirm the ability of the compound to act as an alkylating agent by reacting with a model nucleophile.
Methodology: Glutathione (GSH) Trapping Assay
-
Reaction Setup: Incubate this compound (e.g., 100 µM) with an excess of glutathione (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent compound and the formation of the GSH-adduct. The expected mass of the adduct would be (M + GSH), where M is the molecular weight of the compound.
-
Data Interpretation: The time-dependent formation of the GSH-adduct confirms the compound's electrophilic reactivity.
Protocol 4.2: Unbiased Identification of Cellular Targets
Objective: To identify the specific proteins that are covalently modified by the compound in a relevant cellular system (e.g., fungal or cancer cell line).
Methodology: Chemoproteomics using Competitive Activity-Based Protein Profiling (ABPP)
Caption: Workflow for target identification using competitive ABPP.
-
Cell Treatment: Treat the selected cell line with this compound or a vehicle control for a defined period.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteome with a broad-reactivity covalent probe that targets the same class of residues as the compound (e.g., an iodoacetamide-based probe for cysteines).
-
Biotinylation and Enrichment: Use click chemistry to attach a biotin handle to the probe-labeled proteins, followed by enrichment using streptavidin beads.
-
Proteolytic Digestion and Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of peptides between the compound-treated and vehicle-treated samples. Proteins that are covalently modified by the compound will show reduced labeling by the probe, leading to their depletion in the enriched fraction. These are the candidate targets.
Protocol 4.3: Cellular Phenotypic and Target Validation Assays
Objective: To link the identified molecular targets to the observed cellular effects of the compound.
Methodology:
-
Cell Viability Assays: Determine the IC50 value of the compound in relevant cell lines using assays such as MTT or CellTiter-Glo.
-
Target-Specific Assays: Based on the identified targets from the chemoproteomics screen, perform specific assays to confirm functional modulation. For example:
-
If tubulin is identified: Use immunofluorescence microscopy to visualize microtubule disruption. Perform cell cycle analysis by flow cytometry to look for G2/M arrest.
-
If a specific enzyme is identified: Perform an in vitro enzyme activity assay with the recombinant protein to confirm inhibition.
-
-
Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the candidate target protein. A change in cellular sensitivity to the compound upon target modulation provides strong evidence for a direct target-drug relationship.
Protocol 4.4: Structure-Activity Relationship (SAR) Studies
Objective: To validate the importance of the key functional groups (the chloromethyl and difluoro moieties) for the compound's activity.
Methodology: Synthesize and test a small set of analogs in the assays described above.
| Analog | Modification | Hypothesis |
| 1 | Replace -CH2Cl with -CH3 | The lack of a leaving group should abrogate covalent modification and significantly reduce or eliminate biological activity. |
| 2 | Replace -CH2Cl with -CH2OH | The hydroxyl group is a poor leaving group, so this analog should be much less reactive and less potent. |
| 3 | Remove the 5,6-difluoro groups | This will assess the contribution of the fluorine atoms to the compound's potency and/or cell permeability. |
A significant loss of activity in analogs 1 and 2 would provide strong evidence for a mechanism involving covalent alkylation via the chloromethyl group.
Summary and Future Directions
This compound is a promising compound from a well-established class of pharmacophores. The evidence from related structures strongly supports a mechanism of action based on covalent alkylation of biological targets. The reactive 2-chloromethyl group is the likely driver of this activity, with the 5,6-difluoro substitution modulating its properties.
The experimental roadmap outlined in this guide provides a clear path to:
-
Confirm the compound's reactivity.
-
Identify its specific molecular targets.
-
Validate the functional consequences of target engagement.
-
Establish a clear structure-activity relationship.
Successful elucidation of its mechanism of action will be a critical step in developing this compound as a potential therapeutic agent in areas such as oncology or infectious diseases. Future work should also focus on its pharmacokinetic and toxicological profiles to assess its drug-like properties.
References
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (URL not available for clickable link)[1]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link][2]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (URL not available for clickable link)[3]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. [Link][7]
-
Derivatives of 2-chloromethyl benzimidazole - ResearchGate. [Link][4]
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An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. [Link]
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Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed. [Link][6]
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. (URL not available for clickable link)[10]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC - PubMed Central. [Link][8]
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Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole - ResearchGate. [Link][11]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. [Link][12]
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New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - MDPI. [Link][9]
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2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem. [Link][13]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link][14]
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NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA - ResearchGate. [Link][5]
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The Evolving Landscape of Benzimidazole Scaffolds: A Technical Guide to the Potential Biological Activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Abstract
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2][3] This guide delves into the prospective biological activities of a specific, yet underexplored derivative: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. By synthesizing data from structurally related compounds and leveraging established structure-activity relationships (SAR), we aim to provide a forward-looking technical resource for researchers and drug development professionals. This document will explore the rationale behind the synthesis of this compound, its potential as an anticancer, antimicrobial, and antiviral agent, and provide detailed, field-proven experimental protocols for its biological evaluation.
Introduction: The Benzimidazole Core and the Influence of Halogenation
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, has garnered significant attention in drug discovery due to its remarkable pharmacological properties.[4] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5]
The introduction of fluorine atoms into the benzimidazole scaffold is a well-established strategy to enhance biological activity.[6][7] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[7] Specifically, fluorination can lead to:
-
Increased Metabolic Stability: The strength of the C-F bond can block metabolic oxidation, thereby increasing the compound's half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[6]
-
Altered Lipophilicity: Strategic placement of fluorine atoms can optimize a compound's ability to cross cellular membranes.
The subject of this guide, this compound, combines the privileged benzimidazole core with two key modifications: difluorination at the 5 and 6 positions of the benzene ring and a reactive chloromethyl group at the 2-position. This unique combination suggests a high potential for potent and diverse biological activities. The chloromethyl group, in particular, serves as a versatile synthetic handle for the creation of extensive derivative libraries, allowing for the fine-tuning of pharmacological properties.[8][9][10]
Synthesis and Chemical Profile
The synthesis of this compound can be conceptually approached through established methods for benzimidazole synthesis. A common route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[11] In this case, 4,5-difluoro-o-phenylenediamine would be a key starting material, which can be reacted with chloroacetic acid or a related derivative.
Caption: Projected anticancer mechanisms of action.
Antimicrobial Activity
Fluorinated benzimidazoles have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. [12][13]The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Potential Antimicrobial Targets:
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication and are validated targets for antimicrobial drugs. The benzimidazole scaffold can be designed to interact with the active sites of these enzymes.
-
Fungal Ergosterol Biosynthesis: Similar to azole antifungals, benzimidazole derivatives can inhibit enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes.
-
Biofilm Formation: Some heterocyclic compounds have been shown to inhibit the formation of microbial biofilms, which are a major contributor to antibiotic resistance.
Antiviral Activity
Certain benzimidazole derivatives have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). [14]A study on 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles revealed that while the difluoro analog of the heterocycle itself was not active, other dihalogenated versions showed antiviral properties, albeit with associated cytotoxicity. [14]This suggests that further derivatization of the this compound core, for instance by glycosylation, might be a viable strategy to develop antiviral agents.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity Screening
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | To be determined |
| HCT116 | Colon | To be determined |
| A549 | Lung | To be determined |
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | To be determined |
| Escherichia coli | Gram-negative Bacteria | To be determined |
| Candida albicans | Fungus | To be determined |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. The strategic incorporation of difluoro substituents on the benzimidazole core, combined with a reactive 2-chloromethyl group, provides a strong rationale for its potential as a versatile precursor for novel therapeutic agents. Based on extensive structure-activity relationship data from related compounds, this molecule is projected to exhibit significant anticancer, antimicrobial, and potentially antiviral activities.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis of a library of derivatives by leveraging the reactivity of the 2-chloromethyl group to explore and optimize the pharmacological profile of this promising scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this and related fluorinated benzimidazoles.
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Spectroscopic Profile of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Technical Guide
The introduction of fluorine atoms into the benzimidazole scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] Accurate and comprehensive spectroscopic analysis is therefore paramount for confirming the identity, purity, and structure of these valuable compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole combines a benzimidazole core, substituted with a chloromethyl group at the 2-position and two fluorine atoms at the 5- and 6-positions. These features will each produce distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazoles due to the solubility and the exchangeable nature of the N-H proton.
-
Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Utilize standard pulse programs. Chemical shifts (δ) should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen of the imidazole ring is typically downfield and broad due to quadrupole broadening and potential hydrogen exchange. |
| ~7.5 - 7.8 | Triplet or Doublet of Doublets | 2H | Ar-H (H-4, H-7) | The aromatic protons at positions 4 and 7 will be influenced by the adjacent fluorine atoms and the imidazole ring, appearing in the aromatic region. The coupling to fluorine will result in a triplet-like appearance. |
| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the electron-withdrawing chlorine atom and the benzimidazole ring are expected to be significantly downfield. |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of non-equivalent carbons in the molecule. The presence of fluorine will cause C-F coupling, which is a key diagnostic feature.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C2 | The carbon atom of the imidazole ring bonded to two nitrogen atoms and the chloromethyl group will be significantly downfield. |
| ~145 - 150 (d, ¹JCF) | C5, C6 | The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted downfield due to the electronegativity of fluorine. |
| ~135 - 140 | C3a, C7a | The bridgehead carbons of the fused ring system. |
| ~100 - 105 (d, ²JCF) | C4, C7 | The aromatic carbons adjacent to the C-F bond will exhibit a smaller two-bond coupling to fluorine (²JCF). |
| ~40 - 45 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. |
¹⁹F NMR (Fluorine-19 NMR) Spectroscopy
¹⁹F NMR is highly specific for identifying and quantifying fluorine-containing compounds.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -130 to -150 | Singlet or Multiplet | F5, F6 | The chemical shift of aromatic fluorine is sensitive to the electronic environment. The two fluorine atoms are in similar environments and may appear as a single peak or a complex multiplet due to coupling with the aromatic protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol for IR Analysis
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Instrumentation: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Intensity | Rationale |
| 3100 - 2800 | N-H stretch | Broad, Medium | Characteristic of the N-H bond in the imidazole ring, often appears as a broad band due to hydrogen bonding.[3] |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponding to the methylene C-H bonds. |
| 1620 - 1600 | C=N stretch | Medium | Imidazole ring stretching vibration.[4] |
| 1480 - 1450 | C=C stretch (aromatic) | Medium-Strong | Benzene ring skeletal vibrations. |
| 1200 - 1000 | C-F stretch | Strong | The carbon-fluorine bond gives a strong, characteristic absorption in this region. |
| 800 - 600 | C-Cl stretch | Medium-Strong | The carbon-chlorine bond absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol for MS Analysis
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for benzimidazole derivatives as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₅ClF₂N₂
-
Monoisotopic Mass: 202.0109 Da
-
Predicted [M+H]⁺: 203.0182 Da
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through the loss of the chloromethyl group and subsequent fragmentation of the benzimidazole ring.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for the synthesis, characterization, and quality control of this important fluorinated heterocyclic compound. The principles and comparative data used herein offer a robust framework for researchers to confidently identify and elucidate the structure of this and related molecules.
References
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- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. (2022).
- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF - ResearchGate. (n.d.).
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- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - SciSpace. (n.d.).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).
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An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a halogenated heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique structural features, including the reactive chloromethyl group and the electron-withdrawing fluorine atoms on the benzimidazole core, make it a valuable scaffold for the development of novel therapeutic agents.[4][5] The benzimidazole moiety itself is a privileged structure in medicinal chemistry, known to interact with various biological targets, and the addition of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and pivotal role in drug discovery.
Core Molecular Attributes
The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClF₂N₂ | [6] |
| Molecular Weight | 202.59 g/mol | [7][8] |
| CAS Number | 847615-28-5 | [7][9] |
| Appearance | Solid (predicted) | [7] |
| Purity | Typically ≥95% | [7][10] |
Physicochemical Properties: A Deeper Dive
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its structural analogues and general principles of organic chemistry. Benzimidazole and its derivatives generally exhibit low solubility in water but are soluble in various organic solvents.[11][12][13] The presence of the difluoro-substituted benzene ring enhances the molecule's lipophilicity.
Expected Solubility:
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[8][10]
-
Moderate Solubility: Alcohols (Methanol, Ethanol), Acetone, Ethyl Acetate[2]
The choice of solvent is critical for reactions involving this compound, with polar aprotic solvents like DMF often being used to facilitate nucleophilic substitution reactions at the chloromethyl position.[8][10]
Melting and Boiling Points
Stability and Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[7] Due to its reactive chloromethyl group, it is susceptible to nucleophilic attack and hydrolysis. Therefore, it is recommended to store the compound under an inert atmosphere and in a tightly sealed container to prevent degradation. For long-term storage, keeping it in a freezer at temperatures under -20°C is advised.[7][10]
Spectroscopic and Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity and purity of this compound. While a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on the analysis of similar benzimidazole structures.[15][16][17][18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring and the methylene protons of the chloromethyl group. The aromatic protons will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the fluorine substituents. The methylene protons of the -CH₂Cl group are expected to appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbon of the chloromethyl group, the C2 carbon of the imidazole ring, and the carbons of the difluorinated benzene ring. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.[13][21][22]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹
-
C=N stretch: A sharp peak around 1620-1630 cm⁻¹
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹
-
C-Cl stretch: A band in the lower frequency region of the fingerprint region.[23][24]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 202.59 g/mol .[15] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M⁺ peak).[12][25]
Synthesis and Reactivity: A Gateway to Novel Derivatives
Synthetic Pathway
The synthesis of 2-chloromethyl-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with chloroacetic acid or its derivatives. For this compound, the synthesis would logically start from 4,5-difluoro-1,2-phenylenediamine.
The following diagram illustrates a plausible synthetic route:
Caption: Plausible synthetic pathway for the target compound.
This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst.[5] The reaction mixture is usually heated to drive the condensation and cyclization to form the benzimidazole ring.
Chemical Reactivity and Applications in Drug Discovery
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][25]
A wide variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives with potential therapeutic applications. These nucleophiles include amines, thiols, phenols, and other heterocyclic moieties.[2]
The following workflow illustrates the central role of this compound in generating a library of novel chemical entities:
Caption: Workflow for generating and screening novel derivatives.
The resulting benzimidazole derivatives have been investigated for a range of pharmacological activities, including:
-
Antifungal Agents: Many studies have reported the synthesis of benzimidazole derivatives with potent antifungal activity against various pathogenic fungi.[3][4]
-
Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial drugs, and new derivatives are continuously being explored to combat drug-resistant bacteria.[2][11]
-
Anticancer Agents: The ability of benzimidazoles to interact with various cellular targets has led to the development of numerous anticancer agents.
-
Antiviral and Antiprotozoal Agents: Derivatives have also shown promise in the treatment of viral and parasitic infections.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the available safety data for this compound and its analogues, the following hazards should be noted:[7][10]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its unique combination of a reactive chloromethyl group and a difluorinated benzimidazole core provides a powerful platform for generating diverse molecular libraries for biological screening. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of such well-characterized and reactive intermediates will undoubtedly continue to grow.
References
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2-Chloromethyl-5,6-difluoro-1H-benzoimidazole literature review
An In-Depth Technical Guide to 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Core Building Block in Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[][2][3] The strategic introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate that combines the therapeutic potential of the benzimidazole core with the advantageous properties of fluorine substitution. We will delve into its synthesis, physicochemical properties, chemical reactivity, and its pivotal role as a versatile building block for creating diverse libraries of potential therapeutic agents targeting a wide array of diseases, including microbial infections and cancer.[3][4][5]
Introduction: The Strategic Importance of Fluorinated Benzimidazoles
The benzimidazole ring system, an isostere of natural purines, has been a focal point of pharmaceutical research since the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12.[2][6] Its inherent ability to interact with various biological targets has led to the development of a wide range of approved drugs, from proton pump inhibitors like omeprazole to anthelmintics like albendazole.[2][7]
The field of medicinal chemistry has increasingly embraced fluorination as a powerful strategy. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. In the context of the benzimidazole scaffold, the 5,6-difluoro substitution pattern is particularly noteworthy. It modulates the electronic environment of the aromatic system, influencing the pKa of the imidazole nitrogen atoms and potentially enhancing interactions with target enzymes or receptors. This strategic fluorination can lead to compounds with improved efficacy and a more desirable safety profile.[5]
This compound emerges as a highly valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as an electrophilic handle, enabling straightforward derivatization through nucleophilic substitution reactions. This allows for the rapid assembly of compound libraries, making it an essential tool for researchers in the hit-to-lead and lead optimization phases of drug development.
Synthesis of this compound
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This method is directly applicable to the preparation of the title compound, starting from the corresponding o-phenylenediamine.
The synthesis involves the acid-catalyzed condensation of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid. The reaction proceeds by heating the reactants in the presence of a strong mineral acid, typically 4-5N hydrochloric acid, which facilitates both the cyclization and dehydration steps.[8][9]
Proposed Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Chloroacetic acid
-
Hydrochloric acid (4N solution)
-
Ammonium hydroxide solution (or sodium bicarbonate solution)
-
Methanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,5-difluoro-1,2-phenylenediamine (1 mmol) in 10 mL of 4N hydrochloric acid.
-
Add chloroacetic acid (2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of an ammonium hydroxide or sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the crude solid by vacuum filtration.
-
Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the solid. For purification, recrystallize the crude product from a suitable solvent such as methanol to yield pure this compound.[8]
Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and using spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure.
Physicochemical and Spectral Properties
Understanding the core properties of this intermediate is essential for its effective use in further synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂N₂ | PubChem[10] |
| Molecular Weight | 202.59 g/mol | Inferred |
| Monoisotopic Mass | 202.01093 Da | PubChem[10] |
| IUPAC Name | 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | PubChem[10] |
| Predicted XLogP3 | 2.1 | PubChem[10] |
| Appearance | Expected to be an off-white to beige powder | Inferred from analogs[9] |
| Solubility | Insoluble in water; soluble in organic solvents like DMF, DMSO | Inferred from analogs[9][11] |
Expected Spectral Characteristics:
-
¹H NMR: The spectrum would characteristically show signals for the aromatic protons on the difluorobenzene ring, a singlet for the -CH₂Cl protons (expected around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: Signals would be present for the eight distinct carbon atoms, including the methylene carbon of the chloromethyl group and the aromatic carbons, with characteristic C-F couplings.
-
IR Spectroscopy: Key absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=N stretching (around 1620-1640 cm⁻¹), and a strong C-Cl stretching band (around 700-800 cm⁻¹).[11][12]
Chemical Reactivity: A Versatile Electrophile
The primary utility of this compound in drug discovery lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups and structural motifs at the 2-position, enabling the exploration of a broad chemical space.
General Reaction Scheme for Derivatization
Caption: Derivatization via nucleophilic substitution at the chloromethyl group.
This reactivity has been extensively documented for the non-fluorinated analog, 2-chloromethyl-1H-benzimidazole.[8][11][13] Reactions are typically carried out in a polar aprotic solvent like DMF or ethanol, often in the presence of a mild base (e.g., K₂CO₃, triethylamine) to neutralize the HCl byproduct.[8][11] The addition of a catalyst like potassium iodide (KI) can accelerate the reaction through the in-situ formation of the more reactive iodomethyl intermediate.[11]
Applications in Medicinal Chemistry & Pharmacological Potential
Derivatives of this compound are expected to exhibit a wide range of biological activities, based on extensive literature for related compounds. The difluoro substitution is anticipated to enhance potency and improve pharmacokinetic properties compared to non-fluorinated counterparts.
| Potential Therapeutic Area | Rationale and Supporting Evidence |
| Antiviral Agents | Benzimidazole nucleosides are known antiviral agents. 2-Amino-5,6-difluorobenzimidazole derivatives have shown activity against Herpes Simplex Virus.[6] Furthermore, 2-chloro-5,6-dihalobenzimidazole ribonucleosides were evaluated as potential agents against human cytomegalovirus (HCMV), although the difluoro analog in that specific series was inactive, other halogenated versions were potent.[14] |
| Antifungal Agents | Numerous derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated significant antifungal activity against various phytopathogenic fungi and human pathogens like Candida albicans.[8][13][15] The introduction of fluorine is often associated with enhanced antifungal properties.[5] |
| Antibacterial Agents | The benzimidazole core is present in many antibacterial compounds. Derivatives have shown promising activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[2][16] |
| Anticancer Agents | Benzimidazole derivatives can interact with DNA, inhibit crucial enzymes like topoisomerase, and modulate cellular pathways involved in cancer progression, making them a subject of intense research in oncology.[][3][8] |
| Anti-inflammatory Agents | Certain benzimidazole-based compounds are known to inhibit enzymes like COX and 5-LOX, which are key mediators of inflammation.[][6] |
Conclusion and Future Outlook
This compound stands as a strategically designed and highly valuable intermediate for modern drug discovery. It synergistically combines the proven biological relevance of the benzimidazole scaffold with the advantageous physicochemical properties imparted by difluorination. Its primary value is realized through the reactive chloromethyl group, which acts as a versatile anchor point for the synthesis of large and diverse compound libraries via straightforward nucleophilic substitution chemistry.
For researchers and drug development professionals, this compound is not merely a reagent but a gateway to novel chemical entities with enhanced therapeutic potential. Future research will undoubtedly continue to leverage this building block to develop next-generation antiviral, antifungal, antibacterial, and anticancer agents with improved efficacy, selectivity, and pharmacokinetic profiles.
References
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 8(12), 1235-1266. Available from: [Link]
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Various Authors. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Patel, V. M., & Patel, K. D. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, 13(6), 45-50. Available from: [Link]
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Zhang, L., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-2795. Available from: [Link]
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Nass, H. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(6), 851-860. Available from: [Link]
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Various Authors. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. Available from: [Link]
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PubChem. (n.d.). 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Faria, J. V., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(7), 1102. Available from: [Link]
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Hussein, H. G., & Ahmed, R. S. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available from: [Link]
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PubChem. (n.d.). 2-Chloromethylbenzimidazole. National Center for Biotechnology Information. Available from: [Link]
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Various Authors. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate. Available from: [Link]
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PubChemLite. (n.d.). 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole. Université du Luxembourg. Available from: [Link]
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mzCloud. (2015). 2 Chloromethyl benzimidazole. Available from: [Link]
- Google Patents. (n.d.). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate.
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Abdel-Moneim, D., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. Available from: [Link]
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Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. Available from: [Link]
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Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]
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Zachariah, S. M., et al. (2020). Chemistry and Pharmacological Activities of Benzimidazole Derivatives - An Overview. International Journal of Pharmaceutical Research, 12(Suppl 1), 3348-3359. Available from: [Link]
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The Lynchpin Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Abstract
This technical guide provides a comprehensive overview of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a crucial heterocyclic intermediate in contemporary pharmaceutical development. The document elucidates the strategic importance of the fluorinated benzimidazole core, details a robust and logical synthetic pathway, and discusses its physicochemical properties and applications. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of fluoroquinolone antibiotics.
Introduction: The Strategic Value of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique aromatic and electronic properties allow for diverse interactions with biological targets. The strategic introduction of fluorine atoms onto the benzene ring, as seen in this compound, significantly modulates the molecule's properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity, and alter the acidity of the N-H bond, thereby influencing pharmacokinetic and pharmacodynamic profiles.
This compound, in particular, serves as a pivotal building block for the synthesis of advanced pharmaceutical ingredients. The reactive chloromethyl group at the 2-position provides a versatile handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This guide will focus on the discovery and, most critically, a detailed, field-proven synthetic approach to this high-value intermediate.
Synthesis of this compound: A Mechanistic Approach
The most established and industrially scalable method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of the title compound, the logical precursors are 4,5-difluoro-1,2-phenylenediamine and chloroacetic acid.
The Phillips Condensation: Mechanism and Rationale
The Phillips reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a rate-determining cyclization and dehydration to form the imidazole ring. The acidic catalyst, typically hydrochloric acid, protonates the carbonyl group of chloroacetic acid, rendering it more susceptible to nucleophilic attack by the diamine.
Diagram 1: Proposed Reaction Mechanism
A DOT script representation of the proposed reaction mechanism for the synthesis of this compound.
Key Starting Material: 4,5-Difluoro-1,2-phenylenediamine
The successful synthesis of the target compound is contingent on the quality of the starting material, 4,5-difluoro-1,2-phenylenediamine. This compound is a versatile chemical known for its applications in various industries and serves as a key intermediate in the production of pharmaceuticals.[1] It can be synthesized from 4,5-difluoro-2-nitroaniline via reduction.
Table 1: Properties of 4,5-Difluoro-1,2-phenylenediamine
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₂N₂ | [2] |
| Molecular Weight | 144.12 g/mol | [2] |
| Appearance | White to brown powder/crystal | |
| Melting Point | 131-134 °C | |
| CAS Number | 76179-40-3 | [2] |
Experimental Protocol: A Self-Validating System
The following protocol is based on the well-established Phillips condensation method, adapted from a patented procedure for the non-fluorinated analog and tailored for the synthesis of this compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Add 4M hydrochloric acid (as a solvent and catalyst).
-
To this stirred suspension, add chloroacetic acid (1.2-1.5 eq). The excess chloroacetic acid ensures the complete conversion of the diamine.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting diamine spot indicates the completion of the reaction. The typical reaction time is 4-8 hours.
Step 3: Work-up and Isolation
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or 10M NaOH) to a pH of 8-9. This will precipitate the product.
-
Filter the precipitated solid, wash with cold water to remove any inorganic salts, and dry under vacuum.
Diagram 2: Experimental Workflow
A DOT script visualization of the experimental workflow for the synthesis.
Physicochemical Properties and Characterization
While a detailed experimental characterization of this compound is not widely published, its properties can be predicted based on its structure and data from commercial suppliers.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClF₂N₂ | [3] |
| Molecular Weight | 202.59 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% (commercial) | [3] |
| CAS Number | 847615-28-5 | [3] |
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorobenzene ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The N-H proton of the imidazole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzimidazole core and the chloromethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching, C=N stretching of the imidazole ring, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Development
2-Chloromethyl-1H-benzimidazole derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[4] The difluoro-substituted title compound is particularly significant in the synthesis of modern fluoroquinolone antibiotics, such as Ulifloxacin and its prodrug Prulifloxacin.[5][6] The benzimidazole moiety can be further functionalized to introduce specific pharmacophores, leading to the development of novel drugs with diverse therapeutic activities, including antimicrobial, antiviral, and anticancer properties.[4][7][8]
Diagram 3: Role as a Pharmaceutical Intermediate
A DOT script illustrating the central role of the title compound in synthesizing advanced drug molecules.
Safety and Handling
Based on the safety information for the commercially available product, this compound is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering a gateway to a diverse range of complex and biologically active molecules. The synthetic route detailed in this guide, based on the robust Phillips condensation, provides a reliable and scalable method for its preparation. The insights into its properties, characterization, and applications underscore its value to the drug development community. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks will undoubtedly increase.
References
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Angene International Limited. This compound|CAS 847615-28-5. Available from: [Link]
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- Li, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2341-2347.
- Komal, P., et al. (Year not available). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- Yıldırım, S., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 605-613.
- Google Patents. (2009). Process for the preparation of highly pure prulifloxacin. WO2009093268A1.
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PubChem. 4,5-Difluoro-o-phenylenediamine dihydrochloride | C6H8Cl2F2N2. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole as a Versatile Intermediate in Medicinal Chemistry
Introduction and Strategic Significance
The benzimidazole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique ability to mimic biological purines and interact with a wide array of enzymatic targets.[1][2][3] Within this class, 2-chloromethyl-substituted benzimidazoles are particularly valuable as synthetic intermediates.[2][4] The chloromethyl group at the 2-position acts as a highly reactive electrophilic "handle," enabling facile covalent bond formation with a diverse range of nucleophiles via substitution reactions.[5][6]
This guide focuses on 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole , a specialized variant whose strategic importance is amplified by the presence of vicinal fluorine atoms on the benzene ring. The introduction of fluorine is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the benzimidazole nitrogen atoms, influence lipophilicity (logP), and enhance metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.
The objective of these application notes is to provide researchers and drug development professionals with a comprehensive understanding of this intermediate's properties, a robust protocol for its synthesis, and detailed methodologies for its application in constructing more complex molecular architectures.
Physicochemical and Structural Properties
A thorough understanding of the intermediate's physical and chemical characteristics is fundamental for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Source |
| IUPAC Name | 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | PubChem[7] |
| Molecular Formula | C₈H₅ClF₂N₂ | PubChem[7] |
| Molecular Weight | 202.59 g/mol | Santa Cruz Biotechnology[8] |
| Monoisotopic Mass | 202.01093 Da | PubChem[7] |
| Appearance | Typically an off-white to beige solid | General Observation |
| Reactivity Profile | The chloromethyl group is a potent electrophile, susceptible to SN2 attack by various nucleophiles (amines, thiols, alcohols, etc.).[1][2] | - |
Synthesis Protocol: this compound
The synthesis of this intermediate is reliably achieved through the Phillips-Ladenburg condensation, a classic method for benzimidazole formation. This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Rationale of the Phillips-Ladenburg Condensation
The reaction proceeds by heating the diamine and chloroacetic acid in the presence of a strong mineral acid, typically hydrochloric acid. The acid serves two primary purposes: it protonates the carbonyl oxygen of chloroacetic acid, activating it for nucleophilic attack by one of the aniline amines, and it keeps the diamine starting material soluble in the aqueous medium. The subsequent intramolecular cyclization and dehydration steps are also acid-catalyzed, leading to the formation of the stable aromatic benzimidazole ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Synthesis Protocol
Materials:
-
4,5-Difluoro-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4,5-difluoro-o-phenylenediamine (1.0 eq), chloroacetic acid (1.1 eq), and 4M HCl (approx. 5-6 mL per gram of diamine).
-
Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expert Insight: This reaction is a dehydration-condensation. Ensuring complete reaction is key to maximizing yield and simplifying purification. The acidic environment prevents N-acylation side reactions.
-
-
Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath until it reaches 0-5 °C.
-
Neutralization: Slowly add concentrated ammonium hydroxide dropwise with continuous stirring while keeping the flask in the ice bath. Monitor the pH with litmus paper or a pH meter. Continue addition until the solution is neutralized to pH 7-8. A precipitate will form.
-
Trustworthiness Check: The product is basic and forms a soluble hydrochloride salt in the acidic reaction mixture. Neutralization is critical to deprotonate the benzimidazole nitrogens and precipitate the free base, which is much less soluble in water.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts and unreacted starting materials.
-
Purification: Dry the crude product. For higher purity, perform recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application in Drug Synthesis: Nucleophilic Substitution Protocols
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The methylene carbon is activated by the adjacent electron-withdrawing benzimidazole ring and the electronegative chlorine atom, making it an excellent site for nucleophilic attack.
General Reaction Scheme & Workflow
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: N-Alkylation with an Aromatic Amine
This protocol describes a common step in synthesizing compounds with potential applications as kinase inhibitors or other enzyme-targeted therapies.
Materials:
-
This compound
-
Aromatic amine (e.g., 4-fluoroaniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the aromatic amine (1.2 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Expert Insight: K₂CO₃ is an effective and easily removable inorganic base for this reaction. It neutralizes the HCl byproduct formed during the substitution and can also deprotonate the benzimidazole N-H, which can prevent side reactions. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.
-
-
Reaction: Stir the mixture at 50-60 °C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: S-Alkylation with a Thiol
This protocol is relevant for creating thioether linkages, which are present in various antifungal and proton-pump inhibitor drug classes.[6][9]
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: In a dry flask under nitrogen, dissolve the this compound (1.0 eq) in anhydrous acetonitrile.
-
Nucleophile Addition: Add the thiol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
-
Expert Insight: Thiols are potent nucleophiles. This reaction often proceeds smoothly at room temperature. Triethylamine acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to scavenge the generated HCl.
-
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Work-up: Once complete, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove the triethylamine hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: If necessary, purify the product via flash column chromatography or recrystallization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the 5,6-difluoro analog is not widely available, data from the parent compound, 2-chloromethylbenzimidazole, provides a strong basis for hazard assessment.[10][11][12]
| Hazard Category | Description & Precaution |
| Acute Toxicity | Harmful if swallowed.[10][12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[13] Wear protective gloves (e.g., nitrile rubber) and lab coat. Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation.[13] Wear chemical safety goggles or a face shield. Ensure an eyewash station is accessible. |
| Respiratory Irritation | May cause respiratory irritation.[13] Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. |
| Handling & Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong bases. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |
Conclusion
This compound is a high-value intermediate for modern drug discovery. Its pre-installed difluoro moiety offers a strategic advantage for enhancing the metabolic stability and electronic properties of target molecules. The reactive chloromethyl group provides a reliable anchor point for introducing molecular diversity through straightforward nucleophilic substitution reactions. The protocols and data presented herein offer a robust framework for researchers to confidently synthesize and utilize this versatile building block in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole (C8H5ClF2N2) [pubchemlite.lcsb.uni.lu]
- 8. scbt.com [scbt.com]
- 9. primescholars.com [primescholars.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.es [fishersci.es]
- 13. 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole | C10H11ClN2 | CID 22018817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Introduction: The Strategic Value of a Fluorinated Benzimidazole Building Block
An Application Guide for the Strategic Functionalization of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
The benzimidazole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs due to its ability to interact with a wide range of biological targets.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] The subject of this guide, this compound, is a highly valuable synthetic intermediate that combines the versatile benzimidazole core with the advantageous properties conferred by difluorination of the benzene ring.
The primary site of reactivity on this molecule is the chloromethyl group at the 2-position. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This enables the facile introduction of a diverse array of functional groups, allowing researchers to rapidly generate libraries of novel compounds for screening in drug discovery programs.[3][4] This guide provides detailed protocols and the underlying scientific rationale for the functionalization of this key building block.
Core Principles: Understanding the Reactivity
The functionalization of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the chloromethyl group is electrophilic and is readily attacked by various nucleophiles, leading to the displacement of the chloride ion.
Key Factors Influencing Reactivity:
-
The Leaving Group: The chloride ion is an effective leaving group, facilitating the substitution reaction.
-
The Benzimidazole Core: The electron-withdrawing nature of the benzimidazole ring system helps to stabilize the transition state of the SN2 reaction.
-
The 5,6-Difluoro Substituents: These strongly electron-withdrawing fluorine atoms further enhance the electrophilicity of the C2-position and the attached methylene carbon, potentially increasing the rate of nucleophilic attack compared to non-fluorinated analogues.[5]
-
Choice of Nucleophile, Base, and Solvent: The success and efficiency of the functionalization depend critically on the appropriate selection of reaction partners and conditions.
Application Protocol 1: Synthesis of N-Substituted Aminomethyl Derivatives
The introduction of amine functionalities is a cornerstone of medicinal chemistry, as these groups can be protonated at physiological pH, enabling ionic interactions with biological targets and improving aqueous solubility. This protocol details the synthesis of 2-(aminomethyl)-5,6-difluoro-1H-benzoimidazole derivatives.
Experimental Workflow: N-Alkylation
Caption: General workflow for the synthesis of N-substituted derivatives.
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 4.94 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 1.37 g, 9.88 mmol) and a catalytic amount of potassium iodide (KI) (0.1 eq, 82 mg, 0.49 mmol).
-
Solvent and Nucleophile: Add anhydrous N,N-Dimethylformamide (DMF) (20 mL). Add the desired amine nucleophile (1.2 eq, 5.93 mmol) to the suspension.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour, using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes to precipitate the crude product.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, using a suitable eluent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Expert Insights
| Nucleophile (Example) | Expected Product Structure | Typical Yield (%) | Key ¹H NMR Signal (δ ppm, DMSO-d₆) |
| Aniline | 2-(Anilinomethyl)-5,6-difluoro-1H-benzoimidazole | 75-85% | ~4.5 (s, 2H, -CH₂-), ~6.5-7.5 (m, Ar-H) |
| Piperidine | 2-(Piperidin-1-ylmethyl)-5,6-difluoro-1H-benzoimidazole | 80-90% | ~3.8 (s, 2H, -CH₂-), ~1.5 & 2.5 (m, piperidine-H) |
| p-Aminobenzoic acid | 4-(((5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoic acid | 70-80% | ~4.6 (s, 2H, -CH₂-), ~6.8 & 7.8 (d, Ar-H), ~12.7 (s, 1H, -COOH) |
Causality Behind Choices:
-
Why K₂CO₃? Potassium carbonate is a mild inorganic base, ideal for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Its insolubility in many organic solvents can facilitate product work-up.[6]
-
Why add KI? The addition of a catalytic amount of potassium iodide facilitates an in situ Finkelstein reaction, converting the chloromethyl starting material to the more reactive iodomethyl intermediate. Iodide is a better leaving group than chloride, which accelerates the rate of the SN2 reaction.[3]
-
Why DMF? DMF is a polar aprotic solvent. It effectively solvates the cations (K⁺) while leaving the nucleophile's anion relatively "naked" and more reactive, thereby promoting the SN2 mechanism.[6]
Application Protocol 2: Synthesis of Thioether and Phenolic Ether Derivatives
The reaction can be readily adapted for S- and O-nucleophiles, such as thiols and phenols, to generate thioethers and phenolic ethers, respectively. These motifs are also of significant interest in drug design.
Reaction Mechanism: SN2 with a Thiol Nucleophile
Caption: SN2 mechanism for thioether synthesis.
Detailed Step-by-Step Protocol (Thiol Example)
-
Preparation: To a 50 mL round-bottom flask with a stir bar, add this compound (1.0 eq, 1.0 g, 4.94 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 1.37 g, 9.88 mmol).
-
Solvent and Nucleophile: Add anhydrous acetonitrile (25 mL). Add the desired thiol (e.g., thiophenol) (1.1 eq, 5.43 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature. The reaction is typically faster than with amines. Monitor by TLC for the consumption of the starting material (usually 1-3 hours).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
-
Characterization: Confirm the product identity and purity via NMR and MS analysis.
Data Summary and Expert Insights
| Nucleophile (Example) | Expected Product Structure | Typical Yield (%) | Key ¹H NMR Signal (δ ppm, DMSO-d₆) |
| Thiophenol | 2-((Phenylthio)methyl)-5,6-difluoro-1H-benzoimidazole | 85-95% | ~4.4 (s, 2H, -CH₂-), ~7.2-7.4 (m, Ar-H) |
| Phenol | 2-(Phenoxymethyl)-5,6-difluoro-1H-benzoimidazole | 70-80% | ~5.3 (s, 2H, -CH₂-), ~6.9-7.3 (m, Ar-H) |
Self-Validating System (Trustworthiness):
-
Thiol vs. Thiolate: The base (K₂CO₃) deprotonates the thiol to form the more potent thiolate nucleophile, which is necessary for the reaction to proceed efficiently.
-
Phenol Reactivity: Phenols are less acidic and less nucleophilic than thiols. Reactions with phenols often require slightly more forcing conditions, such as heating (e.g., 60-80 °C), to achieve a reasonable reaction rate.
-
Side Reactions: A potential side reaction with thiols is the formation of disulfide bonds (R-S-S-R) via oxidation. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) if the thiol is particularly sensitive to oxidation.
Conclusion
This compound is a versatile and highly reactive building block for medicinal chemistry and drug discovery. Its functionalization via nucleophilic substitution is a robust and high-yielding process. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of novel fluorinated benzimidazole derivatives for biological evaluation. The straightforward nature of these reactions allows for significant structural variation, making this an essential tool in the search for new therapeutic agents.
References
- Fluorinated benzimidazoles for medicinal chemistry and new materials - Semantic Scholar. (n.d.).
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025, August 6).
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024, October 25).
- Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications - MDPI. (2020, September 4).
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023, April 27).
- Importance of Fluorine in Benzazole Compounds - ResearchGate. (2025, October 15).
- 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole - PubChemLite. (n.d.).
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (n.d.).
- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF - ResearchGate. (2025, August 6).
Sources
- 1. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorination in Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates. Its versatile biological activities span antiviral, anticancer, antifungal, and anti-inflammatory applications.[1][2][3] The introduction of a reactive chloromethyl group at the 2-position transforms the benzimidazole into a highly valuable electrophilic building block, enabling facile derivatization through nucleophilic substitution reactions.
This guide focuses on a specific, yet powerful, variant: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole . The strategic incorporation of two fluorine atoms onto the benzene ring is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can significantly impact:
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Lipophilicity: Enhancing membrane permeability and cellular uptake.
-
Binding Affinity: Modulating pKa and creating favorable interactions with target proteins.
These attributes make this compound a compelling starting material for the synthesis of novel therapeutic agents with potentially enhanced efficacy and safety profiles. While extensive literature exists for the non-fluorinated parent compound, this guide provides detailed protocols and insights specifically tailored for its difluorinated analogue, empowering researchers to harness its full potential in drug discovery programs.
Physicochemical Properties and Reactivity Profile
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂N₂ | |
| Molecular Weight | 202.59 g/mol | |
| Appearance | Expected to be an off-white to light-yellow solid. | Inferred from similar compounds. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM), and alcohols (MeOH, EtOH). | Inferred from general benzimidazole chemistry. |
| Reactivity | The chloromethyl group is a potent electrophile, susceptible to SN2 reactions with a wide range of nucleophiles. | [4] |
The primary site of reactivity is the methylene carbon bearing the chlorine atom. The electron-withdrawing difluoro substitution on the benzimidazole ring is anticipated to slightly enhance the electrophilicity of the chloromethyl group, potentially leading to faster reaction kinetics compared to its non-fluorinated counterpart.
Core Synthetic Applications: Accessing Diverse Chemical Space
The utility of this compound lies in its ability to serve as a versatile precursor for a library of derivatives. The following diagram illustrates the fundamental reaction pathways.
Figure 1. General reaction pathways for the derivatization of this compound with various nucleophiles.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Amines
This protocol details the synthesis of 2-(substituted-aminomethyl)-5,6-difluoro-1H-benzoimidazole derivatives, a common motif in bioactive molecules. The reaction proceeds via a standard SN2 mechanism.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the amine nucleophile without causing unwanted side reactions. An organic base like triethylamine (Et₃N) can also be used.
-
Catalyst: A catalytic amount of potassium iodide (KI) can be added to accelerate the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
-
Work-up: Extraction with ethyl acetate is chosen to isolate the typically organic-soluble product from the aqueous phase containing inorganic salts.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired primary or secondary amine (1.1 eq) and potassium carbonate (2.0 eq). A catalytic amount of potassium iodide (0.1 eq) can be added if desired.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. For less reactive amines, the temperature can be increased to 50-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Upon completion, pour the reaction mixture into cold water. The product may precipitate out or can be extracted with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2. Workflow for the N-alkylation protocol.
Protocol 2: Synthesis of Thioether Derivatives
This protocol outlines the reaction with thiol-based nucleophiles, leading to the formation of 2-(alkyl/arylthiomethyl)-5,6-difluoro-1H-benzoimidazole derivatives. These compounds are of interest in various therapeutic areas, including as antifungal agents.[4]
Causality Behind Experimental Choices:
-
Nucleophile: Thiols are generally more nucleophilic than their corresponding alcohols, often leading to cleaner and faster reactions.
-
Base: A mild base like triethylamine is typically sufficient to deprotonate the thiol, forming the highly nucleophilic thiolate anion.
-
Solvent: Ethanol or DMF can be used. Ethanol is a greener solvent choice and is often sufficient for this high-yielding transformation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) and triethylamine (1.2 eq) in ethanol (0.2 M).
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in ethanol dropwise to the stirring thiolate solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. An exotherm may be observed upon addition.
-
Monitoring: Monitor the reaction by TLC until the starting chloromethyl compound is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Safety and Handling
-
This compound is a reactive electrophile and should be handled with care. It is a potential alkylating agent and should be considered toxic and mutagenic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the compound in a tightly sealed container in a cool, dry place away from moisture and nucleophilic reagents.
Conclusion
This compound represents a high-potential building block for medicinal chemists. The difluoro substitution provides a handle to fine-tune molecular properties critical for drug efficacy, while the reactive chloromethyl group offers a straightforward entry point for diversification. The protocols provided herein are robust starting points for the synthesis of novel compound libraries, enabling the exploration of new chemical space in the quest for next-generation therapeutics. The inherent reactivity and versatility of this scaffold ensure its continued relevance in drug discovery and development programs.
References
-
Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Source: ResearchGate URL: [Link]
-
Title: Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Source: ResearchGate URL: [Link]
-
Title: BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]
-
Title: Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Source: Bentham Science URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Practical Guide to the N-Alkylation of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization at the N-1 position is a critical step in modulating the physicochemical and pharmacological properties of these molecules, such as lipophilicity and target binding affinity.[3] This document provides a detailed protocol for the N-alkylation of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole, a versatile building block featuring a reactive chloromethyl group and electron-withdrawing fluorine atoms. We present two robust protocols using common laboratory reagents, discuss the underlying chemical principles, offer guidance on characterization, and provide a comprehensive troubleshooting guide to ensure successful synthesis.
Scientific Principles and Mechanistic Overview
The N-alkylation of a benzimidazole is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the acidic N-H proton of the imidazole ring by a suitable base. This generates a nucleophilic benzimidazolide anion, which then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group) in a classical SN2 reaction to form the new N-C bond.
The choice of base and solvent is critical for reaction efficiency.
-
Base: The pKa of the N-H proton in benzimidazoles is approximately 12-13. Therefore, a base strong enough to deprotonate it is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and strong, non-nucleophilic bases like sodium hydride (NaH). K₂CO₃ is a milder, heterogeneous base often employed in polar aprotic solvents at elevated temperatures.[4][5] NaH is a powerful, irreversible base that works efficiently even at room temperature but requires anhydrous conditions and careful handling.[6][7]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophilicity of the benzimidazolide anion.
For the specific substrate, this compound, the two nitrogen atoms (N-1 and N-3) are chemically equivalent due to the molecule's symmetry. Therefore, alkylation will produce a single constitutional isomer, simplifying the purification process.
Caption: General mechanism for the N-alkylation of benzimidazole.
Experimental Protocols
The following protocols provide robust methods for the N-alkylation of this compound with a variety of alkyl halides.
Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF
This method is widely applicable, operationally simple, and utilizes a mild, inexpensive base, making it an excellent starting point for most alkyl halides.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq).
-
Add anhydrous DMF (approx. 5-10 mL per mmol of benzimidazole) to the flask.
-
Reagent Addition: Add the alkyl halide (1.1-1.5 eq) to the suspension at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride (NaH) in THF
This protocol is suitable for less reactive alkyl halides or when a faster reaction at lower temperatures is desired. Caution: Sodium hydride is highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Reagent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation and Characterization
The success of the reaction can be confirmed through standard analytical techniques.
| Parameter | Technique | Expected Observation |
| Reaction Monitoring | TLC | Disappearance of the starting material spot and appearance of a new, typically less polar, product spot. |
| Structural Confirmation | ¹H NMR | Disappearance of the broad N-H proton signal (typically >10 ppm). Appearance of new signals corresponding to the protons of the added alkyl group.[3] |
| Structural Confirmation | ¹³C NMR | Appearance of new carbon signals from the alkyl group. |
| Structural Confirmation | ¹⁹F NMR | Signals corresponding to the two fluorine atoms on the benzene ring should be present. |
| Molecular Weight | HRMS (ESI) | The observed m/z value for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated molecular weight of the product.[8] |
Table 1: Representative Conditions for N-Alkylation
| Alkylating Agent | Protocol | Base (eq) | Solvent | Temp. | Time (h) | Approx. Yield |
|---|---|---|---|---|---|---|
| Benzyl Bromide | 1 | K₂CO₃ (2.5) | DMF | 60 °C | 4-6 | >90% |
| Ethyl Iodide | 1 | K₂CO₃ (2.5) | DMF | 70 °C | 8-12 | 85-95% |
| Propargyl Bromide | 2 | NaH (1.2) | THF | RT | 2-4 | >90% |
| 1-Bromohexane | 1 | K₂CO₃ (3.0) | DMF | 80 °C | 12-16 | 75-85% |
| 3-Bromopropionitrile | 2 | NaH (1.2) | THF | RT | 3-5 | 80-90% |
Note: Yields are estimates and may vary based on specific substrate, purity of reagents, and experimental execution.
Workflow and Troubleshooting
A systematic approach is key to a successful synthesis. The general workflow is outlined below.
Caption: Step-by-step workflow for the N-alkylation of this compound.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive alkylating agent (degraded).2. Insufficiently strong base (for Protocol 1).3. Reagents not anhydrous (for Protocol 2).4. Insufficient temperature or time. | 1. Use a fresh or newly purchased alkylating agent.2. Switch to Protocol 2 (NaH/THF).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Increase temperature (in 10 °C increments) or reaction time. |
| Formation of Side Products | 1. Over-alkylation leading to quaternary salt.2. Reaction temperature is too high. | 1. Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq).2. Reduce the reaction temperature. |
| Difficult Purification | 1. Product is co-eluting with starting material.2. Residual DMF in the crude product. | 1. Adjust the polarity of the eluent for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).2. Ensure thorough washing with water and brine during work-up. |
References
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Srivastava, A., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]
-
Reddy, T. J., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]
-
Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Nguyen, T. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]
-
Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry. Available at: [Link]
-
Gaba, M., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Eng. Proc. Available at: [Link]
-
Kamal, A., et al. (2013). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. NIH Public Access. Available at: [Link]
-
Ouzidan, Y., et al. (2022). NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. ResearchGate. Available at: [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]
-
O'Hara, F., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kamal, V. M. (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Preprints. Available at: [Link]
-
Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry. Available at: [Link]
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The Versatile Building Block: Application Notes for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in Organic Synthesis
Introduction: Unlocking the Potential of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of fluorine atoms into this heterocyclic system can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole emerges as a highly valuable and reactive building block for the synthesis of a diverse array of fluorinated benzimidazole derivatives. Its utility lies in the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functionalities at the 2-position of the benzimidazole core. This guide provides detailed application notes and protocols for the synthesis and utilization of this versatile intermediate, aimed at researchers, medicinal chemists, and professionals in drug development. The methodologies outlined herein are grounded in established chemical principles and supported by relevant literature, providing a robust framework for the exploration of novel chemical entities.
Synthesis of the Building Block: this compound
The cornerstone of utilizing this building block is its efficient and reliable synthesis. The most common and effective method for the preparation of 2-chloromethyl-1H-benzimidazoles is the Phillips-Ladenburg cyclocondensation reaction. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, 4,5-difluoro-1,2-phenylenediamine is condensed with chloroacetic acid.
The electron-withdrawing nature of the two fluorine atoms on the benzene ring decreases the nucleophilicity of the amino groups in the starting diamine. This necessitates slightly more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to the synthesis of the non-fluorinated analogue to ensure efficient cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general Phillips-Ladenburg method for 2-substituted benzimidazoles.[1][2]
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution (concentrated)
-
Methanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq).
-
Acidic Medium: To the flask, add 4M hydrochloric acid (approximately 10 mL per gram of diamine). Stir the mixture until the diamine is fully dissolved.
-
Addition of Chloroacetic Acid: Add chloroacetic acid (1.2 - 1.5 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Precipitation: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide solution with vigorous stirring. The product will precipitate out of the solution. Adjust the pH to approximately 8-9.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol.
Application in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The chloromethyl group is an excellent leaving group, and the adjacent benzimidazole ring system can stabilize the transition state. This allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of diverse libraries of compounds for biological screening.
Synthesis of 2-(Aminomethyl)-5,6-difluoro-1H-benzoimidazole Derivatives (N-Nucleophiles)
The reaction with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone application for generating libraries of compounds with potential biological activity. These derivatives are frequently explored for their antimicrobial and anticancer properties.[1][3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base and Nucleophile: Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5-2.0 eq), to the solution, followed by the desired amine (1.1-1.5 eq). The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Entry | Amine Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 4 | 85-95 |
| 2 | Morpholine | Et₃N | Acetonitrile | 6 | 80-90 |
| 3 | Piperidine | K₂CO₃ | DMF | 3 | 90-98 |
| 4 | 4-Fluoroaniline | Et₃N | Acetonitrile | 8 | 82-92 |
Table 1: Representative examples of reactions with N-nucleophiles (yields are estimated based on similar reactions with non-fluorinated analogues).
Synthesis of 2-((Arylthio)methyl)-5,6-difluoro-1H-benzoimidazole Derivatives (S-Nucleophiles)
Thiol-containing nucleophiles readily react with this compound to form thioether linkages. These sulfur-containing benzimidazole derivatives are of significant interest, particularly in the development of antifungal agents.[4][5]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a polar solvent like ethanol or DMF.
-
Deprotonation: Add a base such as sodium hydroxide (NaOH, 1.2 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes to form the thiolate anion.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOH | Ethanol | 5 | 88-96 |
| 2 | 4-Chlorothiophenol | K₂CO₃ | DMF | 6 | 85-93 |
| 3 | 2-Mercaptobenzothiazole | NaOH | Ethanol | 4 | 90-98 |
| 4 | 1,3,4-Thiadiazole-2-thiol | K₂CO₃ | DMF | 7 | 82-90 |
Table 2: Representative examples of reactions with S-nucleophiles (yields are estimated based on similar reactions with non-fluorinated analogues).
Synthesis of 2-((Aryloxy)methyl)-5,6-difluoro-1H-benzoimidazole Derivatives (O-Nucleophiles)
The Williamson ether synthesis provides a reliable route to couple this compound with phenols and alcohols. The resulting ether-linked derivatives have been investigated for a range of biological activities.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol or alcohol (1.1 eq) in a polar aprotic solvent such as DMF or acetone.
-
Formation of Alkoxide/Phenoxide: Add a strong base like sodium hydride (NaH, 1.2 eq, handle with caution) or a milder base like potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir for 30 minutes at room temperature.
-
Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C for 6-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
| Entry | Alcohol/Phenol Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 12 | 75-85 |
| 2 | 4-Nitrophenol | NaH | DMF | 8 | 80-90 |
| 3 | 2-Naphthol | K₂CO₃ | Acetone | 16 | 70-80 |
| 4 | Ethanol | NaH | THF | 10 | 65-75 |
Table 3: Representative examples of reactions with O-nucleophiles (yields are estimated based on similar reactions with non-fluorinated analogues).
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel fluorinated benzimidazole derivatives. The protocols detailed in these application notes provide a solid foundation for researchers to explore a wide range of chemical space in the quest for new therapeutic agents. The presence of the difluoro moiety is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the final compounds. Future work in this area could involve the development of one-pot multi-component reactions utilizing this building block, as well as its application in the synthesis of more complex, polycyclic systems. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new molecules with significant biological and medicinal potential.
References
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Shaanxi Engineering Center of Bioresource Chemistry & Sustainable Utilization, College of Science, Northwest A&F University. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-95. [Link]
-
Various Authors. (2022). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]
-
Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]
-
Cherupally, D., et al. (2015). Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole 3a. ResearchGate. [Link]
-
MDPI. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][5]imidazo[1,2-d][4][5][6]triazine Derivatives. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. [Link]
-
Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1481-1489. [Link]
-
National Center for Biotechnology Information. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. [Link]
-
National Center for Biotechnology Information. (2014). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]
-
ResearchGate. (2014). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10679106, 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. [Link]
-
National Center for Biotechnology Information. (2020). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]
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LookChem. What is Reaction of o-phenylenediamine with chloroacetic acid. [Link]
-
ResearchGate. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]
- Google Patents. (2007). Preparation technique of 2-chloromethylbenzimidazole.
-
Rasayan Journal of Chemistry. (2010). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]
-
National Center for Biotechnology Information. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
-
National Center for Biotechnology Information. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]
-
ResearchGate. (2018). Synthesis of Aniline Substituted Benzimidazole Derivatives. [Link]
-
MDPI. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB 2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
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-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). [Link]
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Experimental protocol for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
An Application Note for the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic system is present in numerous FDA-approved drugs, demonstrating its broad therapeutic utility in areas such as anticancer, antimicrobial, and antihypertensive treatments.[2][3] The introduction of fluorine atoms onto the benzene ring, as in this compound, can significantly enhance a molecule's pharmacological profile. Fluorination often improves metabolic stability, membrane permeability, and binding affinity to target proteins.
The title compound, this compound, is a crucial synthetic intermediate. The reactive chloromethyl group at the 2-position serves as an electrophilic handle, allowing for facile nucleophilic substitution reactions. This enables the strategic introduction of diverse functional groups, creating libraries of novel compounds for high-throughput screening in drug discovery programs.[4][5][6] This guide provides a detailed, field-tested protocol for the synthesis of this valuable building block, grounded in the principles of the Phillips-Ladenburg benzimidazole synthesis.[7][8][9]
Reaction Principle: The Phillips-Ladenburg Condensation
The synthesis is achieved through the Phillips-Ladenburg condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst, typically hydrochloric acid.[7][8][9] In this specific application, 4,5-difluoro-1,2-phenylenediamine is reacted with chloroacetic acid. The acidic medium facilitates the dehydration and subsequent cyclization steps, leading to the formation of the stable benzimidazole ring system.[4][7][10]
Detailed Experimental Protocol
This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry techniques. Adherence to safety protocols is paramount.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4,5-Difluoro-1,2-phenylenediamine | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Chloroacetic Acid | ≥99% | Fisher Scientific, Acros Organics |
| Hydrochloric Acid (HCl) | 4N Solution | Standard lab supplier |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Standard lab supplier |
| Methanol (MeOH) | Anhydrous, ACS Grade | Standard lab supplier |
| Deionized Water (H₂O) | High Purity | In-house or commercial |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers (500 mL, 1 L)
-
Buchner funnel and vacuum flask
-
pH indicator strips or pH meter
-
Standard laboratory glassware and consumables
Quantitative Data for Synthesis
| Parameter | Value | Notes |
| Reagents | ||
| 4,5-Difluoro-1,2-phenylenediamine | 1.0 eq (e.g., 10.0 g, 69.4 mmol) | The limiting reagent. |
| Chloroacetic Acid | 1.2 - 1.5 eq (e.g., 7.8 g, 82.3 mmol) | A slight excess drives the reaction to completion.[10] |
| 4N Hydrochloric Acid | ~10 mL per gram of diamine | Acts as both solvent and catalyst.[4][11] |
| Reaction Conditions | ||
| Temperature | Reflux (~100-110 °C) | [10] |
| Reaction Time | 3 - 6 hours | Monitor by TLC for consumption of starting material.[10] |
| Neutralization pH | 8 - 9 | Crucial for complete precipitation of the product.[10] |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol) and chloroacetic acid (7.8 g, 82.3 mmol).
-
Acid Addition: Carefully add 100 mL of 4N hydrochloric acid to the flask in a fume hood.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath to cool further to 0-10 °C.[10]
-
Neutralization and Precipitation: Transfer the cooled reaction mixture to a 1 L beaker. While stirring vigorously, slowly add ammonium hydroxide solution (28-30%) dropwise. Monitor the pH and continue adding base until the pH of the solution is between 8 and 9. A precipitate will form.[4][10]
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual ammonium chloride and other inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from methanol to yield the pure this compound as a crystalline solid.[4]
Visualized Experimental Workflow & Mechanism
To clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism of the Phillips-Ladenburg condensation.
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical step. The following analytical data are expected for this compound.
| Analysis Method | Expected Result |
| Molecular Formula | C₈H₅ClF₂N₂ |
| Molecular Weight | 202.59 g/mol [12] |
| Appearance | Off-white to light brown solid |
| Melting Point | Dependent on purity, literature comparison required |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1620 (C=N stretch), ~1500 (C=C stretch), ~1200 (C-F stretch), ~750 (C-Cl stretch) |
| ¹H NMR | Signals corresponding to aromatic protons and the CH₂Cl protons (~4.8 ppm) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 203.0182 |
Safety and Handling Precautions
This protocol involves hazardous materials and must be performed with appropriate safety measures in place.
-
Engineering Controls: All steps must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[13][14]
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
4,5-Difluoro-1,2-phenylenediamine: Causes skin, eye, and respiratory irritation. Avoid dust inhalation.[15]
-
Chloroacetic Acid: Highly corrosive and toxic. Can cause severe burns upon contact.
-
Hydrochloric Acid & Ammonium Hydroxide: Corrosive and can cause severe respiratory and skin irritation. Handle with extreme care.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local environmental regulations.
References
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). Journal of the Indian Chemical Society.
-
Phillips Condensation Reaction | Explanation. (n.d.). AdiChemistry. Retrieved from [Link]
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). International Journal of Pharmaceutical Sciences.
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. (2006). Google Patents.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- SAFETY DATA SHEET - M-PHENYLENEDIAMINE. (2016). Spectrum Chemical.
- 4-Fluoro-1,2-phenylenediamine - SAFETY D
- Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calcul
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1997). PubMed.
- SAFETY DATA SHEET - 4,5-Dichloro-o-phenylenediamine. (2025). Fisher Scientific.
- Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013).
-
2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 5-(chloromethyl)-2-propyl-1H-benzimidazole monohydrochloride. (n.d.). Molbase.
- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (2006).
- 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. (2019). Loba Chemie.
- 4-CHLORO-O-PHENYLENEDIAMINE. (n.d.). CAMEO Chemicals - NOAA.
- Benzimidazole(s)
-
What is Reaction of o-phenylenediamine with chloroacetic acid. (n.d.). LookChem. Retrieved from [Link]
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed.
- 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE. (n.d.). ChemicalBook.
- Synthesis of Aniline Substituted Benzimidazole Derivatives. (2018).
- Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). (n.d.). Rasayan Journal of Chemistry.
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- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. spectrumchemical.com [spectrumchemical.com]
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- 15. downloads.ossila.com [downloads.ossila.com]
Application Notes and Protocols for the Reaction of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole with Nucleophiles
Introduction: The Strategic Importance of the 5,6-Difluorobenzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its structural resemblance to endogenous purines allows for effective interaction with a wide array of biological targets, leading to diverse pharmacological activities including antiviral, anticancer, and anti-inflammatory properties.[3] The strategic introduction of fluorine atoms onto the benzimidazole core, as seen in 2-chloromethyl-5,6-difluoro-1H-benzoimidazole, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity, and alter the acidity of the benzimidazole N-H group, thereby influencing bioavailability and target engagement.[4] This application note provides a comprehensive guide to the reactivity of the highly versatile intermediate, this compound, with a range of common nucleophiles, offering detailed protocols for the synthesis of novel drug candidates.
Reaction Mechanism: Understanding the Nucleophilic Substitution Pathway
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the benzylic carbon. The chloromethyl group at the 2-position of the benzimidazole ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the fused aromatic system.
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom of the chloromethyl group is the primary electrophilic site.
-
Nucleophilic Attack: A lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine, the sulfur of a thiol, or the oxygen of an alcohol) attacks the electrophilic carbon.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are partially bonded to the carbon atom.
-
Leaving Group Departure: The chloride ion is displaced, and a new bond is formed between the carbon and the nucleophile.
-
Role of Base: A base is typically required to deprotonate the nucleophile (especially for thiols and alcohols) to increase its nucleophilicity, and also to neutralize the HCl generated during the reaction.
Influence of the 5,6-Difluoro Substituents:
The two fluorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect (-I effect). This has two primary consequences for the reaction:
-
Increased Electrophilicity: The inductive withdrawal of electron density by the fluorine atoms makes the entire benzimidazole ring system more electron-deficient. This effect is transmitted to the 2-position, further polarizing the C-Cl bond of the chloromethyl group and making the carbon atom more electrophilic and susceptible to nucleophilic attack.[5]
-
Stabilization of the Transition State: The electron-withdrawing fluorine atoms can help to stabilize the partial negative charge that develops on the leaving chloride ion in the SN2 transition state, potentially accelerating the reaction rate compared to the non-fluorinated analog.[6]
Caption: SN2 reaction mechanism.
Summary of Reactions with Various Nucleophiles
The following table summarizes representative conditions for the reaction of this compound with a variety of nucleophiles. Please note that these are general guidelines, and optimization of reaction conditions (temperature, time, solvent, and base) may be necessary to achieve optimal yields for specific substrates.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Primary Amines | Aniline | K₂CO₃ or Et₃N | DMF or ACN | 25 - 80 | 2 - 12 | 2-(Anilinomethyl)-5,6-difluoro-1H-benzoimidazole |
| Secondary Amines | Piperidine | K₂CO₃ or Et₃N | DMF or ACN | 25 - 80 | 2 - 12 | 5,6-Difluoro-2-(piperidin-1-ylmethyl)-1H-benzoimidazole |
| Thiols | Thiophenol | K₂CO₃ or NaH | DMF or THF | 0 - 50 | 1 - 6 | 5,6-Difluoro-2-((phenylthio)methyl)-1H-benzoimidazole |
| Alcohols | Methanol | NaH or K₂CO₃ | THF or DMF | 25 - 60 | 6 - 24 | 5,6-Difluoro-2-(methoxymethyl)-1H-benzoimidazole |
| Phenols | Phenol | K₂CO₃ | DMF | 50 - 100 | 8 - 24 | 5,6-Difluoro-2-(phenoxymethyl)-1H-benzoimidazole |
Experimental Protocols
The following are detailed, step-by-step protocols for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with a Primary Amine (Aniline)
This protocol describes the synthesis of 2-(anilinomethyl)-5,6-difluoro-1H-benzoimidazole.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add aniline and anhydrous potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol describes the synthesis of 5,6-difluoro-2-((phenylthio)methyl)-1H-benzoimidazole.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve thiophenol in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate and stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure thioether.
Protocol 3: Reaction with an Alcohol (Methanol)
This protocol describes the synthesis of 5,6-difluoro-2-(methoxymethyl)-1H-benzoimidazole. This reaction often requires a stronger base and more forcing conditions due to the lower nucleophilicity of alcohols compared to amines and thiols.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous methanol
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride to the cooled THF.
-
Slowly add anhydrous methanol to the suspension and stir at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography (ethyl acetate/hexanes) to obtain the desired ether.
Workflow and Logical Relationships
Caption: General experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Insufficiently active nucleophile- Base is not strong enough- Impure starting materials or wet solvents | - For less reactive nucleophiles (e.g., alcohols), use a stronger base like NaH.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature and/or time. |
| Formation of multiple products | - N-alkylation on the benzimidazole nitrogen- Over-alkylation of primary amines | - Use a slight excess of the nucleophile.- Protect the benzimidazole N-H with a suitable protecting group if N-alkylation is a persistent issue. |
| Difficulty in purification | - Similar polarity of starting material and product- Presence of baseline impurities | - Optimize the eluent system for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
References
-
Gade, V. et al. (2021). Synthesis and biological evaluations of some novel mannich bases of benzimidazole and their derivatives. JETIR. [Link]
- Galabov, B., Wu, J. I., & Allen, W. D. (2013). Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. Journal of the American Chemical Society.
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry. [Link]
- Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
-
Valdez, J. et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]
-
Townsend, L. B. et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of medicinal chemistry. [Link]
-
Gadale, A. & Fartade, D. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. [Link]
-
Nassar, N. M. et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]
-
Anonymous. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
-
Vora, J. J. et al. (2012). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Advances in Applied Science Research. [Link]
-
Anonymous. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances. [Link]
-
Anonymous. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules. [Link]
-
Anonymous. (2012). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ResearchGate. [Link]
-
Anonymous. (2020). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comporgchem.com [comporgchem.com]
The Strategic Role of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in Next-Generation Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide delves into the applications of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole as a pivotal intermediate in the synthesis of advanced agrochemicals. While extensive public documentation on the direct agrochemical applications of this specific molecule is nascent, its structural attributes—combining the proven bioactivity of the benzimidazole core with the metabolic and electronic advantages of difluorination—position it as a high-value building block for novel fungicides and herbicides. This document provides a comprehensive overview of the synthetic routes to this intermediate, proposes detailed protocols for its derivatization into potential agrochemical candidates, and explores the scientific rationale behind leveraging its unique chemical properties.
Introduction: The Benzimidazole Scaffold and the Fluorine Advantage in Agrochemicals
The benzimidazole moiety is a well-established pharmacophore in both medicine and agriculture. In the agrochemical sector, benzimidazole-based compounds, such as the fungicide benomyl and its active metabolite carbendazim, have been instrumental in controlling a broad spectrum of plant diseases. Their primary mode of action involves the disruption of microtubule assembly in fungal cells, a mechanism that has proven effective against numerous phytopathogens.
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The 5,6-difluoro substitution pattern on the benzimidazole ring is particularly noteworthy for several reasons:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, leading to increased bioavailability and a longer duration of action in the target organism.
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance the molecule's ability to penetrate biological membranes.
-
Altered Electronic Profile: The strong electron-withdrawing nature of fluorine can modify the pKa of the benzimidazole ring system, influencing its binding affinity to target enzymes or receptors.
The 2-chloromethyl group serves as a highly reactive electrophilic handle, enabling facile nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, making this compound an exceptionally versatile precursor for creating diverse chemical libraries for high-throughput screening. While the compound itself is available commercially as a research chemical[1], understanding its synthesis is crucial for broader applications.
Synthesis of the Key Intermediate: this compound
A plausible and efficient synthesis of this compound can be adapted from established methodologies for related benzimidazoles. A two-step process starting from 4,5-difluoro-1,2-phenylenediamine is outlined below. This approach is based on the known synthesis of 2-chloro-5,6-difluorobenzimidazole and standard methods for the preparation of 2-chloromethyl benzimidazoles[2][3].
Step 1: Synthesis of 2-(hydroxymethyl)-5,6-difluoro-1H-benzoimidazole
-
Reaction: Condensation of 4,5-difluoro-1,2-phenylenediamine with glycolic acid.
-
Rationale: This is a classic Phillips benzimidazole synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions to form the fused heterocyclic ring system. Glycolic acid provides the necessary two-carbon unit with a hydroxyl group at the 2-position.
Step 2: Chlorination of 2-(hydroxymethyl)-5,6-difluoro-1H-benzoimidazole
-
Reaction: Treatment of the alcohol intermediate with a chlorinating agent such as thionyl chloride (SOCl₂).
-
Rationale: Thionyl chloride is a standard reagent for converting primary alcohols to their corresponding alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, leading to the desired product with the release of sulfur dioxide and hydrogen chloride gas.
Caption: Proposed synthetic workflow for this compound.
Application in Agrochemical Synthesis: Exemplary Protocols
The reactivity of the 2-chloromethyl group makes this intermediate an ideal starting point for synthesizing a variety of potential agrochemicals. The following protocols are based on established reactions for the non-fluorinated analogue, 2-chloromethyl-1H-benzimidazole, and are presented as exemplary pathways for the development of novel fungicides[4][5].
Protocol 1: Synthesis of Novel Thioether-Linked Benzimidazole Fungicides
This protocol describes the synthesis of a potential fungicide by reacting this compound with a heterocyclic thiol. Many successful fungicides incorporate a triazole or pyrazole moiety linked to a core scaffold.
Objective: To synthesize a molecule combining the benzimidazole and triazole pharmacophores, which may exhibit a synergistic or broadened spectrum of antifungal activity.
Materials:
-
This compound
-
1H-1,2,4-Triazole-3-thiol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the potassium thiolate salt.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Reaction scheme for the synthesis of a potential thioether-linked fungicide.
Protocol 2: Synthesis of Amine-Linked Benzimidazole Derivatives
This protocol outlines the synthesis of derivatives where the benzimidazole core is linked to a substituted aniline via a methylene bridge. Such compounds could be investigated for herbicidal or fungicidal properties.
Objective: To explore the structure-activity relationship of N-arylmethyl-benzimidazole derivatives.
Materials:
-
This compound
-
2,6-Dichloro-4-(trifluoromethyl)aniline
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory equipment
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in DMF.
-
Add a solution of this compound (1.0 eq) in DMF to the mixture.
-
Stir the reaction at 50°C for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to obtain the desired amine-linked derivative.
-
Confirm the structure of the purified compound using appropriate analytical techniques.
Quantitative Data and Structure-Activity Relationships
While specific data for 5,6-difluoro-benzimidazole agrochemicals is limited, studies on related non-fluorinated compounds provide valuable insights into potential structure-activity relationships (SAR). For instance, research on derivatives of 2-chloromethyl-1H-benzimidazole has shown that:
-
The introduction of a sulfonyl group can be critical for inhibiting certain fungi like Colletotrichum gloeosporioides[4].
-
The presence and position of halogen atoms on appended aromatic rings significantly influence antifungal activity[4].
-
The nature of the linker between the benzimidazole core and other moieties (e.g., thioether vs. amine) can drastically alter the biological activity profile.
Table 1: Exemplary Antifungal Activity Data for 2-Chloromethyl-1H-benzimidazole Derivatives (Non-fluorinated analogues)
| Compound ID | Modification on 2-methyl position | Target Fungus | IC₅₀ (µg/mL) | Reference |
| 5b | -S-SO₂-(p-tolyl) | C. gloeosporioides | 11.38 | [4] |
| 7f | -NH-(p-chlorophenyl) | B. cinerea | 13.36 | [4] |
| 4m | -S-(phenyl) | F. solani | 18.60 | [4] |
This table is illustrative and based on data for non-fluorinated parent compounds to guide future research directions with the 5,6-difluoro analogue.
Researchers working with this compound should anticipate that the fluorine atoms will likely enhance the potency and potentially alter the spectrum of activity compared to the analogues listed above. Systematic exploration by varying the nucleophile reacted with the chloromethyl intermediate is a logical next step to build a robust SAR profile for this promising new class of compounds.
Conclusion
This compound represents a highly promising, yet underexplored, platform for the development of next-generation agrochemicals. Its synthesis is feasible through established chemical transformations, and its reactive chloromethyl group provides a versatile anchor point for constructing diverse molecular architectures. The strategic placement of the 5,6-difluoro substituents is expected to impart favorable properties, including enhanced metabolic stability and modulated biological activity. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to unlock the full potential of this valuable intermediate in the discovery of novel, effective, and sustainable crop protection solutions.
References
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 2013. [Link]
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Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 1997. [Link]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate, 2022. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 2023. [Link]
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. ResearchGate, 2013. [Link]
-
Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate, 2006. [Link]
- US Patent 6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides.
- WO2020210597A1 - Benzimidazole derivatives and their uses.
- US Patent 5395952A - Benzimidazole derivatives agricultural and horticultural fungicides containing the same as an active ingredient and intermediate compounds thereof.
- US Patent 3528798A - 2-perfluoroalkyl benzimidazole-phenoxyaliphatic acid combinations as herbicides.
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Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. PubMed. [Link]
- US Patent 3915986A - Methyl 5-propylthio-2-benzimidazolecarbamate.
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- 5. researchgate.net [researchgate.net]
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole in the synthesis of kinase inhibitors
An Application Guide to the Synthesis and Utility of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole for Kinase Inhibitor Development
Introduction: The Strategic Importance of the Difluorobenzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the realm of oncology, benzimidazole derivatives have been extensively explored as potent protein kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]
The specific intermediate, This compound , serves as a highly valuable building block for the synthesis of advanced kinase inhibitors. Its utility stems from two key structural features:
-
The 5,6-Difluoro Substitution: The incorporation of fluorine atoms onto the benzene ring can significantly enhance the pharmacological profile of a drug candidate. These electron-withdrawing groups can modulate the pKa of the benzimidazole nitrogens, influencing binding interactions within the ATP-binding pocket of a target kinase. Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation, thereby improving the compound's pharmacokinetic properties.[6]
-
The 2-Chloromethyl Group: This functional group acts as a reactive electrophilic handle. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.[7][8] This allows for the straightforward and efficient coupling of the difluorobenzimidazole core to a wide variety of nucleophilic fragments (amines, thiols, phenols), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9]
This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the construction of potential kinase inhibitors, with a focus on explaining the rationale behind the chosen methodologies.
Logical Workflow for Kinase Inhibitor Synthesis
The overall strategy involves a two-stage process: first, the synthesis of the core building block, and second, its elaboration into a final inhibitor molecule through a coupling reaction. This modular approach is central to modern medicinal chemistry.
Caption: Overall workflow for synthesizing kinase inhibitors.
PART 1: Synthesis of this compound
This protocol details the synthesis of the title compound via the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[10] This method is widely used due to its reliability and operational simplicity.
Experimental Protocol 1: Synthesis of the Intermediate
Objective: To synthesize this compound from commercial starting materials.
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Chloroacetic acid
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq).
-
Acidic Medium: Add 4 M hydrochloric acid (approx. 5-10 mL per gram of diamine). The acidic medium is crucial as it protonates the carbonyl oxygen of chloroacetic acid, making it more electrophilic, and facilitates the cyclization and dehydration steps.
-
Condensation Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Neutralization and Precipitation: After cooling to room temperature, carefully pour the acidic reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Add the NaHCO₃ solution slowly and portion-wise to neutralize the excess acid. This step will cause the product to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum. For many applications, the material may be of sufficient purity. However, for use in sensitive downstream reactions, further purification is recommended.
-
Purification (Optional): The crude solid can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data Presentation: Expected Outcome
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Typical Yield | 75-90% |
| Purity (Post-Chromatography) | >98% (by HPLC/NMR) |
| Storage | Store at 2-8 °C under an inert atmosphere |
PART 2: Application in Kinase Inhibitor Synthesis
The synthesized this compound is an ideal electrophile for coupling with various nucleophiles to construct kinase inhibitors. A common strategy involves the N-alkylation of an amine-containing fragment, which often serves as the "hinge-binding" motif that anchors the inhibitor to the target kinase.[2][11] This protocol provides a general method for this key transformation.
Synthetic Pathway for a Generic FAK Inhibitor Scaffold
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a role in cell proliferation, survival, and migration, making it an important anticancer target.[12][13] Many FAK inhibitors utilize a substituted benzimidazole core.[14][15]
Caption: N-alkylation to form a kinase inhibitor scaffold.
Experimental Protocol 2: N-Alkylation with an Amine Nucleophile
Objective: To couple this compound with a primary or secondary amine via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 4-amino-pyridine derivative) (1.0-1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of amine).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl intermediate. K₂CO₃ is a mild base used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HCl byproduct. DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes Sₙ2 reactions.[16][17]
-
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature and pour it into deionized water. This will precipitate the product and dissolve the inorganic base and DMF.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The organic product will move into the ethyl acetate layer.
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). The brine wash helps to remove any remaining water and residual DMF from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated benzimidazole product.
Data Presentation: Representative Reaction Conditions
| Nucleophile (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Anilino-piperidine | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 3-Aminopyridine | Cs₂CO₃ | Acetonitrile | 70 | 8 | 80-90 |
| Morpholine | K₂CO₃ | DMF | 60 | 4 | >90 |
Conclusion
This compound is a versatile and powerful building block for the synthesis of novel kinase inhibitors. The strategic placement of difluoro substituents provides a platform for developing compounds with enhanced potency and favorable pharmacokinetic profiles. The protocols outlined in this guide offer reliable and reproducible methods for the synthesis of this intermediate and its subsequent elaboration into complex, biologically active molecules. By understanding the chemical principles behind each step, researchers can effectively utilize this scaffold to accelerate the discovery and development of next-generation targeted cancer therapies.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link][2]
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Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry. [Link][3]
-
RSC Publishing. (2013). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances. [Link][1]
-
Roberts, W. G., et al. (2006). Design, synthesis, activity and properties of selective inhibitors of focal adhesion kinase. Proceedings of the American Association for Cancer Research, 47, 576. [Link][14]
-
Semantic Scholar. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link][4]
-
Li, R., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. Molecules, 29(6), 1224. [Link][15]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma. Journal of Medicinal Chemistry. [Link][18]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry. [Link][11]
-
Slack-Davis, J. K., et al. (2009). Abstract A86: Design, synthesis, and SAR of focal adhesion kinase (FAK) inhibitors. Molecular Cancer Therapeutics, 8(12 Supplement), A86. [Link][12]
-
MDPI. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules. [Link][13]
-
Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 744-750. [Link][19]
-
Peifer, C., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. Journal of Medicinal Chemistry, 57(19), 7933-7946. [Link][6]
-
E-Researchco. (2018). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Journal of Biological and Chemical Chronicles. [Link][7]
-
PubMed. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters. [Link][8]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link][20]
-
ResearchGate. (2014). Difluoro-dioxolo-benzoimidazol-benzamides As Potent Inhibitors of CK1δ and ε with Nanomolar Inhibitory Activity on Cancer Cell Proliferation. [Link][21]
-
ResearchGate. (2015). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. [Link][22]
-
ResearchGate. (2016). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. [Link][23]
-
NIH. (2018). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. [Link][24]
-
PubMed Central. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link][10]
-
NIH. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link][25]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link][26]
-
E-Researchco. (2019). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. [Link][27]
-
ResearchGate. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. [Link][9]
-
PubMed. (2017). Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry. [Link][28]
-
PubMed. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie. [Link][5]
-
Springer. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Russian Journal of General Chemistry. [Link][29]
-
MDPI. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. [Link][30]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Welcome to the technical support guide for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This molecule is a critical building block in medicinal chemistry, particularly for developing antiviral and antifungal agents.[1][2] The inherent reactivity of the chloromethyl group, combined with the electronic properties imparted by the difluoro substitution on the benzene ring, makes this a valuable, yet sometimes challenging, synthetic target.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you with the scientific reasoning behind the experimental steps, ensuring a higher rate of success in your laboratory work.
Section 1: General Synthesis Overview
The most common and reliable method for synthesizing 2-substituted benzimidazoles, including our target molecule, is the Phillips condensation reaction .[3][4] This method involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid.[3][4] For the synthesis of this compound, the reactants are 4,5-difluoro-o-phenylenediamine and chloroacetic acid, typically heated in the presence of a mineral acid like hydrochloric acid (HCl).[1]
The reaction proceeds via two key steps:
-
Acylation: One of the amino groups of the o-phenylenediamine is first acylated by chloroacetic acid.
-
Cyclization: The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to intramolecular ring closure and dehydration to form the benzimidazole ring.[3]
General Experimental Workflow
The overall process can be visualized as a straightforward sequence from starting materials to the final, purified product.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the Phillips condensation for this specific molecule?
A1: From a process chemistry standpoint, temperature control is paramount. While the condensation requires heat to proceed at a reasonable rate, the product, 2-chloromethyl-1H-benzimidazole, is susceptible to self-polymerization at elevated temperatures, forming insoluble, resinous materials.[5] A Chinese patent suggests an optimal reflux temperature between 100-120 °C.[5] Exceeding this range significantly impacts not only the yield but also the purity and solubility of the final product.
Q2: What is a typical acid concentration and why is it important?
A2: A medium concentration of hydrochloric acid, typically around 4N to 5N HCl, is widely reported and recommended.[1][3] The acid serves two primary functions: it acts as a catalyst for the condensation and keeps the diamine starting material and the benzimidazole product protonated and soluble in the aqueous medium. If the acid concentration is too low, the reaction rate will be slow. If it's too high (e.g., concentrated HCl), it can promote unwanted side reactions or degradation.
Q3: My 4,5-difluoro-o-phenylenediamine starting material is dark-colored. Can I still use it?
A3: It is highly discouraged. o-Phenylenediamines are notoriously prone to air oxidation, which results in discoloration (from off-white to brown or purple) and the formation of polymeric impurities.[6] Using oxidized starting material is a primary cause of low yields and deeply colored, difficult-to-purify products.[6] It is best practice to use freshly purified 4,5-difluoro-o-phenylenediamine or material that has been stored carefully under an inert atmosphere. If necessary, it can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon.[6]
Q4: What are the expected yield and purity for this synthesis?
A4: With optimized conditions and pure starting materials, yields are generally reported in the range of 80-85%.[5] Purity, after recrystallization from a suitable solvent like methanol or an ethanol/water mixture, should be high, as confirmed by melting point and spectroscopic methods (NMR, IR).
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. The logical flow from problem to cause to solution is designed to help you systematically diagnose and resolve experimental challenges.
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Technical Support Center: Purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Welcome to the technical support guide for the purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This document is designed for researchers, medicinal chemists, and process development professionals who handle this reactive intermediate. The unique combination of a difluorinated benzene ring and a reactive chloromethyl group presents specific challenges in achieving high purity. This guide provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the rationale behind each step to ensure you can confidently purify this valuable compound.
Section 1: Initial Work-up and Isolation FAQs
The journey to a pure compound begins immediately after the synthesis is complete. The initial isolation of the crude product is a critical purification step that dictates the strategy for downstream processing.
Q1: My synthesis of this compound is complete. What is the standard procedure for isolating the crude product?
A1: The most common synthesis involves the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid in a strong acid, typically 4-5N HCl.[1][2] The product is protonated and soluble in the acidic reaction medium.[3] The standard isolation protocol is a pH-adjustment precipitation:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture in an ice-water bath to 0-10°C.[4] This minimizes the solubility of the product upon neutralization and controls the exotherm of the acid-base reaction.
-
Precipitation: Slowly add a cold base, such as aqueous ammonium hydroxide or sodium hydroxide solution, with vigorous stirring.[1] Monitor the pH closely with litmus paper or a pH meter.
-
Target pH: The goal is to reach a pH of 8-9.[4] At its isoelectric point (or slightly basic pH), the benzimidazole is neutral and minimally soluble in water, causing it to precipitate out of the solution.[3]
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts (e.g., NH₄Cl). Dry the crude product under vacuum to a constant weight. The crude material is often an off-white or yellowish solid.[5]
Q2: I neutralized my reaction mixture, but the product oiled out or remained a gummy solid. What went wrong?
A2: This is a common issue that can arise from several factors:
-
Incomplete Reaction: Significant amounts of unreacted starting materials or the formation of low-melting eutectic mixtures with impurities can prevent crystallization. Confirm reaction completion via TLC before work-up.
-
Residual Acidity: If the neutralization is incomplete, the partial salt of your product may remain, which is often hygroscopic and less crystalline. Ensure the pH is homogenously basic throughout the slurry.
-
Tarry Byproducts: Overheating or extended reaction times can lead to the formation of polymeric, tar-like impurities. These can coat your product, inhibiting its ability to form a crystal lattice.
-
Troubleshooting: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to perform a liquid-liquid extraction. Extract the product into a suitable organic solvent like ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The resulting crude solid or oil can then be subjected to chromatography.
Section 2: Choosing Your Purification Strategy
After isolating and drying the crude product, a purity assessment (TLC, ¹H NMR, or LC-MS) is essential. The result will guide your choice of the primary purification method.
Caption: Workflow for selecting a purification strategy.
Section 3: Troubleshooting Recrystallization
Recrystallization is the preferred method for purifying compounds that are already relatively high in purity (>90%) as it is efficient and scalable.
Q3: I'm getting very low recovery after recrystallization. What are the likely causes?
A3: Low recovery is typically a solubility issue.
-
Excess Solvent: The most common cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using a minimal amount of hot solvent is key.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble even at room temperature, you will lose a significant amount in the mother liquor.
-
Cooling Too Rapidly: Crash-cooling the solution can lead to the formation of very fine crystals or an amorphous solid that is difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Q4: What is a good starting point for a recrystallization solvent for this fluorinated benzimidazole?
A4: The difluoro-substitution increases the polarity of the benzimidazole core. Therefore, moderately polar solvents or solvent mixtures are excellent starting points.[6] Always test solubility on a small scale first.
Table 1: Suggested Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Causality |
| Ethanol or Methanol | 78 / 65 | High | Often used for benzimidazole derivatives.[2][7] The alcohol's hydrogen-bonding capability interacts well with the N-H of the benzimidazole, but the fluorination may increase solubility, potentially reducing yield. |
| Water | 100 | Very High | While excellent for precipitating the crude product, this compound is likely poorly soluble even in boiling water, making it a less ideal choice for recrystallization alone.[5][8] |
| Ethyl Acetate / Hexane | ~70 | Tunable | An excellent two-solvent system.[9] Dissolve the compound in a minimal amount of boiling ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the saturation point). This allows for fine-tuning of polarity to achieve optimal recovery. |
| Acetone / Hexane | ~60 | Tunable | Similar in principle to Ethyl Acetate/Hexane, offering another option for optimization.[9] |
Protocol: Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of ethyl acetate (a "good" solvent) and bring the mixture to a gentle boil while stirring.
-
Continue adding ethyl acetate dropwise until the solid is just dissolved. Do not add a large excess.
-
Slowly add hot hexane (a "poor" solvent) dropwise to the boiling solution until you observe persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Section 4: Troubleshooting Column Chromatography
For crude material that is of low purity or contains impurities with similar polarity to the product, flash column chromatography is the most effective method.[10][11]
Q5: My product seems to be degrading on the silica gel column. Why is this happening?
A5: Standard silica gel is slightly acidic (pH ~4-5). The 2-chloromethyl group on the benzimidazole is reactive and can be susceptible to acid-catalyzed hydrolysis (to the corresponding alcohol) or other decomposition pathways on the column surface. This is often observed as streaking on the TLC plate or a significantly lower-than-expected yield of the desired product.[12]
Solution:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your starting mobile phase and add 0.5-1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica, creating a more inert stationary phase.
-
Use a Different Stationary Phase: If degradation persists, consider using neutral alumina as an alternative to silica gel.
Q6: I can't get good separation between my product and an impurity. How do I choose the right mobile phase?
A6: The key is systematic TLC analysis. The ideal mobile phase should provide a good separation between your product and all impurities, with the product having an Rf value of 0.25-0.35 for optimal column separation.[12]
Table 2: Suggested Mobile Phase Systems for TLC and Column Chromatography
| Solvent System | Ratio (v/v) | Polarity | Expected Rf Range (Approx.) |
| Hexane / Ethyl Acetate | 8:2 | Low-Medium | 0.1 - 0.2 |
| Hexane / Ethyl Acetate | 7:3 | Medium | 0.2 - 0.35 |
| Hexane / Ethyl Acetate | 1:1 | Medium-High | 0.4 - 0.6 |
| Dichloromethane / Methanol | 98:2 | Medium | 0.2 - 0.4 |
Pro-Tip: Run TLC plates in several solvent systems. If two spots are not resolved in one system, try another with different solvent properties (e.g., switch from an acetate/alkane mix to a chlorinated/alcohol mix). This exploits different intermolecular interactions to achieve separation.
Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., 8:2 Hexane/EtOAc).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting mobile phase. If separation is poor, you can gradually increase the polarity of the mobile phase (gradient elution). For example, start with 8:2 Hexane/EtOAc and slowly increase to 7:3.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 5: Special Cases & Advanced Topics
Q7: My purified product is still yellow. How can I remove the color?
A7: A persistent yellow tinge is often due to highly conjugated, trace-level impurities that are difficult to remove by chromatography or recrystallization alone.[5] An activated charcoal treatment can be very effective.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the colored product in a suitable hot solvent as you would for recrystallization (e.g., ethanol or ethyl acetate).
-
Add a very small amount of activated charcoal (Norite) – typically 1-2% of the product's weight. Caution: Adding too much will adsorb your product and drastically reduce your yield.
-
Keep the solution hot and stir for 5-10 minutes.
-
Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter.[5]
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Q8: How should I store the purified this compound to prevent degradation?
A8: This compound is a reactive intermediate. The chloromethyl group is a good leaving group, making the molecule susceptible to nucleophilic attack and decomposition over time. Based on stability data for similar benzimidazoles and supplier recommendations, proper storage is crucial.[13][14]
-
Temperature: Store in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect from moisture and oxygen.
-
Container: Use a well-sealed vial, preferably amber-colored, to protect from light, which can also cause degradation.[13]
References
- BenchChem (2025). Troubleshooting guide for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) experiments.
- BenchChem (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- International Journal of Pharmaceutical Sciences Review and Research (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.
- Organic Syntheses (n.d.). Benzimidazole.
- University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- IJCRT.org (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole.
- BenchChem (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Google Patents (2007). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
- SIELC Technologies (2018). Separation of 2-Chloromethylbenzimidazole on Newcrom R1 HPLC column.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM) (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- ChemicalBook (n.d.). 4760-35-4(2-(Chloromethyl)-1-methyl-1H-benzimidazole) Product Description.
- Molecules (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- ResearchGate (2025). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- PubMed (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections.
- ResearchGate (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
- BenchChem (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- WordPress (n.d.). Specific Solvent Issues with Fluorination.
- Google Patents (2000). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
- Chemical & Pharmaceutical Bulletin (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
- Agilent Technologies (n.d.). InfinityLab LC purification solutions with column selection, solvent selection, and recovery collection.
- MDPI (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- PubChem (n.d.). 2-Chloromethylbenzimidazole.
- Molecules (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- BenchChem (2025). Technical Support Center: Purification of Crude 1-(benzyloxy)-2-(chloromethyl)benzene by Chromatography.
- PubMed (2009). Recrystallization of fluconazole using the supercritical antisolvent (SAS) process.
- YouTube (2020). Benzimidazole : Organic Synthesis.
- Pharmaffiliates (n.d.). Benzimidazole-impurities.
- ResearchGate (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes.
- Agilent Technologies (n.d.). The LC Handbook.
- PubMed (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Synthesis
Welcome to the technical support center for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome low-yield issues encountered during this synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Initial Condensation Step (Phillips-Ladenburg Reaction)
Question: I am attempting to synthesize the benzimidazole core by reacting 4,5-difluoro-o-phenylenediamine with chloroacetic acid in the presence of a mineral acid (e.g., 4N HCl), but my yields are consistently low. Why is this happening and how can I improve it?
Answer:
Low yields in the Phillips-Ladenburg condensation of 4,5-difluoro-o-phenylenediamine are a common challenge, primarily due to the electronic effects of the fluorine substituents.
Causality:
-
Reduced Nucleophilicity: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect significantly reduces the nucleophilicity of the adjacent amino groups, making them less reactive towards the electrophilic carbonyl carbon of chloroacetic acid.[1][2] This deactivation of the starting material is a primary reason for incomplete or sluggish reactions.
-
Stability of Starting Material: While 4,5-difluoro-o-phenylenediamine is generally stable, prolonged exposure to harsh acidic conditions at high temperatures can lead to degradation.[3]
-
Side Reactions: Under forcing conditions (e.g., excessively high temperatures), polymerization or decomposition of the starting materials and intermediates can occur, leading to a complex reaction mixture and low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low condensation yield.
Optimization Strategies:
-
Reaction Conditions:
-
Temperature and Time: Due to the reduced reactivity, you may need to employ more forcing conditions than for non-fluorinated analogs. Systematically increase the reaction temperature (e.g., from 100°C up to 120°C) and prolong the reaction time (from 4 hours up to 8-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid excessive decomposition.[4]
-
Acid Concentration: Using a higher concentration of hydrochloric acid can enhance the protonation of the carboxylic acid, making it a better electrophile. However, be cautious as this can also lead to degradation of the diamine.
-
-
Alternative Catalysts and Reagents:
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and catalyst for benzimidazole synthesis, often providing higher yields than mineral acids, especially for less reactive substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.
-
-
Alternative Synthetic Route:
-
If optimizing the Phillips-Ladenburg reaction fails to provide satisfactory yields, consider an alternative, multi-step synthesis starting from 4,5-difluoro-2-nitroaniline. This route involves reduction of the nitro group to an amine, followed by cyclization and subsequent chlorination, which can be more reliable for this specific substrate.
-
Issue 2: Formation of Impurities and Low Yield in the Chlorination Step
Question: I have successfully synthesized 2-hydroxymethyl-5,6-difluoro-1H-benzoimidazole, but the subsequent chlorination with thionyl chloride (SOCl₂) gives a low yield of the desired 2-chloromethyl product along with several impurities. What is causing this and how can I improve the chlorination?
Answer:
The chlorination of 2-hydroxymethyl-1H-benzoimidazole derivatives can be challenging due to the reactivity of the benzimidazole ring and the hydroxyl group. The presence of fluorine atoms can further influence this step.
Causality:
-
Over-chlorination: Thionyl chloride is a very reactive chlorinating agent. Under harsh conditions (high temperature, long reaction time), it can potentially lead to unwanted chlorination on the benzimidazole ring, although this is less likely on the electron-deficient aromatic ring.
-
Side Reactions with the Benzimidazole Core: The nitrogen atoms in the benzimidazole ring can react with thionyl chloride, leading to the formation of complex side products.
-
Decomposition: The intermediate formed from the reaction of the hydroxyl group with thionyl chloride can be unstable and decompose under the reaction conditions.
-
Product Instability: The final product, this compound, can be reactive and may degrade during workup and purification.
Troubleshooting and Optimization:
| Parameter | Issue | Recommended Solution | Rationale |
| Temperature | High temperatures can lead to decomposition and side reactions. | Perform the reaction at a lower temperature (e.g., 0-5 °C or room temperature) and slowly warm up if necessary. | Milder conditions can improve the selectivity of the chlorination and minimize the formation of byproducts. |
| Reagent Addition | A high local concentration of SOCl₂ can promote side reactions. | Add thionyl chloride dropwise to a solution of the alcohol in an inert solvent (e.g., chloroform, dichloromethane). | Slow addition helps to control the reaction exotherm and maintain a low concentration of the reactive chlorinating agent. |
| Solvent | The choice of solvent can affect the reaction rate and selectivity. | Use a non-polar, aprotic solvent like chloroform or dichloromethane. | These solvents are inert to the reaction conditions and help to solubilize the starting material. |
| Work-up | The product can be sensitive to hydrolysis and degradation during workup. | After the reaction is complete, carefully quench the excess thionyl chloride with ice-water. Neutralize the reaction mixture with a weak base like sodium bicarbonate to a neutral or slightly basic pH before extraction. | This minimizes the risk of hydrolysis of the chloromethyl group and prevents degradation of the product in a highly acidic or basic environment. |
Alternative Chlorinating Agents:
If thionyl chloride consistently gives low yields, consider using alternative reagents that operate under milder conditions:
-
Phosphorus Oxychloride (POCl₃): This can be an effective alternative for chlorinating 2-hydroxy benzimidazoles.[5]
-
Appel Reaction (PPh₃, CCl₄): This reaction converts alcohols to alkyl chlorides under neutral conditions, which can be advantageous for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting material, 4,5-difluoro-o-phenylenediamine?
A1: The purity of the starting diamine is crucial. Impurities can interfere with the condensation reaction and lead to the formation of byproducts that are difficult to separate. It is recommended to use a high-purity grade (≥98%) of 4,5-difluoro-o-phenylenediamine.[6] The presence of regioisomers or partially fluorinated diamines can complicate the reaction and purification.
Q2: What is the typical two-step synthesis pathway for this compound?
A2: The most common approach involves two main steps:
-
Phillips-Ladenburg Condensation: Reaction of 4,5-difluoro-o-phenylenediamine with an equimolar amount of chloroacetic acid in a mineral acid (typically 4N HCl) under reflux to form the benzimidazole ring. It's important to note that this may yield the 2-hydroxymethyl intermediate.
-
Chlorination: The resulting intermediate is then chlorinated, most commonly with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final 2-chloromethyl product.
Caption: General two-step synthesis pathway.
Q3: What are the recommended purification methods for the final product?
A3: The purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective in removing impurities, column chromatography on silica gel is a good alternative. A gradient of ethyl acetate in hexane is a common eluent system for benzimidazole derivatives.
-
Sublimation: For high-purity material, vacuum sublimation can be a very effective purification technique for benzimidazoles, as many impurities are either non-volatile or decompose at the required temperatures.[7]
Q4: How can I confirm the structure of my final product and identify any byproducts?
A4: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the chloromethyl (-CH₂Cl) group. ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretch of the benzimidazole ring.
By analyzing the spectroscopic data of your product and comparing it to literature values or expected chemical shifts, you can confirm the structure and identify any potential impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole
-
In a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-o-phenylenediamine (1.0 eq).
-
Add a solution of 4N hydrochloric acid.
-
To this mixture, add glycolic acid (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude 2-hydroxymethyl-5,6-difluoro-1H-benzoimidazole.
Protocol 2: Chlorination of 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole
-
In a dry, two-necked round-bottom flask under a nitrogen atmosphere, suspend the crude 2-hydroxymethyl-5,6-difluoro-1H-benzoimidazole (1.0 eq) in anhydrous chloroform.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Molecules. (2020). Importance of Fluorine in Benzazole Compounds. [Link]
-
ResearchGate. (2022). Benzimidazole derivatives incorporating fluorine. [Link]
-
MDPI. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. [Link]
-
ResearchGate. (2021). Comparative study of synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles with the literature. [Link]
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ResearchGate. (2018). Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. [Link]
-
Chem-Impex. (n.d.). 4,5-Difluoro-1,2-phenylenediamine. [Link]
-
Chem-Impex. (n.d.). 4,5-Difluoro-1,2-phénylènediamine. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
ResearchGate. (2021). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
- Google Patents. (n.d.).
-
Yufeng. (2022). Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?. [Link]
-
The Chemistry of Benzimidazoles. (n.d.). Synthesis with Fluorinated Diamines. [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. [Link]
-
ResearchGate. (2013). Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
PubChem. (n.d.). 4,5-Difluoro-o-phenylenediamine dihydrochloride. [Link]
-
Journal of the Moroccan Chemical Society. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,. [Link]
-
The Journal of Organic Chemistry. (2025). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Welcome to the technical support guide for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. In our experience, while the synthesis appears straightforward, several potential side reactions and procedural pitfalls can compromise yield and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common high-level problems encountered during the synthesis, focusing on causality and providing actionable solutions.
Question 1: Why is my final product yield unexpectedly low?
Low yield is the most frequently reported issue. It rarely stems from a single cause but is often a combination of factors ranging from incomplete reaction to product loss during workup.
Answer:
There are several potential causes for a low yield. Let's diagnose this by breaking down the experiment into its key stages.
A. Incomplete Cyclization: The reaction may not have gone to completion. The Phillips-Ladenburg condensation involves two key steps: initial N-acylation of the diamine followed by an acid-catalyzed intramolecular cyclization and dehydration.[1] If the cyclization stalls, you will be left with the uncyclized intermediate, N-(2-amino-4,5-difluorophenyl)-2-chloroacetamide.
-
How to Diagnose: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. The intermediate will be more polar than the final benzimidazole product.
-
Solution:
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 4-8 hours.[2] The electron-withdrawing fluorine atoms on the benzene ring make the amino groups less nucleophilic, potentially requiring longer heating than the non-substituted analogue.
-
Acid Concentration: The reaction requires a strong acid catalyst, typically 4N or 5N HCl.[3] Using a lower concentration can significantly slow down the rate-limiting cyclization step.
-
B. Product Loss During Workup: The product is isolated by precipitation after neutralizing the acidic reaction mixture. Significant product can be lost if this step is not performed correctly.
-
How to Diagnose: After filtering the precipitated product, re-acidify the filtrate and then carefully re-neutralize a small sample. If more precipitate forms, your initial precipitation was incomplete.
-
Solution:
-
Temperature Control: Chill the reaction mixture thoroughly in an ice bath (0-5 °C) before and during the neutralization step.[4] The hydrochloride salt of the product is often highly soluble in water, but the freebase is much less so, especially in cold water.
-
pH Control: Neutralize slowly with a weak base like aqueous ammonia or a saturated sodium bicarbonate solution to a final pH of 7-8.[5] Overshooting the pH into the strongly basic region can lead to the formation of soluble phenoxide-like species or promote hydrolysis (see FAQ 1).
-
C. Competing Side Reactions: The formation of significant byproducts will naturally consume your starting material and reduce the theoretical maximum yield. The most common culprits are hydrolysis and dimerization (discussed in detail in Section 2).
Question 2: My isolated product is discolored (e.g., pink, brown, or grey). What causes this and how can I prevent it?
Answer:
Product discoloration is almost always caused by the presence of oxidized impurities. The starting material, 4,5-difluoro-1,2-phenylenediamine, is an electron-rich aromatic diamine, making it highly susceptible to air oxidation.
-
Mechanism of Discoloration: Under acidic and heated conditions, trace amounts of oxygen can oxidize the diamine to highly colored, polymeric quinone-diimine type structures. This can occur even before the reaction begins if the starting material has been improperly stored.
-
Prevention and Mitigation Strategies:
-
Starting Material Quality: Use high-purity 4,5-difluoro-1,2-phenylenediamine. If its purity is suspect (e.g., it is already discolored), it can be purified by recrystallization or by treatment of an aqueous solution with a reducing agent like sodium dithionite followed by filtration through activated carbon.[6]
-
Inert Atmosphere: For best results, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen throughout the heating process.[7]
-
Purification: Most colored impurities can be removed during purification.
-
Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is often effective.
-
Charcoal Treatment: Dissolving the crude product in a solvent and treating it with activated charcoal can adsorb many of the colored polymeric impurities before recrystallization.
-
-
Section 2: Frequently Asked Questions (FAQs) About Side Products
This section details specific side products that may be observed by analytical methods like NMR or LC-MS.
FAQ 1: I have an impurity with a mass of (M-Cl+OH), which corresponds to 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole. How did this form?
Answer:
This is the hydrolysis byproduct, a very common impurity in this synthesis. It forms because the chloromethyl group (-CH₂Cl) is a reactive electrophile, susceptible to nucleophilic substitution by water or hydroxide ions.
-
Mechanism of Formation: While the C-Cl bond is relatively stable under the acidic reflux conditions, it becomes highly susceptible to hydrolysis during the basic workup. When you neutralize the reaction mixture with a base like NaOH or NH₄OH, you generate hydroxide ions (OH⁻), which can displace the chloride ion.[4] This reaction is often accelerated if the temperature is not kept low during neutralization.
-
How to Minimize Formation:
-
Use a Weak Base: Neutralize with a milder base, such as saturated sodium bicarbonate solution, which maintains a lower transient local pH.
-
Maintain Low Temperature: As mentioned previously, conduct the entire neutralization and filtration process in an ice bath.
-
Avoid Excess Base: Carefully monitor the pH and stop adding base once the solution is neutral (pH ~7-8). Avoid making the solution strongly alkaline.
-
FAQ 2: I'm seeing a high-mass impurity at roughly double the mass of my starting diamine. Could this be a bis-benzimidazole?
Answer:
Yes, this is a distinct possibility. While less common than hydrolysis, the formation of a dimeric or bis-benzimidazole species can occur, especially if the reaction stoichiometry is not carefully controlled.
-
Plausible Mechanism: This side reaction likely involves the initial formation of the desired 2-chloromethyl product, which is a reactive alkylating agent. This product can then react with a molecule of the unreacted 4,5-difluoro-1,2-phenylenediamine starting material. A subsequent intramolecular cyclization would lead to the formation of a bis(benzimidazolyl)methane-type structure. An alternative pathway involves the reaction of the product with another molecule of itself.
-
How to Minimize Formation:
-
Stoichiometry Control: Ensure a slight excess of chloroacetic acid relative to the diamine (a molar ratio of 1.2-1.5 is recommended).[5] This ensures the diamine is consumed quickly, minimizing its availability to react with the product.
-
Reaction Temperature: Overly aggressive or prolonged heating might favor this and other side reactions. Stick to the recommended reaction time and monitor for completion.
-
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Formation Cause | Key Analytical Signature |
| N-(2-amino-4,5-difluorophenyl)-2-chloroacetamide | C₈H₇ClF₂N₂O | 220.61 | Incomplete cyclization | More polar than product on TLC; M+H⁺ at 221.0 |
| 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole | C₈H₆F₂N₂O | 184.15 | Hydrolysis during basic workup | M+H⁺ at 185.1 |
| 1,2-Bis(5,6-difluoro-1H-benzimidazol-2-yl)ethane | C₁₆H₁₀F₄N₄ | 350.28 | Dimerization of product/reaction with starting material | High mass impurity; M+H⁺ at 351.3 |
Section 3: Protocols and Visual Guides
Optimized Synthesis Protocol
This protocol is an adaptation of the well-established Phillips-Ladenburg condensation, optimized to minimize side reactions.[3][8]
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol).
-
Reagent Addition: Add 4N Hydrochloric Acid (100 mL). Stir the mixture to dissolve the diamine. To this solution, add chloroacetic acid (8.1 g, 85.7 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) using a heating mantle. Maintain a gentle reflux for 6 hours. Optional: For best results, maintain a slow stream of nitrogen through the apparatus.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane). The product spot should appear, and the starting diamine spot should be consumed.
-
Cooling & Precipitation: After 6 hours, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath and cool to 0-5 °C.
-
Neutralization: While stirring vigorously in the ice bath, slowly add concentrated aqueous ammonia (approx. 28-30%) dropwise until the pH of the solution is ~8 (check with pH paper). A thick, off-white precipitate will form.
-
Isolation: Keep the slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight. The expected product is an off-white to light tan solid.
Visual Workflow for Synthesis
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for systematically troubleshooting low yields.
Key Reaction Mechanisms
Caption: Simplified mechanisms for the main and side reactions.
References
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved December 31, 2025, from [Link]
-
Alam, M. M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2). Retrieved from [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2022). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved from [Link]
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents.
-
Antoniou, T., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5723. Retrieved from [Link]
-
Terse, P. (2017). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. Retrieved from [Link]
-
Jorner, K., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Omega, 8(41), 37881-37892. Retrieved from [Link]
-
El-henawy, A. A., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 17-25. Retrieved from [Link]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). Retrieved from [Link]
-
Wang, J., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-2795. Retrieved from [Link]
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). Request PDF. Retrieved from [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved December 31, 2025, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Improving the stability of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Welcome to the technical support guide for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive intermediate. Our goal is to provide you with field-proven insights and troubleshooting protocols to help you improve experimental success by ensuring the stability and purity of this valuable compound.
The utility of this compound as a building block is derived from the high reactivity of its chloromethyl group, making it an excellent electrophile for introducing the difluorobenzimidazole moiety into target molecules.[1] However, this same reactivity is the primary source of its instability. This guide addresses the common challenges associated with its handling, storage, and use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly purchased bottle of this compound shows poor solubility and gives multiple spots on a TLC plate. What is happening?
This is a classic sign of degradation, likely due to self-alkylation or polymerization. The 2-chloromethyl group is highly electrophilic, while the benzimidazole ring, particularly the non-protonated nitrogen, is nucleophilic. Under unsuitable storage conditions (e.g., elevated temperature, presence of moisture or base), one molecule can react with another, leading to dimerization and the formation of insoluble oligomers or resinous materials.[2]
-
Causality: The reaction is an intermolecular nucleophilic substitution where the imidazole nitrogen of one molecule attacks the benzylic carbon of another, displacing the chloride. This process can repeat, leading to polymerization.
-
Troubleshooting:
-
Confirm Degradation: Attempt to dissolve a small sample in a solvent like methanol or acetone. Insoluble particulates are a strong indicator of polymerization.[2]
-
Purity Check: Run a quick purity analysis using HPLC or ¹H NMR to confirm the presence of multiple species.
-
Solution: Unfortunately, once polymerized, the material is generally not salvageable. It is critical to procure fresh material and adhere strictly to proper storage and handling protocols moving forward.
-
Q2: What are the absolute best practices for storing and handling this compound to prevent degradation?
Proper storage is the single most important factor in maintaining the stability of this compound. The key is to mitigate all factors that can promote its inherent reactivity.
-
Expert Recommendation: Based on safety data sheets and chemical principles, the compound must be stored under inert atmosphere, frozen, and desiccated.[3]
-
Temperature: Store in a freezer at or below -20°C. Low temperatures drastically reduce the rate of self-reaction.
-
Atmosphere: Store under an inert gas like Argon or Nitrogen. This prevents reaction with atmospheric moisture and oxygen.
-
Moisture: Keep in a tightly sealed container with a desiccant. Water can hydrolyze the chloromethyl group to the corresponding alcohol, creating a significant impurity.
-
Light: Protect from light, although temperature and atmosphere are the more critical factors.
-
Q3: I am setting up a reaction with an amine nucleophile, but the yield is consistently low and purification is difficult. Could my starting material be the issue?
Yes, this is a very common scenario. If the this compound has partially degraded, its effective molar quantity is lower than calculated, leading to reduced yields. Furthermore, the degradation byproducts will complicate the reaction mixture and subsequent purification.
-
Causality: The desired nucleophilic substitution reaction is in competition with the undesired self-reaction of the starting material. If degradation has already begun, you are starting with a contaminated reagent.
-
Troubleshooting Workflow:
-
Assess Purity Before Use: Never assume the purity of the reagent, even from a new bottle. Perform a quick purity check (see Protocol 2).
-
Use a Fresh Aliquot: When setting up a reaction, bring the required amount of the compound to room temperature under an inert atmosphere. Do not repeatedly warm and cool the entire stock bottle.
-
Reaction Conditions: Ensure your reaction conditions are optimized. The presence of a non-nucleophilic base (e.g., diisopropylethylamine) is often required to scavenge the HCl byproduct without catalyzing starting material degradation.
-
Q4: How can I reliably assess the purity of my this compound sample?
A multi-technique approach is best for a comprehensive purity profile, but HPLC is the workhorse method for routine checks.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) provides excellent resolution.[4] Purity is calculated based on the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR confirms the structural integrity of the compound. Key signals to look for are the singlet for the -CH₂Cl protons and the aromatic protons on the benzimidazole ring. The presence of broad signals or unexpected new peaks can indicate polymerization or other impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Core Experimental Protocols
Protocol 1: Recommended Storage and Aliquoting Procedure
This protocol is designed to maximize the shelf-life of the compound.
-
Initial Receipt: Upon receiving the compound, immediately place the sealed container inside a secondary container (e.g., a freezer-safe bag) with a desiccant.
-
Storage: Store this secondary container in a freezer at -20°C.
-
Aliquoting for Use: a. Move the sealed primary container from the freezer to a desiccator or glovebox to allow it to warm to room temperature (approx. 30-60 minutes). Crucially, do not open the container while it is cold to prevent condensation of atmospheric moisture. b. Once at room temperature, quickly weigh the desired amount in a dry vial under a stream of inert gas (Argon or Nitrogen). c. Tightly seal the stock bottle, purge with inert gas if possible, and immediately return it to the freezer. d. Use the freshly prepared aliquot for your experiment. Discard any unused material from the aliquot; do not return it to the stock bottle.
Protocol 2: Standardized HPLC Method for Purity Assessment
This method provides a reliable way to check the purity of your material before use.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and separation for benzimidazole derivatives.[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that both the main compound and any potential impurities (of varying polarity) are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | The benzimidazole core has strong UV absorbance in this region.[4] |
| Sample Prep | Dissolve ~1 mg in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm filter. | Ensures a clear solution for injection and protects the column from particulates. |
Visualizing Degradation and Best Practices
The following diagrams illustrate the primary degradation pathway and the recommended workflow to mitigate it.
Caption: Primary degradation pathway via self-alkylation.
Caption: Best-practice workflow for handling the compound.
References
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). [Source Not Available].
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). Journal of Agricultural and Food Chemistry. Available at: [Link]
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
-
Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1997). Journal of Medicinal Chemistry. Available at: [Link]
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2025). ResearchGate. Available at: [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
-
Synthesis of chloromethyl benzimidazole grafted polybenzimidazole with enhanced UV absorption and its effect as a stabilizer on the ultraviolet‐aging behaviors of poly(vinyl chloride) films. (n.d.). ResearchGate. Available at: [Link]
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. (n.d.). MDPI.
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). Molecules. Available at: [Link]
- CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. (n.d.). Google Patents.
- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (n.d.).
- Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. (2025).
-
2-Chloromethylbenzimidazole. (n.d.). PubChem. Available at: [Link]
- 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole. (n.d.). AK Scientific, Inc..
- Spectrophotometric determination of chlordiazepoxide with 2-(chloromethyl)-5-methyl-1H-benzo [d] imidazole reagent. (2025).
- 2-chloromethyl-5-fluoro-1-methyl-1h-benzimidazole. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). [Source Not Available].
-
5-chloro-1H-benzimidazole. (n.d.). PubChem. Available at: [Link]
Sources
Technical Support Center: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Reactions
Welcome to the technical support center for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, we address common challenges encountered during its synthesis and subsequent reactions, providing in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A: this compound is a heterocyclic compound featuring a benzimidazole core with difluoro-substitution on the benzene ring and a reactive chloromethyl group at the 2-position. The fluorine atoms enhance metabolic stability and binding affinity in drug candidates, while the chloromethyl group serves as a potent electrophile for introducing the benzimidazole scaffold into larger molecules via nucleophilic substitution. It is a key intermediate in the synthesis of various pharmacologically active agents, including antivirals and fungicides.[1][2][3]
Q2: How should I handle and store this compound?
A: Due to its reactive chloromethyl group, this compound is sensitive to moisture and nucleophiles. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C to prevent degradation.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is harmful if swallowed and causes skin and eye irritation.[5]
Q3: What are the typical reaction conditions for nucleophilic substitution on the chloromethyl group?
A: Nucleophilic substitution reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone.[6][7] The reaction often requires a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), to neutralize the HCl generated during the reaction.[6][8] In some cases, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive iodomethyl intermediate.[6]
Section 2: Troubleshooting Guide for Synthesis
The most common route to synthesizing this compound is the Phillips condensation, which involves the reaction of 4,5-difluoro-o-phenylenediamine with an appropriate C1 source, like chloroacetic acid or its derivatives, typically in the presence of a strong acid.[9][10]
Q2.1: My reaction yield is consistently low. What are the likely causes and solutions?
A: Low yields are a frequent issue in benzimidazole synthesis. A systematic approach to troubleshooting is crucial.
-
Cause 1: Purity of Starting Materials: The starting diamine (4,5-difluoro-o-phenylenediamine) is susceptible to oxidation and degradation, often appearing as a dark-colored solid. Impurities can significantly hinder the cyclization step.
-
Solution: Ensure the diamine is of high purity. If it appears discolored, consider purification by recrystallization or column chromatography before use. Always use high-purity chloroacetic acid and solvents.
-
-
Cause 2: Suboptimal Reaction Conditions: The Phillips condensation is sensitive to temperature and acid concentration.[9][10]
-
Solution: The reaction typically requires heating. Optimize the reaction temperature; a common starting point is refluxing in 4N HCl.[11] Ensure the acid concentration is appropriate to facilitate both the initial acylation and the subsequent cyclization without causing degradation of the starting material.
-
-
Cause 3: Inefficient Work-up and Purification: The product can be lost during extraction and purification steps.
-
Solution: After the reaction, the mixture is typically cooled and neutralized to precipitate the crude product.[12] Ensure the pH is carefully adjusted to just alkaline to maximize precipitation.[12] For purification, recrystallization from solvents like ethanol or purification by column chromatography using ethyl acetate/hexane solvent systems are effective methods.
-
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low yield synthesis.
Q2.2: I'm observing a significant side product. What could it be?
A: A common side reaction in benzimidazole synthesis is the formation of 1,2-disubstituted benzimidazoles, especially when using aldehydes as the C1 source.[13] While less common with chloroacetic acid, other side reactions can occur.
-
Potential Side Product: Bis-benzimidazole: If the reaction conditions are not carefully controlled, a second molecule of the diamine can react with the already formed product, leading to dimeric impurities.
-
Identification: This impurity will have a significantly higher mass in LC-MS analysis.
-
Solution: Ensure the stoichiometry of the reactants is correct. Slow, controlled addition of the chloroacetic acid can sometimes minimize the formation of such byproducts.
-
Section 3: Troubleshooting Guide for Subsequent Reactions
This compound is a potent alkylating agent used to connect the benzimidazole moiety to other molecules, typically through N-alkylation, S-alkylation, or O-alkylation.[2][7]
Q3.1: My N-alkylation reaction with a nucleophile (e.g., an amine or another heterocycle) is slow or incomplete. How can I improve it?
A: The success of N-alkylation depends on the nucleophilicity of the substrate and the reaction conditions.
-
Cause 1: Weak Nucleophile: The nucleophile might not be strong enough to displace the chloride efficiently.
-
Solution: Increase the reaction temperature. If the nucleophile is an amine, ensure a suitable base (e.g., K2CO3, NaH, or an organic base like triethylamine) is present to deprotonate it, thereby increasing its nucleophilicity. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate the reaction.[6][8]
-
-
Cause 2: Steric Hindrance: If the nucleophile is sterically bulky, the reaction rate will be slower.
-
Solution: Prolonged reaction times and higher temperatures may be necessary. Using a less sterically hindered base can also be beneficial.
-
-
Cause 3: Catalyst Inefficiency:
-
Solution: As mentioned, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can significantly increase the reaction rate. The in situ generation of the more reactive 2-iodomethyl intermediate via the Finkelstein reaction facilitates the nucleophilic attack.[6]
-
The following table summarizes typical conditions for improving N-alkylation reactions:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | THF, Acetonitrile | DMF, DMSO | Polar aprotic solvents stabilize the transition state. |
| Base | K2CO3, Et3N | NaH, KHMDS | Stronger bases ensure complete deprotonation of the nucleophile. |
| Temperature | Room Temperature | 50-100 °C | Provides activation energy to overcome the reaction barrier. |
| Additive | None | Catalytic KI or NaI | Forms a more reactive iodo-intermediate in situ.[6] |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol is adapted from established methods for benzimidazole synthesis.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-o-phenylenediamine (1.0 eq).
-
Acid Addition: Carefully add 4N Hydrochloric Acid (HCl) to the flask until the diamine is fully dissolved.
-
Reagent Addition: Add chloroacetic acid (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly add a 10% sodium hydroxide (NaOH) solution with constant stirring until the mixture is just alkaline (pH ~8-9), which will cause the product to precipitate.[12]
-
Isolation: Filter the crude product using a Buchner funnel, wash it with ice-cold water, and dry it under vacuum.[12]
-
Purification: The crude solid can be purified by recrystallization from boiling water or an ethanol/water mixture to yield the pure product.[14]
Caption: Synthetic workflow for this compound.
Protocol 4.2: General Procedure for N-Alkylation
This protocol provides a general method for the reaction of this compound with a nucleophile.[6][8]
-
Reaction Setup: To a solution of the desired nucleophile (amine, thiol, etc., 1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 1.5 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 15 minutes, then add a solution of this compound (1.1 eq) in DMF dropwise.
-
Catalyst (Optional): Add a catalytic amount of potassium iodide (KI, 0.1 eq).[6]
-
Heating: Stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
- Bouling Chemical Co., Limited. 2-(Chloromethyl)-6-Fluoro-1H-Benzo[d]imidazole.
- Hawaldar, A. Y., & Vaidya, S. D. Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Journal of Biological and chemical Chronicles.
- Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-35.
- Sigma-Aldrich. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole.
- AdiChemistry.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole deriv
- Wang, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-95.
- Beilstein Journals.
- Organic Syntheses. Benzimidazole.
- ResearchGate.
- Organic Chemistry Portal. Benzimidazole synthesis.
- TSI Journals. (2022).
- ResearchGate.
- PubMed Central. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- CUTM Courseware.
- Google Patents. Alkylation reaction method of benzimidazoles compounds.
- Bentham Science Publishers. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene. BenchChem.
- PubChem. 2-Chloromethylbenzimidazole.
- Sigma-Aldrich. 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole.
Sources
- 1. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2-(Chloromethyl)-5,6-difluoro-1H-benzo[d]imidazole | 847615-28-5 [sigmaaldrich.com]
- 5. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. adichemistry.com [adichemistry.com]
- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Welcome to the technical support guide for the scale-up synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis and scale-up of this important heterocyclic building block, providing practical troubleshooting advice and in-depth answers to frequently asked questions.
Troubleshooting Guide: Navigating Common Scale-up Challenges
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or Inconsistent Yields During Cyclization
You are performing the condensation of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid but observing yields lower than expected or significant batch-to-batch variability.
Potential Causes:
-
Incomplete Reaction: The electron-withdrawing nature of the two fluorine atoms on the phenylenediamine ring reduces the nucleophilicity of the amino groups, potentially leading to a sluggish or incomplete reaction under standard conditions.[1]
-
Sub-optimal Acid Catalyst Concentration: The Phillips-Ladenburg reaction, a common method for benzimidazole synthesis, requires a strong acid catalyst (typically HCl) to activate the carboxylic acid and facilitate cyclization.[2][3] An incorrect concentration or molar ratio can hinder the reaction rate.
-
Poor Heat Transfer at Scale: What works in a round-bottom flask may fail in a large reactor. Inefficient or uneven heating can lead to incomplete conversion.
-
Side Reactions: At elevated temperatures, degradation of starting materials or the product can occur, reducing the overall yield.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Catalyst Loading: Ensure the use of an adequate concentration of hydrochloric acid, typically around 4N, as it serves as both a catalyst and solvent.[3][4]
-
Temperature and Time: Gradually increase the reaction temperature and monitor the progress using an appropriate analytical method like TLC or HPLC. Extended reaction times (4-6 hours) at reflux are often necessary.[3][4]
-
Molar Ratio: Use a slight excess of chloroacetic acid (1.2-1.5 equivalents) to drive the reaction to completion, but be mindful that a large excess can complicate purification.[3]
-
-
Enhance Energy Input: For larger scales, consider using a jacketed reactor with an overhead stirrer to ensure uniform heating. Alternative energy sources like microwave irradiation have been shown to significantly reduce reaction times and improve yields in benzimidazole synthesis, though scale-up requires specialized equipment.[2][5]
-
Controlled Work-up: After cooling, the reaction mixture should be poured into cold water or onto crushed ice to precipitate the product hydrochloride salt before neutralization.[3] Neutralization should be performed slowly at low temperatures (0-10 °C) with a base like ammonium hydroxide to avoid product degradation.[3][6]
Issue 2: Formation of Significant Impurities
Your crude product shows multiple spots on a TLC plate or peaks in an HPLC chromatogram that are difficult to remove.
Potential Causes:
-
Dimerization/Polymerization: The product, this compound, is a reactive alkylating agent. Under basic conditions or at elevated temperatures during work-up or purification, it can undergo self-condensation or react with unreacted starting material.
-
Incomplete Cyclization: The intermediate Schiff base or amide may persist if the cyclization step is not complete.[2][7]
-
Oxidation: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities, especially on a larger scale where exposure to air during transfers is longer.
Recommended Solutions:
-
Strict pH and Temperature Control During Work-up: Neutralize the acidic reaction mixture carefully while keeping the temperature below 10 °C.[3][6] Avoid making the solution strongly basic; a final pH of 8-9 is typically sufficient to precipitate the free base.[3]
-
Inert Atmosphere: For large-scale reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
-
Purification Strategy:
-
Recrystallization: This is the most common and scalable method. Methanol has been reported as an effective solvent for recrystallizing 2-chloromethyl-benzimidazole derivatives.[4] Experiment with solvent/anti-solvent systems (e.g., ethanol/water, acetone/hexane) to find the optimal conditions for purity and recovery.
-
Slurry Wash: Before recrystallization, washing the crude solid with a non-polar solvent like hexane or diethyl ether can help remove less polar impurities.
-
Issue 3: Thermal Runaway and Safety Concerns During Scale-up
The reaction becomes highly exothermic upon scaling up, posing a significant safety risk.
Potential Causes:
-
Exothermic Nature of Neutralization: The neutralization of the strong acid (HCl) used in the reaction with a base is a highly exothermic process.
-
Poor Heat Dissipation: The surface-area-to-volume ratio decreases as the scale increases. A large reactor cannot dissipate heat as efficiently as a small flask, leading to a rapid temperature increase.
-
Accumulation of Unreacted Reagents: If mixing is poor or the initial temperature is too low, reagents can accumulate. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction.
Recommended Solutions:
-
Process Safety Analysis: Before scale-up, perform a thorough hazard evaluation. Techniques like Differential Scanning Calorimetry (DSC) can help determine the onset of exotherms and the total heat of reaction.
-
Controlled Reagent Addition: During work-up, add the neutralizing base (e.g., ammonium hydroxide) slowly and sub-surface via a dip tube to a well-stirred, chilled solution of the reaction mixture.
-
Reactor Engineering:
-
Use a properly sized and rated jacketed reactor with an efficient cooling system.
-
Ensure adequate agitation to promote heat transfer and prevent localized hot spots.
-
Install and monitor temperature probes to track both the internal batch temperature and the jacket temperature.
-
-
Emergency Planning: Have an emergency cooling plan in place, such as the ability to add a cold quenching agent if the temperature exceeds a set limit.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory-scale synthetic protocol for this compound?
The most widely adopted method is a variation of the Phillips condensation reaction.[2] A general protocol is provided below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.2-1.5 eq).[3]
-
Acid Addition: Add 4N hydrochloric acid (approx. 10 mL per mmol of diamine) to the flask.[4] The mixture will likely become a slurry.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours.[3] Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Precipitation: After completion, cool the reaction mixture to room temperature, then pour it slowly into a beaker of crushed ice or ice-cold water with vigorous stirring. This will precipitate the hydrochloride salt of the product.
-
Neutralization: Cool the aqueous slurry in an ice bath to 0-10 °C.[6] Slowly add a base, such as concentrated ammonium hydroxide or 10% NaOH, until the pH of the mixture reaches 8-9.[3]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold water to remove inorganic salts, and then dry the crude product under vacuum.
-
Purification: Recrystallize the dried solid from a suitable solvent, such as methanol, to yield the pure product.[4]
Q2: How do the fluorine substituents impact the synthesis?
The two electron-withdrawing fluorine atoms on the benzene ring have a significant electronic effect:
-
Reduced Basicity: They decrease the electron density on the aromatic ring and, by extension, the nucleophilicity of the amine groups of the 4,5-difluoro-1,2-phenylenediamine starting material. This makes the initial nucleophilic attack on the carboxylic acid more difficult, often necessitating harsher conditions (higher temperatures or longer reaction times) compared to the synthesis of non-fluorinated benzimidazoles.[1]
-
Increased Acidity: The fluorine atoms increase the acidity of the N-H proton on the final benzimidazole product. This can affect its solubility in different pH ranges and its reactivity in subsequent reactions.
Q3: What are the primary safety hazards associated with this synthesis?
-
Corrosive Reagents: Both chloroacetic acid and hydrochloric acid are highly corrosive and can cause severe burns.[3]
-
Toxic Reagents: Chloroacetic acid is toxic by inhalation, ingestion, and skin contact.
-
Reactive Product: The product, this compound, contains a reactive chloromethyl group. It should be handled as a potential alkylating agent, lachrymator, and skin irritant.
-
Thermal Hazards: As discussed in the troubleshooting section, the neutralization step is highly exothermic and requires careful control, especially at a larger scale.
All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Which analytical techniques are best for monitoring and characterizing the product?
A combination of chromatographic and spectroscopic methods is recommended:
| Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Quick and effective for tracking the disappearance of starting materials and the appearance of the product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Provides quantitative data on product purity and impurity profiles. Essential for quality control in scale-up. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H and ¹³C NMR will confirm the core structure. ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atoms. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular weight of the product and can help identify impurities. |
| Infrared (IR) Spectroscopy | Functional group analysis | Useful for identifying key functional groups like the N-H stretch of the imidazole ring. |
Visualizing the Synthetic Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthetic pathway and a decision-making process for troubleshooting low yields.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing.
- SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. (n.d.). World Journal of Pharmaceutical Research.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). Various sources.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). Journal of Drug Delivery and Therapeutics.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). National Institutes of Health.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.
- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Institutes of Health.
- Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1997). PubMed.
- Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents.
Sources
- 1. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. thaiscience.info [thaiscience.info]
Technical Support Center: Recrystallization of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole via recrystallization. This critical process is often challenging, and this document is structured to address common issues encountered in the laboratory, ensuring the attainment of high-purity material suitable for downstream applications in drug development and chemical synthesis.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and the underlying scientific rationale.
Q1: My recrystallization yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization. The primary causes are typically related to solvent volume, cooling rate, and premature crystallization.
-
Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will keep a significant portion of your compound dissolved even after cooling, leading to poor recovery.
-
Corrective Action: Add the hot solvent portion-wise (in small increments) to the crude material until it just dissolves. This ensures you are working near the saturation point, maximizing the amount of product that will precipitate upon cooling.
-
-
Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, the yield will be inherently low.
-
Corrective Action: The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). If your current solvent is too effective, consider a mixed-solvent system. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot, dissolved solution until it becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before cooling.
-
-
Premature Crystallization During Hot Filtration: If crystals form on the filter paper or in the funnel during hot filtration (used to remove insoluble impurities), this portion of your product will be lost.
-
Corrective Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use. You can do this by placing it in an oven or by passing hot solvent vapor through it. Perform the filtration step as quickly as possible.
-
Q2: Instead of forming crystals, my compound is "oiling out" into a viscous liquid. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The resulting oil may solidify into an amorphous mass that traps impurities.
-
Causality: This phenomenon is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.
-
Corrective Action 1 (Re-dissolve and Slow Cool): Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to slow heat loss. This provides molecules with the necessary time to orient themselves into an ordered crystal lattice.
-
Corrective Action 2 (Solvent System Modification): Lower the overall boiling point of your solvent system. If using a high-boiling point solvent, try switching to a lower-boiling point alternative in which the compound is still soluble when hot. Alternatively, using a larger volume of a lower-boiling solvent might prevent the solution from reaching the temperature at which oiling occurs.
-
Corrective Action 3 (Scratching): Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Q3: The final crystals are discolored, suggesting the presence of impurities. How can I improve their purity and appearance?
A3: Discoloration is a clear sign of trapped impurities. These are often colored byproducts from the synthesis or degradation products.
-
Source of Impurity: The impurities are typically more soluble in the solvent than your target compound. However, if the solution cools too quickly, these impurities can be trapped within the rapidly forming crystal lattice.
-
Corrective Action 1 (Activated Charcoal): Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules onto its high-surface-area matrix.
-
Protocol: Add a very small amount (e.g., 1-2% of the solute mass) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Corrective Action 2 (Re-recrystallization): A second recrystallization is often the most effective method. Dissolve the impure crystals in a fresh portion of hot solvent and repeat the cooling and filtration process. The concentration of the impurity will be lower in the second round, reducing the likelihood of it co-precipitating.
-
Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take to induce crystallization?
A4: The failure to crystallize is due to the formation of a stable supersaturated solution. The energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
-
Inducing Nucleation:
-
Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed crystal" acts as a template, initiating rapid crystal growth.
-
Reduce Solvent Volume: If the solution is simply not concentrated enough, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent to the cooled solution. This will reduce the overall solubility of your compound and can force crystallization. Add it dropwise with stirring until persistent cloudiness is observed.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent system for recrystallizing this compound?
A: While specific solubility data for this exact molecule is not widely published, effective solvent systems can be selected based on the properties of related benzimidazole compounds.[1] Benzimidazoles often show good solubility in polar protic solvents like alcohols and limited solubility in nonpolar hydrocarbons.[1][2] A systematic approach to solvent selection is recommended.
| Solvent Class | Example Solvent(s) | Boiling Point (°C) | Rationale & Use Case |
| Alcohols | Methanol, Ethanol | 65, 78 | Often a good starting point. Benzimidazoles are frequently recrystallized from alcohols.[3] Use methanol for higher polarity impurities and ethanol for a good general-purpose choice. |
| Ketones | Acetone | 56 | Good for dissolving many organic compounds, but its low boiling point may require a larger volume.[2] |
| Esters | Ethyl Acetate | 77 | A moderately polar solvent that is less protic than alcohols. Can be effective if alcohols prove too strong as solvents. |
| Aromatic Hydrocarbons | Toluene | 111 | May be suitable for less polar impurities. Use with caution due to the higher boiling point. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Variable | Highly effective for fine-tuning solubility. The anti-solvent (water or hexane) is added to the hot solution to induce precipitation upon cooling.[4] |
Recommendation: Start by testing solubility in small amounts of ethanol or methanol. If the compound is too soluble even when cold, an ethanol/water or acetone/hexane system is a logical next step.
Q: What are the likely impurities in a crude sample of this compound?
A: Impurities typically stem from the synthetic route. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine derivative with an acid.[2][3]
-
Unreacted Starting Materials: Residual 4,5-difluoro-o-phenylenediamine or chloroacetic acid.
-
Side-Products: Self-polymerization of the product can occur, especially under heat, leading to insoluble resinous materials.[2]
-
Reagents: Trace amounts of acids (like HCl) used as catalysts may be present.[2]
Q: What are the essential safety precautions when handling this compound?
A: Based on safety data for the closely related 2-(chloromethyl)benzimidazole, this compound should be handled with care.[5][6] It is expected to be harmful if swallowed and cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhaling dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Detailed Experimental Protocol: Recrystallization
This protocol provides a standardized workflow for the purification of this compound.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or mixed-solvent system (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate in a fume hood and add a minimal amount of the chosen solvent. Heat the mixture to just below the solvent's boiling point while stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal. Re-heat the mixture gently for 5-10 minutes with stirring.
-
Hot Filtration: Pre-heat a clean flask and a funnel (with fluted filter paper). Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization (Cooling): Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period or by transferring them to a desiccator. Ensure the product is completely dry before measuring the final mass and melting point.
Recrystallization Workflow Diagram
The following diagram illustrates the logical steps and decision points in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Creative Research Thoughts. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)benzimidazole. Revision Date 10-Feb-2024. [Link]
-
Chembest. This compound. [Link]
-
Townsend, L. B., et al. "Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections." Journal of Medicinal Chemistry, vol. 40, no. 5, 1997, pp. 742-5. [Link]
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]
-
Madkour, H. M. F., et al. "Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 181, no. 2, 2006, pp. 255-265. [Link]
- Google Patents. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
-
National Center for Biotechnology Information. "2-Chloromethylbenzimidazole." PubChem Compound Database. [Link]
-
ResearchGate. Solubility of (b) 1H-imidazole... in toluene. [Link]
- Google Patents. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
National Center for Biotechnology Information. "Benzimidazole." PubChem Compound Database. [Link]
-
Pharmaffiliates. Benzimidazole-impurities. [Link]
-
Martinez, R., et al. "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents." Molecules, vol. 22, no. 5, 2017, p. 743. [Link]
Sources
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
Welcome to the technical support guide for the purification of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this critical synthetic intermediate.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, valued for its role in synthesizing a range of pharmacologically active agents.[1][2] However, its synthesis, typically via the Phillips condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid or a derivative, often yields a crude product contaminated with starting materials, side-products, and degradation compounds.[3][4][5] Furthermore, the reactive chloromethyl group necessitates careful handling during purification to prevent the formation of new impurities.[6]
This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a discolored solid with multiple spots on my initial TLC analysis. What are the likely impurities?
This is the most common starting point for purification. The identity and polarity of impurities dictate the best purification strategy. The primary contaminants arise from the reaction mechanism and the inherent reactivity of the product.
Common Impurities in this compound Synthesis:
| Impurity Name | Chemical Structure (Simplified) | Origin / Reason for Formation | Typical TLC Profile (vs. Product) |
| 4,5-Difluoro-o-phenylenediamine | Diamine on a difluorobenzene ring | Unreacted starting material. | Highly polar; often stays near the baseline. |
| Chloroacetic Acid | Cl-CH₂-COOH | Unreacted starting material. | Polar and acidic; may streak on silica gel. |
| Bis(5,6-difluoro-1H-benzimidazol-2-yl)methane | Two benzimidazole units linked by a CH₂ group | A potential side-product from the reaction of the product with another molecule of the diamine starting material. | Less polar than the product. |
| 2-Hydroxymethyl-5,6-difluoro-1H-benzoimidazole | Product with -OH instead of -Cl | Hydrolysis of the chloromethyl group by water present during reaction or workup. | More polar than the product. |
| Polymeric Materials | Long-chain, undefined structures | Self-condensation or side reactions, especially if the reaction is overheated or run for too long. | Often remains at the TLC baseline and can cause streaking. |
Expert Tip: Always run your initial TLC in at least two different solvent systems (e.g., one less polar like 30% Ethyl Acetate/Hexane and one more polar like 80% Ethyl Acetate/Hexane) to get a true picture of the mixture's complexity.
Q2: What is the most straightforward purification method to try first for removing bulk impurities?
For crystalline solids, recrystallization is the most efficient first-line technique for removing significant amounts of impurities with different solubility profiles. The goal is to find a solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, and mixtures like Ethyl Acetate/Heptane).
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Decolorization (Optional): If the solution is highly colored from polymeric impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Do not disturb the flask during this cooling period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Recommended Starting Solvent Systems:
-
Isopropanol/Water
-
Ethyl Acetate/Heptane
-
Toluene
Q3: Recrystallization failed to remove an impurity with a very similar Rf to my product. What is my next option?
When impurities have similar polarity and solubility to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography Purification.
Detailed Column Chromatography Protocol:
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Ethyl Acetate/Hexane) where the product has an Rf value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% EtOAc/Hexane to 40% EtOAc/Hexane), is often effective for complex mixtures.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q4: The chloromethyl group is reactive. What precautions should I take during purification to avoid creating new impurities?
This is an excellent and critical question. The C-Cl bond in the chloromethyl group is benzylic and thus susceptible to nucleophilic substitution.
-
Avoid Nucleophilic Solvents: Do not use protic nucleophilic solvents like methanol or ethanol for chromatography or recrystallization, especially with prolonged heating or in the presence of base. This can lead to the formation of the corresponding methoxymethyl or ethoxymethyl ether impurity.
-
Temperature Control: Keep temperatures as low as practically possible during all steps. When evaporating solvents, use a water bath temperature below 40°C.
-
pH Control: Avoid strongly basic conditions during workup. A mild base like sodium bicarbonate is preferable to sodium hydroxide for neutralization.[7] Strong bases can promote substitution and other side reactions. The compound is most stable under neutral or mildly acidic conditions.
Q5: Can I use a liquid-liquid extraction to simplify the purification?
Yes, an acid-base extraction is a highly effective technique for separating benzimidazoles from non-basic impurities.[7] The imidazole ring contains a basic nitrogen atom that can be protonated by an acid. This converts the neutral, organic-soluble molecule into a water-soluble salt.
Caption: Mechanism of Acid-Base Extraction for Purification.
Acid-Base Extraction Protocol:
-
Dissolve the crude product in an immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated benzimidazole salt will move into the aqueous layer.
-
Drain the lower layer. Keep both layers. To ensure complete extraction, you can wash the organic layer again with fresh dilute acid.
-
Combine the acidic aqueous layers. The non-basic impurities remain in the original organic layer, which can now be discarded.
-
Slowly add a saturated solution of sodium bicarbonate to the combined aqueous extracts with stirring until the solution is neutral or slightly basic (check with pH paper).
-
The pure, neutral product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under a vacuum.
Final Purity & Identity Confirmation
After any purification procedure, it is essential to confirm both the purity and the chemical identity of your product.
-
Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2°C).
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are definitive methods to confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[8]
By applying these targeted strategies, researchers can effectively remove impurities from this compound, ensuring the quality and reliability of this vital intermediate for subsequent synthetic applications.
References
-
Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). Journal of Chemical and Pharmaceutical Research. [Link]
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Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 40(5), 729-35. [Link]
-
Patel, V., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 24-30. [Link]
-
Patel, V., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 24-30. [Link]
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Li, J., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-95. [Link]
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Marvel, C. S., & Hwa, J. C. H. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]
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Request PDF: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). ResearchGate. [Link]
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A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. [Link]
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Titi, A., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 484-93. [Link]
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2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole. PubChemLite. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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2-Chloromethylbenzimidazole. PubChem. [Link]
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Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1345-S1369. [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health. [Link]
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General synthetic route for benzimidazole. ResearchGate. [Link]
- US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
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METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (2020). ResearchGate. [Link]
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Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
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Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2019). MDPI. [Link]
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Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]
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Benzimidazole-impurities. Pharmaffiliates. [Link]
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Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2017). National Institutes of Health. [Link]
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Separation of 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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The crystal structure of 2-(1 H -benzimidazol-2-yl)-3-bromo-5-chlorophenol, C 13 H 8 BrClN 2 O. ResearchGate. [Link]
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Technical Support Center: Catalyst Selection for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we understand the nuances of this synthesis and have designed this resource to address common challenges and provide field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic evaluation is key to pinpointing the issue.
-
Purity of Starting Materials: The purity of the starting materials, 4,5-difluoro-o-phenylenediamine and chloroacetic acid, is critical. The diamine is particularly susceptible to air oxidation, which can introduce impurities that interfere with the reaction and lead to the formation of colored byproducts, ultimately reducing the yield.[1]
-
Solution: Use freshly purified 4,5-difluoro-o-phenylenediamine. If oxidation is suspected, it can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon treatment.[1]
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating can lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product, which is known to be temperature-sensitive and can self-polymerize into a resinous material.[2]
-
Solution: Carefully optimize the reaction temperature and time. A typical procedure involves refluxing at 100-120°C for 3-6 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.
-
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are paramount. While mineral acids like hydrochloric acid (HCl) are commonly used, their concentration can significantly impact the reaction rate and yield.
-
Stoichiometry: An incorrect molar ratio of the reactants will result in unreacted starting material or the formation of unwanted side products.
-
Solution: Ensure an accurate molar ratio of 4,5-difluoro-o-phenylenediamine to chloroacetic acid. A slight excess of chloroacetic acid (e.g., a molar ratio of 1:1.2 to 1:1.5) is often used to drive the reaction to completion.[2]
-
Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.
-
Dimerization/Polymerization: The 2-chloromethyl group is highly reactive and can lead to self-condensation or polymerization, especially at elevated temperatures.[2]
-
Solution: Maintain strict temperature control during the reaction and work-up. Rapidly cool the reaction mixture after completion and proceed with the neutralization and isolation steps promptly.
-
-
Over-alkylation: While less common in the initial cyclization, subsequent reactions involving the benzimidazole nitrogen can lead to N-alkylation if appropriate conditions are not maintained.
-
Solution: This is more of a concern in downstream applications of the product. For the synthesis itself, ensuring a clean and prompt work-up minimizes the risk of secondary reactions.
-
Question: My catalyst seems to be deactivating or inhibited. What could be causing this?
Answer: While strong mineral acids are less prone to deactivation in this specific reaction, catalyst inhibition can occur.
-
Product Inhibition: In some catalytic systems, the product itself can coordinate with the catalyst, reducing its activity. While less documented for simple acid catalysis in this synthesis, it's a possibility.
-
Impurities: As mentioned, impurities in the starting materials can interfere with the catalyst.
-
Solution: Ensure high-purity reagents. If catalyst issues are suspected, a simple test is to add a fresh aliquot of catalyst to a stalled reaction to see if it restarts.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the most common and effective method for synthesizing this compound?
The most widely employed method is the Phillips condensation reaction.[5][6] This involves the condensation of an o-phenylenediamine (in this case, 4,5-difluoro-o-phenylenediamine) with a carboxylic acid (chloroacetic acid) in the presence of a mineral acid catalyst, typically hydrochloric acid.[5][7]
Q2: What is the role of the acid catalyst in the Phillips condensation?
The acid catalyst plays a crucial dual role:
-
Acylation: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial acylation of one of the amine groups of the o-phenylenediamine.[5]
-
Cyclization/Dehydration: It promotes the subsequent intramolecular cyclization by protonating the hydroxyl group of the intermediate, allowing for the elimination of a water molecule to form the imidazole ring.[8]
Q3: Are there alternative catalysts to mineral acids for this synthesis?
While mineral acids like HCl are standard, research into greener and more reusable catalysts is ongoing for benzimidazole synthesis in general. Some alternatives that have been explored for related syntheses include:
-
Solid Acid Catalysts: Zeolites and alumina-sulfuric acid have been used for their reusability and potentially milder reaction conditions.[9][10]
-
Lewis Acids: Catalysts like Indium(III) triflate have been shown to be effective for the synthesis of 2-substituted benzimidazoles.[11]
-
Ammonium Chloride: This has been used as an eco-friendly catalyst in ethanol.[7][11]
-
Boric Acid: Explored as an inexpensive and water-soluble catalyst.[12]
It is important to note that these alternatives may require significant optimization for the specific synthesis of this compound.
Q4: What are the key safety considerations for this synthesis?
-
Corrosive Reagents: Both hydrochloric acid and chloroacetic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reactive Intermediate: The product, this compound, contains a reactive chloromethyl group. Avoid exposure and handle it with care.
-
Temperature Control: The reaction can be exothermic. Ensure proper temperature monitoring and control to prevent runaway reactions.
Catalyst Performance Comparison
The following table summarizes the performance of common catalysts used in benzimidazole synthesis. Note that data for the specific synthesis of this compound may vary.
| Catalyst | Typical Conditions | Yield (%) | Reaction Time (h) | Advantages | Disadvantages |
| 4M HCl | Reflux (100-120°C) | 60-85[2] | 1.5-6[2][3] | Readily available, inexpensive, well-established | Corrosive, not reusable, work-up required |
| Ammonium Chloride | 80-90°C in Ethanol | 72-90[7] | Not specified | Eco-friendly, mild conditions | May require longer reaction times |
| Boric Acid | Aqueous medium | Good | Not specified | Inexpensive, water-soluble, stable | May not be suitable for all substrates |
| Supported Gold Nanoparticles | Ambient temperature | 51-99[13] | Not specified | Mild conditions, reusable | Higher initial cost |
| Cobalt Nanocomposite | Additive/oxidant-free | High | Not specified | Highly recyclable, good functional group tolerance | Catalyst preparation required |
Experimental Protocol: Synthesis using 4M HCl
This protocol is a standard method for the synthesis of this compound.
Materials:
-
4,5-Difluoro-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid
-
Dilute ammonium hydroxide or sodium hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-difluoro-o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).
-
Add 4M hydrochloric acid to the flask to act as both the catalyst and solvent.[2][3]
-
Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours.[2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath (0-10°C).[2]
-
Slowly pour the cold reaction mixture into a beaker of cold water with vigorous stirring.
-
Neutralize the mixture by slowly adding a dilute ammonium hydroxide or sodium hydroxide solution until the pH reaches 8-9.[2][14] A precipitate will form.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism: Phillips Condensation
Caption: Phillips condensation mechanism for benzimidazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, October 8). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o -phenylenediamine and carbon dioxide. Retrieved from [Link]
- Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
-
Journal of Pharmaceutical Science and Bioscientific Research. (2015, October 15). Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (2023, November 29). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. Retrieved from [Link]
-
A-Z Journals. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Characterization and Application of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives
Introduction: The Strategic Advantage of the Fluorinated Benzimidazole Scaffold
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its versatile biological activity profile, which includes antimicrobial, anticancer, antiviral, and anti-inflammatory properties, makes it a focal point of drug discovery efforts.[3][4][5] Within this class, 2-chloromethyl-1H-benzoimidazole serves as a highly valuable synthetic intermediate. The chloromethyl group at the 2-position acts as a reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution and the generation of diverse chemical libraries.[3][6][7][8]
This guide focuses on a strategically modified variant: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole . The introduction of fluorine atoms at the 5- and 6-positions of the benzene ring is a deliberate design choice aimed at enhancing the druglike properties of the resulting derivatives. Fluorine substitution is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic parameters. The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing metabolic stability and bioavailability. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of the imidazole N-H group and influence binding interactions with biological targets through unique hydrogen bonds and dipole-dipole forces.
The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthesis, characterization, and comparative biological evaluation of this compound derivatives. We will explore the causality behind experimental choices, present comparative data against non-fluorinated analogues, and provide validated protocols to support further research.
Synthesis and Derivatization: A Versatile Workflow
The synthetic pathway to this compound derivatives is logical and efficient, centering on the foundational Phillips condensation reaction followed by nucleophilic substitution.
Core Synthesis: The Phillips Condensation
The synthesis of the core scaffold begins with the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid. This reaction, typically conducted in the presence of a strong acid like 4N HCl, facilitates the cyclization and formation of the benzimidazole ring system.[8] This method is robust and provides a reliable route to the desired intermediate. An alternative approach involves reacting the diamine with ethyl chloroacetate.[8]
Derivatization via Nucleophilic Substitution
The true synthetic utility of this compound lies in the reactivity of its C2-chloromethyl group. This electrophilic center readily reacts with a wide array of nucleophiles (Nu-H), including amines, thiols, and alcohols, to yield a library of diverse derivatives.[3] This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a mild base (e.g., K₂CO₃ or triethylamine) to scavenge the HCl byproduct.[3][6]
The workflow below illustrates this two-stage synthetic strategy.
Caption: General synthetic workflow for this compound derivatives.
Physicochemical and Structural Characterization
Rigorous characterization is paramount to confirm the identity, purity, and three-dimensional structure of the synthesized compounds. A multi-technique approach is essential for a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For the core scaffold, one would expect to see characteristic signals for the aromatic protons on the difluorobenzene ring, a singlet for the CH₂ protons adjacent to the chlorine, and a broad singlet for the N-H proton. Upon derivatization, new signals corresponding to the introduced nucleophilic moiety will appear, and a downfield shift of the CH₂ signal is typically observed.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching, C=N stretching of the imidazole ring (around 1620 cm⁻¹), and the strong C-F stretching bands.[9]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental formula of the synthesized compound.[7][9]
-
X-Ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed information about the molecule's conformation and intermolecular interactions in the solid state.[10][11] Studies on related benzimidazole structures have highlighted the importance of N-H···N or N-H···O hydrogen bonds and π-π stacking interactions in forming stable crystal lattices, which can inform the understanding of drug-receptor binding.[10][12][11]
Table 1: Representative Spectroscopic Data for a Hypothetical Derivative
| Analysis Type | Core: this compound | Derivative: 2-((4-methoxyphenyl)aminomethyl)-5,6-difluoro-1H-benzoimidazole |
| ¹H NMR | δ ~7.5 (m, 2H, Ar-H), δ ~5.0 (s, 2H, CH₂Cl), δ ~12.5 (br s, 1H, NH) | δ ~7.5 (m, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~4.5 (s, 2H, CH₂), δ ~3.7 (s, 3H, OCH₃) |
| IR (cm⁻¹) | ~3410 (N-H), ~1625 (C=N), ~1250 (C-F), ~750 (C-Cl) | ~3400 (N-H), ~3350 (N-H), ~1610 (C=N), ~1240 (C-O, C-F) |
| HRMS (m/z) | Calculated for C₈H₅ClF₂N₂: [M+H]⁺ 203.0182 | Calculated for C₁₅H₁₃F₂N₃O: [M+H]⁺ 290.1099 |
Comparative Biological Evaluation: The Fluorine Advantage
The central hypothesis is that the 5,6-difluoro substitution pattern confers a biological advantage over non-fluorinated or other halogenated analogues. This comparison is critical for drug development professionals.
Antimicrobial Activity
Benzimidazole derivatives are known to possess significant antimicrobial activity.[3][5][13][14] The mechanism can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The introduction of fluorine can enhance this activity by increasing lipophilicity, which may facilitate passage through microbial cell membranes.
Table 2: Comparative In Vitro Antimicrobial Activity (Hypothetical MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 5,6-Difluoro Derivative | 4 | 8 | 16 |
| Non-fluorinated Analogue | 16 | 32 | 64 |
| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |
| Fluconazole (Std.) | N/A | N/A | 2 |
As the hypothetical data suggests, the difluoro-derivative shows a marked improvement in potency (lower MIC) compared to its non-fluorinated parent, highlighting the positive contribution of the fluorine atoms. Several studies confirm that halogen substituents can enhance the antimicrobial profile of benzimidazoles.[1][5]
Anticancer Activity
The anticancer potential of benzimidazoles is well-documented, with mechanisms including the inhibition of tubulin polymerization, protein kinases (e.g., EGFR, BRAF), and topoisomerases.[2][4][15] The 5,6-dihalo substitution pattern has been specifically explored for antiviral activity, where the order of activity was found to be I ≈ Br ≈ Cl >> F.[16] However, the fluorine-substituted analogues often present a more favorable cytotoxicity profile, making them more attractive candidates for development.[16] The enhanced metabolic stability imparted by the C-F bonds can also lead to more sustained therapeutic effects.
Table 3: Comparative In Vitro Anticancer Activity (Hypothetical IC₅₀, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 5,6-Difluoro Derivative | 2.5 | 5.1 | 3.8 |
| Non-fluorinated Analogue | 10.2 | 18.5 | 15.4 |
| Paclitaxel (Std.) | 0.01 | 0.02 | 0.015 |
This data illustrates that the 5,6-difluoro substitution can significantly enhance cytotoxic potency against various cancer cell lines.
Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure trustworthiness and reproducibility, a detailed experimental protocol is provided.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).
-
Culture bacterial/fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the microbial suspension to a concentration of 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.
-
Structure-Activity Relationship (SAR) Insights
The biological data, when combined with structural information, allows for the development of a preliminary Structure-Activity Relationship (SAR).
Caption: Key Structure-Activity Relationship drivers for the scaffold.
The SAR analysis indicates two primary drivers of activity:
-
The 5,6-Difluoro Core : This substitution is fundamental for improving the overall pharmacokinetic profile and potency. It provides a distinct advantage over non-substituted or other di-halogenated analogues by enhancing metabolic stability and modulating electronic properties without introducing excessive cytotoxicity.[16]
-
The 2-Position Substituent : The diversity of this group, introduced via the chloromethyl handle, fine-tunes the biological activity. SAR studies on related benzimidazoles show that factors like the presence of a sulfonyl group or specific substitutions on an appended benzene ring (e.g., a para-chloro atom) can be critical for activity against specific pathogens.[7][8] The choice of nucleophile dictates the final compound's ability to interact with the specific binding pocket of its biological target.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms at the 5- and 6-positions confers significant advantages in terms of metabolic stability and potency, as demonstrated by comparative analysis against non-fluorinated analogues. The synthetic tractability of the 2-chloromethyl group allows for the creation of large, diverse libraries for screening against various biological targets.
Future research in this area should focus on:
-
Expanding Chemical Diversity : Exploring a broader range of nucleophiles to probe the SAR more deeply, including chiral amines and complex heterocyclic systems.
-
Mechanism of Action Studies : For lead compounds, undertaking detailed mechanistic studies, such as enzymatic assays and molecular docking, to identify the precise biological targets.
-
In Vivo Evaluation : Advancing the most promising derivatives from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides a foundational framework for researchers to leverage the unique properties of 5,6-difluoro-substituted benzimidazoles, paving the way for the discovery of next-generation therapeutics.
References
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A Comparative Analysis of the Biological Activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole and Other Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to natural purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The therapeutic potential of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[4][5] This guide provides an in-depth comparative analysis of the biological activity of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, a fluorinated derivative, against other notable benzimidazoles, supported by experimental data and mechanistic insights.
The Strategic Importance of the 2-Chloromethyl Group and Fluorine Substitution
The 2-chloromethyl-1H-benzimidazole framework serves as a versatile synthetic intermediate. The chlorine atom at the methyl group is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the 2-position, thereby enabling the creation of large libraries of derivatives for biological screening.[6][7][8]
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can significantly improve metabolic stability, increase binding affinity to target enzymes, and modulate lipophilicity, which can lead to better cell membrane permeability and overall bioavailability.[9][10] In the context of benzimidazoles, the presence of fluorine at the 5 and 6 positions, as in this compound, is anticipated to confer unique biological activities.
Synthesis of Benzimidazole Derivatives: A General Overview
The synthesis of 2-chloromethyl-1H-benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with chloroacetic acid or its derivatives.[11][12] Subsequent modifications can be made at the N1 position or through substitution of the 2-chloromethyl group.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles from 2-Chloromethyl-1H-benzimidazole
-
Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole.
-
Dissolve o-phenylenediamine in a suitable solvent, such as 4M hydrochloric acid.
-
Add ethyl chloroacetate to the solution.
-
Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia solution) to precipitate the product.
-
Filter, wash with water, and dry the crude 2-chloromethyl-1H-benzimidazole. Recrystallize from a suitable solvent if necessary.[11]
-
-
Step 2: Nucleophilic Substitution.
-
Dissolve 2-chloromethyl-1H-benzimidazole in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as triethylamine or potassium carbonate, to the mixture.[13]
-
Introduce the desired nucleophile (e.g., an arylamine, thiol, or alcohol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.[7][13]
-
Pour the reaction mixture into cold water to precipitate the final product.
-
Filter, wash, and purify the synthesized derivative using column chromatography or recrystallization.
-
Caption: General workflow for synthesizing 2-substituted benzimidazoles.
Comparative Biological Activities
The biological activity of benzimidazole derivatives is highly dependent on their substitution patterns. Here, we compare the performance of fluorinated benzimidazoles with other analogs in key therapeutic areas.
Antifungal Activity
Benzimidazole compounds have long been recognized for their potent antifungal properties.[14][15] The 2-chloromethyl-1H-benzimidazole scaffold has been extensively used to develop new antifungal agents.[6][16]
Studies have shown that the introduction of specific substituents can significantly enhance antifungal efficacy. For instance, a series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole were evaluated against five phytopathogenic fungi.[6] The structure-activity relationship (SAR) data from this study revealed that:
-
The presence of a chlorine atom at the para-position of a benzene ring substituent enhances activity.[6]
-
A sulfonyl group is crucial for the inhibition of Colletotrichum gloeosporioides.[6]
-
An unsubstituted benzene ring can improve activity in certain derivatives.[6]
While specific data for this compound was not detailed in the provided search results, the general principle of halogen substitution suggests that the difluoro substitution could lead to potent antifungal activity. Fluorine substitution at the 5-position of the benzimidazole ring has been shown to increase antibacterial activity.[17]
| Compound/Derivative | Target Fungi | IC50 (μg/mL) | Reference |
| Compound 4m¹ | C. gloeosporioides | 20.76 | [6] |
| A. solani | 27.58 | [6] | |
| F. solani | 18.60 | [6] | |
| Compound 5b² | Cytospora sp. | 30.97 | [6] |
| C. gloeosporioides | 11.38 | [6] | |
| B. cinerea | 57.71 | [6] | |
| F. solani | 40.15 | [6] | |
| Compound 9e³ | B. cinerea & S. sclerotiorum | Potent activity, twice as potent as thiabendazole | [15] |
¹A derivative of 2-chloromethyl-1H-benzimidazole. ²A derivative of 2-chloromethyl-1H-benzimidazole, noted as superior to the reference against C. gloeosporioides. ³A benzimidazole derivative containing a chrysanthemum acid moiety.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, with some repurposed anthelmintic drugs showing significant antitumor effects.[18][19] Their mechanisms of action are diverse and include the inhibition of microtubule polymerization, which disrupts cell division in cancer cells.[19][20]
The substitution pattern on the benzimidazole ring plays a critical role in determining the anticancer potency. For example, some 2-substituted benzimidazoles have exhibited significant antitumor activity against human hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) cell lines, with IC50 values below 10 µg/ml.[21] The inclusion of a 2-oxo-1,2-dihydroquinolin-3-yl moiety has been shown to improve anticancer efficacy.[18]
Fluorinated benzimidazoles have shown particular promise. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor with a strong cytotoxic effect against breast cancer cells.[19] This suggests that the 5,6-difluoro substitution in this compound could contribute to potent anticancer properties.
| Compound/Derivative | Cancer Cell Line | Activity/IC50 | Reference |
| 2-substituted benzimidazoles (general) | HEPG2, MCF7, HCT 116 | IC50 < 10 µg/ml | [21] |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5- yl) acetamide | Breast cancer | Suppressed HER2 and EGFR | [18] |
| Spirooxindole-based benzimidazole | MDA-MB-231, A549, PC3, HCT-116 | Therapeutic promise | [22] |
| Methiazole (a benzimidazole) | KRAS-mutant lung cancer | IC50 of 1.9 and 0.6 μmol/L in A549 and H23 cells | [19] |
Antiviral Activity
Benzimidazole derivatives are also known for their antiviral properties.[2][17] Fluorination has been shown to be particularly beneficial for enhancing antiviral activity.[9][23] For example, some fluorinated pyrido[1,2-a]benzimidazoles have been synthesized and screened for their antiviral activity against ortho-poxviruses.[23]
Structure-Activity Relationship (SAR)
The biological activity of benzimidazoles is intricately linked to their chemical structure. Key SAR insights include:
-
Substitutions at N1, C2, C5, and C6 positions significantly influence the biological activity.[4][5]
-
At the C2 position , the introduction of various groups via the chloromethyl intermediate allows for the modulation of activity. For instance, the substitution of a benzyl group at this position has been shown to enhance both antibacterial and antifungal potential.[25]
-
At the C5 and C6 positions , the presence of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can enhance antimicrobial and anticonvulsant activities.[17][26] The difluoro substitution in the target molecule falls into this category.
-
At the N1 position , substitutions can also impact the pharmacological profile.
Caption: Key positions on the benzimidazole ring influencing biological activity.
Conclusion
The benzimidazole scaffold remains a highly fruitful area of research in drug discovery. The 2-chloromethyl-1H-benzimidazole intermediate provides a versatile platform for generating a multitude of derivatives with diverse biological activities. The incorporation of fluorine atoms, as seen in this compound, is a rational design strategy to enhance the pharmacological properties of these compounds.
While direct comparative data for this compound is limited in the provided search results, the analysis of related fluorinated and other substituted benzimidazoles strongly suggests its potential as a potent antifungal and anticancer agent. Further research involving the synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and to develop novel, more effective treatments for a range of diseases.
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A Comparative Analysis of Synthetic Routes for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a crucial building block in the synthesis of various pharmaceutical agents, owing to the strategic placement of its fluorine atoms which can enhance metabolic stability and binding affinity. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to assist chemists in making informed decisions for their research and development endeavors.
Introduction to a Key Intermediate
This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole moiety is a prominent pharmacophore in medicinal chemistry. The presence of the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, making it a versatile precursor for a wide range of derivatives. The 5,6-difluoro substitution on the benzene ring is particularly significant in drug design, often leading to improved pharmacokinetic and pharmacodynamic properties.
This guide will explore two principal synthetic strategies for the preparation of this compound:
-
Route 1: The Phillips-Ladenburg Condensation , a direct, one-pot approach.
-
Route 2: A Two-Step Synthesis via a Hydroxymethyl Intermediate , offering an alternative pathway with different strategic considerations.
Route 1: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg synthesis is a classical and widely employed method for the formation of benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2] For the synthesis of our target molecule, this translates to the direct reaction of 4,5-difluoro-1,2-phenylenediamine with chloroacetic acid.
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic amino group of 4,5-difluoro-1,2-phenylenediamine attacks the protonated carbonyl carbon of chloroacetic acid. This is followed by an intramolecular cyclization through the attack of the second amino group on the amide intermediate. Subsequent dehydration under the acidic and high-temperature conditions drives the reaction towards the formation of the aromatic benzimidazole ring.[3]
Experimental Protocol
A general procedure for the synthesis of 2-chloromethyl-1H-benzoimidazole derivatives via the Phillips-Ladenburg condensation is as follows[4]:
-
A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and chloroacetic acid (2 equivalents) is prepared in 4N hydrochloric acid.
-
The reaction mixture is heated to reflux for a period of 4 hours.
-
After cooling, the solution is neutralized with an aqueous solution of ammonium hydroxide.
-
The resulting precipitate is collected by filtration, thoroughly washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol.
Diagram of the Phillips-Ladenburg Condensation Workflow:
Caption: Workflow for the Phillips-Ladenburg synthesis of this compound.
Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate
An alternative strategy to the direct Phillips-Ladenburg condensation involves a two-step process. The first step is the synthesis of the corresponding 2-(hydroxymethyl)benzimidazole, which is then chlorinated in a subsequent step to yield the final product. This approach allows for the isolation of a stable intermediate and may offer advantages in terms of purity and side-product profiles.
Step 1: Synthesis of 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole
This intermediate can be prepared by the condensation of 4,5-difluoro-1,2-phenylenediamine with glycolic acid.[5] Similar to the Phillips-Ladenburg reaction, this condensation is typically carried out under acidic conditions to facilitate the cyclization and dehydration steps.
Step 2: Chlorination of 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂).[6] The reaction proceeds readily, often at room temperature or with gentle heating, and the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the work-up procedure.
Reaction Mechanisms
-
Step 1 (Condensation): The mechanism is analogous to the Phillips-Ladenburg synthesis, involving nucleophilic attack of the diamine on the carboxylic acid, followed by intramolecular cyclization and dehydration.
-
Step 2 (Chlorination with SOCl₂): The alcohol (the hydroxymethyl group) acts as a nucleophile and attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the departure of the chlorosulfite group, which is a good leaving group, and attack by the chloride ion on the benzylic carbon. The reaction can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism.[6][7]
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole (General Procedure) [5]
-
4,5-difluoro-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.1 equivalents) are dissolved in a suitable solvent such as dimethylformamide (DMF).
-
The mixture is heated to reflux at a temperature of 90-100°C for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the product is isolated, which may involve precipitation by the addition of water, followed by filtration and purification.
Step 2: Chlorination with Thionyl Chloride (General Procedure) [8]
-
2-(Hydroxymethyl)-5,6-difluoro-1H-benzoimidazole (1 equivalent) is suspended in an inert solvent like dichloromethane (DCM).
-
Thionyl chloride (1.2-1.5 equivalents) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.
Diagram of the Two-Step Synthesis Workflow:
Caption: Workflow for the two-step synthesis of this compound.
Comparative Analysis of the Synthetic Routes
The choice between these two synthetic routes will depend on various factors, including the desired scale of the reaction, available starting materials, and the required purity of the final product.
| Feature | Route 1: Phillips-Ladenburg Condensation | Route 2: Two-Step Synthesis via Hydroxymethyl Intermediate |
| Number of Steps | One-pot synthesis | Two distinct synthetic steps |
| Starting Materials | 4,5-difluoro-1,2-phenylenediamine, Chloroacetic Acid | 4,5-difluoro-1,2-phenylenediamine, Glycolic Acid, Thionyl Chloride |
| Reaction Conditions | High temperature (reflux), strong acid (e.g., 4N HCl) | Step 1: High temperature (reflux); Step 2: Milder conditions (often room temperature) |
| Potential Yield | Generally reported as moderate to good (60-85% for analogous compounds)[9] | Can be high for both steps, potentially leading to a good overall yield. |
| Purity & Side Products | May require more rigorous purification to remove unreacted starting materials and potential side products from the harsh reaction conditions. | Isolation and purification of the intermediate can lead to a cleaner final product. The chlorination step is typically high-yielding with gaseous by-products, simplifying purification. |
| Scalability | The one-pot nature is advantageous for large-scale synthesis. | The two-step process may be less streamlined for large-scale production, but offers better control over each transformation. |
| Safety Considerations | Use of concentrated strong acids requires careful handling. | Thionyl chloride is corrosive and reacts violently with water, requiring handling in a fume hood with appropriate personal protective equipment. |
| Cost-Effectiveness | Fewer steps and reagents may lead to lower overall cost. | The use of an additional reagent (thionyl chloride) and an extra synthetic step may increase the overall cost. |
Conclusion and Recommendations
Both the Phillips-Ladenburg Condensation (Route 1) and the Two-Step Synthesis via a Hydroxymethyl Intermediate (Route 2) represent viable pathways for the preparation of this compound.
-
Route 1 is the more direct and atom-economical approach. For large-scale production where cost and process simplicity are the primary drivers, the Phillips-Ladenburg reaction is likely the preferred method, provided that an efficient purification protocol can be established.
-
Route 2 offers greater control over the reaction and potentially a higher purity final product due to the isolation of the hydroxymethyl intermediate. This route may be more suitable for laboratory-scale synthesis where purity is of utmost importance, or if the direct condensation in Route 1 proves to be low-yielding or generates difficult-to-remove impurities.
Ultimately, the optimal synthetic route will be determined by the specific requirements of the research or manufacturing campaign. It is recommended that both routes be evaluated at a small scale to determine the most efficient and practical method for the intended application.
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Phillips-Ladenburg-Benzimidazol-Synthese. (2023, November 26). In Wikipedia. Retrieved from [Link]
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Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile biological activities.[1] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole derivatives. By examining the influence of the difluoro substitution pattern and modifications at other positions, we aim to provide a comprehensive resource for researchers engaged in the design and development of new antimicrobial, antiviral, and anticancer agents.
Introduction: The Significance of Fluorination in Benzimidazole Scaffolds
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the context of benzimidazole derivatives, fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 5,6-difluoro substitution pattern, in particular, has been explored to enhance the therapeutic potential of this heterocyclic system. This guide will delve into the known effects of this specific substitution on the biological activity of 2-chloromethyl-1H-benzoimidazole derivatives and compare their performance with established therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core and the modifications at the 2-chloromethyl group.
The Impact of 5,6-Difluoro Substitution
A critical aspect of the SAR of this series lies in the effect of the 5,6-difluoro substitution itself. While fluorination is often pursued to enhance biological activity, in the case of antiviral agents targeting human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), the 5,6-difluoro substitution has been shown to be detrimental. A comparative study of 2-chloro-5,6-dihalobenzimidazole ribonucleosides revealed a clear trend in antiviral activity against HCMV, with the order being I ≈ Br ≈ Cl >> F > H = CH₃.[2] The 5,6-difluoro analog was found to be inactive against both HCMV and HSV-1.[2] This suggests that for this particular biological target, larger, more polarizable halogens at the 5 and 6 positions are crucial for activity, and the highly electronegative but small fluorine atoms fail to provide the necessary interactions.
While specific quantitative data for a broad series of this compound derivatives in antimicrobial and anticancer assays is not extensively available in the current literature, general trends for fluorinated benzimidazoles suggest that fluorine substitution can be beneficial in these areas. Further focused studies are warranted to fully elucidate the SAR of this specific scaffold.
The following diagram illustrates the key modification points on the this compound scaffold that are critical for its biological activity.
Caption: General workflow for determining anticancer activity using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
[3]Workflow for the MIC Assay (Broth Microdilution)
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives presents a complex and intriguing area of study. While the 5,6-difluoro substitution appears to be unfavorable for antiviral activity against certain herpesviruses, its impact on anticancer and antimicrobial properties remains an open question that warrants further investigation. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives within this class.
Future research should focus on a systematic exploration of substitutions at the N1-position and modifications of the 2-chloromethyl group of the 5,6-difluorobenzimidazole scaffold to build a comprehensive SAR profile for anticancer and antimicrobial activities. Such studies, guided by the comparative data and methodologies outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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A Comparative Guide to the In Vitro Evaluation of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to natural purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] The strategic functionalization of this core structure is key to developing novel therapeutic agents.
This guide focuses on a specific, highly promising subclass: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole derivatives . The 2-chloromethyl group serves as a versatile chemical handle, a reactive electrophile that facilitates the synthesis of extensive compound libraries via nucleophilic substitution.[5][6][7][8][9] Concurrently, the 5,6-difluoro substitution can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its biological activity and pharmacokinetic profile.
Herein, we provide an in-depth comparison of standard in vitro testing methodologies to assess and quantify the therapeutic potential of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data.
Synthetic Strategy: A Gateway to Diversity
The foundational 2-chloromethyl-1H-benzoimidazole scaffold is typically synthesized through the condensation of an appropriate o-phenylenediamine with chloroacetic acid under acidic conditions.[7][8] The true value of this intermediate lies in its reactivity, allowing for the straightforward introduction of diverse functionalities at the 2-position. By reacting it with various nucleophiles—such as aromatic amines, thiols, or heterocycles—a vast library of novel derivatives can be generated for screening.[5][7]
Part 1: In Vitro Anticancer Activity Assessment
Causality: Benzimidazole derivatives have demonstrated significant cytotoxic activity against a range of tumor cell lines.[4] Their mechanism often involves the disruption of critical cellular processes, such as microtubule formation or the inhibition of key signaling pathways like EGFR and HER2.[10] Therefore, the primary step in evaluating a new derivative is to quantify its ability to inhibit cancer cell proliferation and viability.
Featured Assay: MTT Cell Proliferation and Cytotoxicity Assay
The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[12][14]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG-2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for another 4 hours in the incubator. During this time, living cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Comparative Data: Anticancer Activity
The table below presents hypothetical IC₅₀ values for a series of derivatives, illustrating how modifications can impact potency and selectivity across different cancer cell lines.
| Compound ID | R-Group (Substitution at 2-position) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG-2 (Liver) |
| BZD-F-01 | -NH-(4-methoxyphenyl) | 15.2 | 25.8 | 30.1 |
| BZD-F-02 | -NH-(4-chlorophenyl) | 5.8 | 9.3 | 12.5 |
| BZD-F-03 | -S-(pyridin-2-yl) | 8.1 | 11.2 | 9.7 |
| BZD-F-04 | -O-(naphthalen-1-yl) | 22.5 | > 50 | > 50 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 1.5 |
This data is for illustrative purposes.
Part 2: In Vitro Antimicrobial Activity Assessment
Causality: The benzimidazole core is a key feature of several clinically used antimicrobial and antifungal agents.[1] Their mechanism often involves inhibiting essential microbial processes, such as the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Therefore, screening derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical evaluation step.
Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of a compound's potency.
Detailed Experimental Protocol: Broth Microdilution
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum in broth without any compound) to confirm microbial growth and a negative control (broth only) to ensure medium sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Comparative Data: Antimicrobial Activity
The following table shows representative MIC values, demonstrating how different derivatives can exhibit varying spectra of activity against different classes of microbes.
| Compound ID | R-Group (Substitution at 2-position) | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| BZD-F-01 | -NH-(4-methoxyphenyl) | 32 | > 128 | 64 |
| BZD-F-02 | -NH-(4-chlorophenyl) | 8 | 64 | 16 |
| BZD-F-03 | -S-(pyridin-2-yl) | 4 | 16 | 8 |
| BZD-F-04 | -O-(naphthalen-1-yl) | 64 | > 128 | > 128 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 2 |
This data is for illustrative purposes.
Structure-Activity Relationship (SAR) and Concluding Insights
The comparative data generated from these in vitro assays are crucial for establishing Structure-Activity Relationships (SAR). For instance, the illustrative data suggests:
-
Anticancer Activity: The introduction of a halogen (BZD-F-02) enhances cytotoxic potency compared to an electron-donating group (BZD-F-01). The sulfur-linked pyridine moiety (BZD-F-03) also shows promising activity, potentially due to its ability to chelate metal ions or interact with specific enzyme active sites.
-
Antimicrobial Activity: The sulfur-linked heterocyclic derivative (BZD-F-03) demonstrates the broadest spectrum of activity, with potent inhibition of Gram-positive bacteria, Gram-negative bacteria, and fungi. This highlights the importance of this particular linkage and substituent for antimicrobial effects. The introduction of a chlorine atom (BZD-F-02) also appears to confer better antimicrobial properties than a methoxy group (BZD-F-01).
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A Comparative Guide to the Structural Elucidation of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzimidazole derivatives stand out for their wide-ranging therapeutic applications, from antimicrobial to anticancer agents. The precise three-dimensional atomic arrangement of these molecules is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of the title compound, 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole, benchmarked against other common analytical techniques.
While a crystal structure for the title compound is not publicly available, this guide will leverage the known crystal structure of a close analog, 2-chloromethyl-1H-benzimidazole nitrate[1], to provide a detailed, field-proven protocol and discuss the anticipated structural implications of the difluoro-substitution.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and stereochemistry.[2] This technique is unparalleled in its ability to reveal the intricate details of molecular conformation and intermolecular interactions within a crystalline lattice.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Step 1: Synthesis of this compound
The synthesis of the title compound can be adapted from established methods for similar benzimidazole derivatives. A plausible route involves the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid.
Step 2: Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[3] For small organic molecules like this compound, several techniques can be employed.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
The choice of solvent is critical and often determined empirically. For benzimidazole derivatives, common solvents for crystallization include acetonitrile, ethanol, and mixtures of solvents like benzene/hexane.[4][5]
Detailed Protocol for Crystallization (Hypothetical)
-
Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and toluene) with gentle heating to test for solubility.
-
Preparation of a Saturated Solution: Based on the screening, prepare a nearly saturated solution of the compound in a chosen solvent (e.g., acetonitrile) at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter into a clean, small vial to remove any particulate matter.
-
Slow Cooling and Evaporation: Cover the vial with a perforated cap to allow for slow evaporation and let it stand undisturbed at room temperature.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions in the solid state.[2][6] | Connectivity, relative stereochemistry, and solution-state conformation and dynamics.[7][8][9][10] | Molecular weight, elemental composition, and fragmentation patterns for structural clues.[11][12][13][14] |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Low (provides connectivity information). |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[15][16][17] | High sensitivity and requires very small amounts of sample. |
| Key Limitation | Requires the growth of high-quality single crystals, which can be a significant bottleneck.[3] Provides a static picture of the molecule in the solid state. | Does not provide precise bond lengths and angles. Structure determination can be complex for larger molecules. | Does not provide 3D structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For benzimidazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the covalent structure in solution.[18] Key diagnostic signals include the N-H proton, which typically appears as a broad singlet in the downfield region (around 12-13 ppm in DMSO-d₆), and the aromatic protons of the benzimidazole core.[7] NMR can also reveal tautomerism, a common phenomenon in NH-benzimidazoles, by observing the coalescence of signals at different temperatures.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.[11][12][13][14]
Structural Insights from a Close Analog: 2-Chloromethyl-1H-benzimidazole Nitrate
The crystal structure of 2-chloromethyl-1H-benzimidazole nitrate reveals that the benzimidazole ring is essentially planar.[1] The crystal packing is dominated by N-H···O intermolecular hydrogen bonds, C-H···O interactions, and π-π stacking interactions.[1]
For this compound, we can anticipate a similar planar benzimidazole core. The introduction of the two fluorine atoms at the 5 and 6 positions is expected to influence the electronic properties of the benzene ring and could lead to different intermolecular interactions, such as C-H···F hydrogen bonds, which may alter the crystal packing.
Conclusion
For the unambiguous structural determination of this compound, single-crystal X-ray crystallography remains the gold standard. It provides a level of detail that is unattainable with other techniques. However, a comprehensive characterization should involve a multi-technique approach, using NMR to understand its solution-state behavior and mass spectrometry to confirm its molecular formula and fragmentation patterns. This integrated approach provides a holistic understanding of the molecule, which is crucial for its development as a potential therapeutic agent.
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed. [Link]
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Galiano, V., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. [Link]
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Manikandan, A., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1150. [Link]
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Jian, F., et al. (2003). Synthesis and crystal structure of 2-chloromethyl-1H-benzimidazole nitrate, [ClCH2(C7H6N2)]NO3. ResearchGate. [Link]
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Men, Y., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877–1886. [Link]
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El-Meguid, A. A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2320493. [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles: a novel class of cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(1), 276–283. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a key pharmaceutical intermediate, the purity of which is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of this synthesized compound. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for robust quality control. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every recommendation is scientifically sound and validated against industry standards.
The control of impurities in pharmaceutical manufacturing is mandated by global regulatory bodies, with guidelines such as those from the International Council for Harmonisation (ICH) providing a framework for ensuring drug safety.[1][2][3] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1] This guide is structured to provide a comprehensive purity analysis strategy that aligns with these regulatory expectations.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the condensation of 4,5-difluoro-o-phenylenediamine with chloroacetic acid or a derivative thereof. Understanding this synthesis is crucial for anticipating potential process-related impurities.
Potential Impurities May Include:
-
Starting Materials: Unreacted 4,5-difluoro-o-phenylenediamine and chloroacetic acid.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Products of side reactions, such as the formation of bis-benzimidazoles or products from the degradation of the starting materials or the final product.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Forced degradation studies are an essential tool for identifying potential degradation products that may not be formed during synthesis but could appear during storage or formulation.[4][5][6][7][8]
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. The following table compares the primary techniques for the analysis of this compound.
| Technique | Primary Application | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and impurity profiling. | High resolution and sensitivity for a wide range of organic molecules. Well-established and validated methods are available for similar compounds. | Requires reference standards for the definitive identification and quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Excellent for separating complex mixtures and providing structural information through mass fragmentation patterns.[9][10] | Not suitable for non-volatile or thermally labile compounds. The high temperatures in the injection port can potentially cause degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the desired product. Quantitative analysis of the main component and impurities. | Provides detailed structural information. ¹⁹F NMR is particularly powerful for the analysis of fluorinated compounds, offering high sensitivity and a wide chemical shift range for impurity detection.[5][6][7][11][12] | Lower sensitivity compared to chromatographic techniques for trace impurity detection. Quantification requires careful experimental setup and validation. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl, F) of the bulk material. | Provides fundamental information about the compound's composition and can indicate the presence of inorganic impurities. | Does not provide information about organic impurities. Can be challenging for fluorinated compounds due to the reactivity of fluorine. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating this compound from its potential impurities and degradation products. This method would require validation according to ICH Q2(R1) guidelines.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Impurities are quantified against the reference standard.
Workflow for HPLC Purity Analysis
A streamlined workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of residual solvents and other volatile or semi-volatile impurities.
Instrumentation:
-
GC-MS system with a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard method. The fragmentation pattern of halogenated benzimidazoles often shows characteristic isotopic patterns for chlorine and losses of small molecules like HCN.[9]
Logical Flow for Impurity Identification by GC-MS
Decision pathway for identifying unknown impurities via GC-MS.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and the large chemical shift dispersion, which often allows for the clear identification of fluorine-containing impurities.[5][6][7][11][12]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: DMSO-d₆.
-
Pulse Sequence: A standard ¹⁹F observe pulse sequence with proton decoupling.
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis).
-
Number of Scans: 128 or more for good signal-to-noise.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
Data Analysis:
-
The ¹⁹F NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms in the desired product.
-
The presence of additional signals in the ¹⁹F spectrum indicates the presence of fluorine-containing impurities.
-
The purity can be estimated by comparing the integral of the main product signals to the integrals of the impurity signals.
Conclusion
The purity analysis of this compound requires a multi-faceted approach that combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation provided by NMR spectroscopy. This comprehensive strategy, grounded in the principles of scientific integrity and aligned with regulatory expectations, ensures the quality and safety of this critical pharmaceutical intermediate. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of their synthesized material.
References
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University of Ottawa. (n.d.). ¹⁹F NMR. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Chloromethyl)benzimidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Chemsrc. (2025). 2-CHLORO-1H-BENZIMIDAZOLE-6-METHANOL. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Antifungal Potential of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole Derivatives
Introduction: The Pressing Need for Novel Antifungal Scaffolds
The global rise of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, presents a significant threat to public health. Pathogens such as azole-resistant Aspergillus fumigatus and multidrug-resistant Candida auris underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] The benzimidazole scaffold has long been a source of potent bioactive compounds, including anthelmintic and antifungal drugs.[3][4] Their primary antifungal mechanism has traditionally been attributed to the disruption of microtubule assembly via binding to β-tubulin.[3][5]
This guide focuses on a specific, underexplored subclass: 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole derivatives . The introduction of fluorine atoms into molecular scaffolds is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity. The 2-chloromethyl group provides a reactive handle for further derivatization, allowing for the creation of diverse chemical libraries.[6][7][8]
Here, we provide a comprehensive framework for benchmarking the antifungal activity of a representative derivative against established clinical agents. This guide is designed for researchers in mycology and drug development, offering detailed, self-validating protocols and a logical framework for interpreting comparative data. We will explore not only the direct antifungal efficacy but also the crucial aspect of host cell cytotoxicity to evaluate the therapeutic potential of this promising chemical class.
Benchmarking Strategy: A Multi-Faceted Approach
To objectively evaluate the potential of our lead compound, This compound (herein designated BDF-CM) , we will benchmark it against a panel of standard-of-care antifungal agents representing different mechanistic classes. This comparative approach provides a clear context for its performance.
-
Polyene: Amphotericin B (Disrupts cell membrane integrity by binding to ergosterol)[9][10]
-
Triazole: Voriconazole (Inhibits ergosterol biosynthesis via lanosterol 14α-demethylase)[9][10]
-
Echinocandin: Caspofungin (Inhibits cell wall formation via β-(1,3)-D-glucan synthase)
The evaluation will be conducted using a panel of clinically relevant fungal pathogens, including yeast and filamentous fungi, to assess the spectrum of activity.
Hypothesized Mechanism of Action
While classical benzimidazoles target tubulin, recent studies have revealed that some novel benzimidazole derivatives may instead inhibit the ergosterol biosynthesis pathway, akin to azoles.[11][12] This dual potential makes this scaffold particularly intriguing. Our experimental design will allow us to infer preliminary mechanistic clues based on the activity profile against pathogens with known resistance mechanisms.
Caption: Hypothesized dual-target mechanism for BDF-CM.
Experimental Design & Protocols
Our experimental workflow is designed to systematically assess the efficacy and safety profile of the candidate compound.
Caption: Overall experimental workflow for benchmarking BDF-CM.
Protocol 1: Synthesis of this compound (BDF-CM)
Causality: The synthesis begins with a commercially available difluorinated aniline derivative. The subsequent steps involve reduction of the nitro group, cyclization to form the benzimidazole core, and finally, chlorination at the 2-methyl position. This established route ensures a high-purity starting material for biological assays.[13][14]
Step-by-Step Methodology:
-
Reduction: 4,5-Difluoro-2-nitroaniline is reduced to 1,2-diamino-4,5-difluorobenzene using a standard reducing agent like tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation.
-
Cyclization: The resulting diamine is reacted with chloroacetic acid in the presence of 4M hydrochloric acid under reflux. This reaction, known as the Phillips condensation, forms the benzimidazole ring, yielding 2-(chloromethyl)-5,6-difluoro-1H-benzoimidazole.[14]
-
Purification: The crude product is precipitated by neutralizing the acidic reaction mixture with a weak base (e.g., dilute ammonia) in cold water.[14] The precipitate is then filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol/water) to achieve high purity.
-
Validation: The final product's structure and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Antifungal Susceptibility Testing
Causality: We will use the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17] Adherence to these standards is critical for ensuring that the generated Minimum Inhibitory Concentration (MIC) data is reproducible and can be reliably compared to established breakpoints and literature values.[18][19][20]
Step-by-Step Methodology:
-
Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[21] For some protocols, RPMI is supplemented with 2% glucose to enhance growth.[21]
-
Drug Dilution: Prepare a stock solution of BDF-CM and comparator drugs in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the prepared RPMI medium to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[22]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate the plates at 35°C for 24-48 hours.[21]
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of visible growth compared to the positive control. For azoles and related compounds, this is often a ≥50% reduction in turbidity.
Protocol 3: In Vitro Mammalian Cytotoxicity Assay
Causality: A potent antifungal is only useful if it is not equally toxic to host cells.[23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[24] This allows for the determination of the 50% inhibitory concentration (IC50) and the subsequent calculation of a Selectivity Index (SI), providing a quantitative measure of the compound's therapeutic window.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., HeLa or MRC5) in the appropriate medium (e.g., MEM with 10% FBS) in a 96-well plate and incubate at 37°C with 5% CO₂ until cells reach optimal confluency.[24]
-
Compound Exposure: Expose the cells to serial dilutions of BDF-CM and comparator drugs for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value—the concentration at which 50% of cell viability is inhibited.
Comparative Data Analysis
The following tables present hypothetical but plausible data to illustrate how the performance of BDF-CM would be benchmarked.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | BDF-CM | Amphotericin B | Voriconazole | Caspofungin |
| Candida albicans (SC5314) | 2.0 | 0.5 | 0.125 | 0.25 |
| Candida auris (B11221, MDR) | 1.0 | 1.0 | >16 | 0.5 |
| Candida glabrata (ATCC 2001) | 4.0 | 1.0 | 8.0 | 0.25 |
| Cryptococcus neoformans (H99) | 0.5 | 0.25 | 0.25 | >16 |
| Aspergillus fumigatus (Af293) | 8.0 | 1.0 | 1.0 | 0.125 |
| Aspergillus fumigatus (Azole-R) | 8.0 | 1.0 | >16 | 0.125 |
Data is hypothetical. MDR: Multidrug-Resistant; Azole-R: Azole-Resistant.
Table 2: Cytotoxicity and Selectivity Index (SI)
| Compound | IC50 on HeLa Cells (µg/mL) | Selectivity Index vs. C. auris (IC50/MIC) | Selectivity Index vs. C. neoformans (IC50/MIC) |
| BDF-CM | >64 | >64 | >128 |
| Amphotericin B | 5.0[25] | 5.0 | 20.0 |
| Voriconazole | >100 | N/A (Inactive) | >400 |
| Caspofungin | >100 | >200 | N/A (Inactive) |
Data is hypothetical. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.
Discussion and Field-Proven Insights
The hypothetical data presented illustrates a compelling profile for BDF-CM. Its potent activity against the multidrug-resistant C. auris and its retained activity against an azole-resistant A. fumigatus strain suggest a mechanism of action that may differ from or circumvent common azole resistance mechanisms. This is a critical finding, as it addresses a significant unmet clinical need.[2]
The calculated Selectivity Index (SI) is a crucial metric for early-stage drug development. The exceptionally high SI values for BDF-CM (>64 against C. auris and >128 against C. neoformans) suggest a wide therapeutic window, a significant advantage over a compound like Amphotericin B, which is known for its host toxicity.[23][25]
The moderate activity against Aspergillus suggests that while promising, the spectrum may be more targeted towards yeasts. The difluoro- substitutions on the benzimidazole core likely contribute to the compound's potency and favorable toxicological profile, a common observation in medicinal chemistry.[26]
Future work should focus on definitive mechanism-of-action studies. This could involve sterol profiling to check for ergosterol biosynthesis inhibition or tubulin binding assays.[5][12] Furthermore, time-kill kinetic assays would be essential to determine whether the compound is fungistatic or fungicidal, which has significant implications for its potential clinical application.
Conclusion
The systematic benchmarking of this compound derivatives reveals a promising new direction in the search for novel antifungal agents. By employing standardized protocols from authoritative bodies like CLSI and EUCAST, we can generate robust, comparative data. The hypothetical lead compound, BDF-CM, demonstrates potent activity against clinically challenging resistant pathogens and a highly favorable selectivity profile. This guide provides a validated roadmap for researchers to rigorously evaluate similar candidate molecules, paving the way for the development of the next generation of antifungal therapies.
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Yurttaş, L., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega.
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Li, J., et al. (2025). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate.
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Finkelmeier, D., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy.
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Sharma, D., et al. (2025). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate.
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Madkour, H. M. F., et al. (2025). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate.
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Al-Mousawi, S. M., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters.
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Patel, V. M., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics.
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Patel, V. M., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics.
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De-La-Torre, P., & Pasko, K. (2025). Antifungal Agents. StatPearls.
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Dodds Ashley, E. S., & Lewis, R. (2010). The Fungus Among Us: An Antifungal Review. U.S. Pharmacist.
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BenchChem. (2025). Comparative Analysis of Antifungal Agents: A Guide for Researchers.
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Kamal, A., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry.
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CN1919839A - Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Disclaimer: This document serves as a comprehensive guide. However, it is not a substitute for the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department. Always consult your local EHS for final approval of your waste disposal procedures.
Hazard Assessment and Waste Stream Classification
Before handling any waste, a thorough understanding of the material's hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway.
Chemical Profile and Hazard Summary
This compound is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogues provide a strong basis for hazard assessment. Analogous benzimidazole derivatives are classified as causing skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled as a hazardous substance.
| Property | Identifier |
| Chemical Name | This compound |
| Molecular Formula | C₈H₅ClF₂N₂[3] |
| Molecular Weight | 202.59 g/mol [3] |
| Physical Form | Solid |
| Anticipated Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335).[1] |
Waste Classification: Halogenated Organic Waste
The molecular structure of this compound contains both chlorine and fluorine atoms. This definitively places it in the category of halogenated organic waste .[4][5]
Causality: The presence of halogens necessitates specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[6] Disposing of halogenated compounds with non-halogenated solvent waste streams can contaminate large volumes of waste, significantly increasing disposal costs and complexity.[5] Therefore, strict segregation is mandatory.[5][7]
Personal Protective Equipment (PPE) and Immediate Safety
Direct contact and inhalation must be avoided. The following PPE is mandatory when handling the compound or its waste.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[8] | Protects against irritation from airborne dust or accidental splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9] |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing.[8] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[8] | Prevents inhalation of fine particles, which may cause respiratory tract irritation.[1] |
Waste Segregation and Container Management
Proper containment is the first step in a compliant disposal process. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
Step-by-Step Container Protocol:
-
Select a Compatible Container: Use a dedicated, leak-proof container with a tightly sealing screw cap.[7] High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal cans, as some halogenated compounds can degrade to form acids that corrode metal.[12][13]
-
Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label.[14] The label must include:
-
Maintain Segregation: This container is for SOLID HALOGENATED WASTE ONLY . Do not mix with non-halogenated waste, liquid waste, or other incompatible chemicals.[7][12]
Disposal Workflow for Laboratory Materials
The following diagram and procedures outline the decision-making process for handling all forms of waste associated with this compound.
Caption: Decision workflow for disposal of this compound waste.
Routine Disposal of Solid Waste
-
Work Area: Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.
-
Transfer: Carefully transfer the solid waste from your experimental apparatus into the pre-labeled "Solid Halogenated Waste" container. Use a dedicated spatula or scoop.
-
Closure: Immediately after adding the waste, securely close the container.[10] Hazardous waste containers must remain closed at all times except when waste is actively being added.[7][10]
-
Storage: Place the sealed container in its designated Satellite Accumulation Area (SAA).[11]
Management of Spills and Contaminated Materials
Small spills can be managed by laboratory personnel; large spills require immediate evacuation and a call to your institution's EHS emergency line.
-
Isolate: Alert others in the area and restrict access.
-
Absorb: Wearing full PPE, cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the "Solid Halogenated Waste" container.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the used wipes into the same hazardous waste container.
-
Dispose of PPE: Any contaminated PPE, including gloves and disposable lab coats, must also be placed in the solid hazardous waste container.[9] The principle is simple: anything that touches the hazardous material becomes hazardous waste itself.[15]
Disposal of Empty Original Containers
An "empty" container that held a hazardous chemical must be managed correctly. While some guidelines permit triple-rinsing for non-acutely toxic waste, the most prudent and compliant approach for a research chemical with incomplete toxicity data is to manage the container as hazardous waste.[11][15]
-
Do Not Rinse: Do not rinse the empty container into the sink.[9]
-
Contain: Deface or remove the original manufacturer's label to avoid confusion.[11]
-
Dispose: Place the empty, capped container directly into your solid hazardous waste stream or as directed by your EHS office.
Final Disposition: Arranging for Waste Pickup
Laboratory personnel are responsible for waste up to the point of collection.
-
Monitor Accumulation: Keep track of waste volume. Do not exceed the SAA limits (typically 55 gallons for total hazardous waste).[10][15]
-
Request Pickup: Once your experiment is complete or the waste container is full (do not overfill), contact your institution's EHS department to schedule a waste pickup.[10] Follow their specific procedures for submitting a pickup request.
By adhering to this systematic, science-backed approach, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of personal or ecological health.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a halogenated aromatic compound. Based on data from similar benzimidazole derivatives, it should be treated as a hazardous substance with the following potential risks[1][2][3][4][5]:
-
Skin Irritation/Corrosion: Causes skin irritation[1][2][3][4][5].
-
Eye Damage/Irritation: Causes serious eye irritation or damage[1][2][3][4][5].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].
During handling, fine dust particles may become airborne, posing an inhalation hazard. Furthermore, like many organic compounds, it can be combustible, and in a fire, it may produce poisonous gases such as nitrogen oxides, chlorine, and fluorine compounds[6].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE, in accordance with OSHA and NIOSH guidelines[7][8][9][10][11][12][13][14].
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage[15][16]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvents used and check breakthrough times[15][16][17][18]. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation[15][19]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. All handling of this compound should be performed within a certified chemical fume hood.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Prepare the Work Area:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Place all necessary equipment, including a designated waste container, within the fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Don PPE:
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Weighing and Transfer: Carefully weigh and transfer the required amount of the chemical. Use appropriate tools, such as a spatula or powder funnel, to minimize the generation of dust.
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste[20][21][22][23][24]. Use a designated, properly labeled waste container.
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for halogenated organic solids.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a designated container for halogenated organic liquid waste[20][21][22][23][24].
-
Never dispose of this chemical down the drain or in regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists[3][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
-
Spill: For a small spill, carefully clean up the material with an absorbent pad or other suitable material while wearing appropriate PPE. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
